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  • Product: 6-phenyl-2H-pyran-2-one
  • CAS: 2128-90-7

Core Science & Biosynthesis

Foundational

The Pyran-2-one Scaffold: A Cornerstone of Natural Product Discovery and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyran-2-one, or α-pyrone, moiety is a privileged six-membered heterocyclic scaffold that is ubiquitously distributed across...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyran-2-one, or α-pyrone, moiety is a privileged six-membered heterocyclic scaffold that is ubiquitously distributed across the natural world.[1][2] Found in a vast array of natural products isolated from plants, fungi, bacteria, and marine organisms, this structural motif is a testament to nature's synthetic ingenuity.[2] The inherent biological activity of pyran-2-one-containing compounds, which spans anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, has established them as critical starting points for drug discovery and as challenging targets for total synthesis.[2] This guide provides a comprehensive exploration of the discovery and natural occurrence of pyran-2-one scaffolds, delving into their biosynthesis and the methodologies for their isolation and characterization.

A Historical Perspective: The Dawn of Pyran-2-one Chemistry

The journey into the world of pyran-2-ones as natural products began with early investigations into plant- and fungi-derived secondary metabolites. While the parent 2-pyrone was known as a synthetic entity, its prevalence in nature became increasingly apparent throughout the 20th century with the advancement of isolation and structural elucidation techniques. One of the earliest and most well-known classes of naturally occurring pyran-2-ones are the coumarins, which are benzannulated derivatives. The parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata) in 1820 by Augustin Vogel. However, the simpler, non-benzannulated pyran-2-one core's discovery in nature is intertwined with the study of fungal metabolites. For instance, the antibiotic properties of fungi spurred research that led to the isolation of numerous polyketide-derived compounds, many of which featured the α-pyrone ring.

The Widespread Natural Occurrence of Pyran-2-one Scaffolds

The pyran-2-one motif is a recurring theme in the chemical tapestry of life, with a remarkable diversity of structures found across different biological taxa.

Fungal Kingdom: A Prolific Source

Fungi, particularly species of Aspergillus, Penicillium, and Trichoderma, are exceptionally rich sources of pyran-2-one derivatives.[3][4] These compounds often arise from polyketide biosynthesis and exhibit a wide range of biological activities.

Pyran-2-one Derivative Fungal Source Noteworthy Biological Activity
6-Pentyl-α-pyroneTrichoderma spp.Coconut aroma, used as a flavor enhancer
Aurasperone AAspergillus nigerAntifungal
CitreoviridinPenicillium citreonigrumNeurotoxin
MelleinVarious fungiPhytotoxic, antimicrobial
The Plant Kingdom: A Diverse Chemical Arsenal

Plants employ pyran-2-one scaffolds in a variety of secondary metabolites, often as key components of defense mechanisms or signaling molecules. These can range from simple substituted pyran-2-ones to more complex fused systems like coumarins and flavonoids.[5]

Class of Pyran-2-one Plant Source Example Biological Role/Activity
KavalactonesPiper methysticum (Kava)Anxiolytic, sedative
BufadienolidesScilla maritima (Sea squill)Cardiotonic
CoumarinsDipteryx odorata (Tonka bean)Anticoagulant (derivatives)
Bacterial Origins: From Soil to Sea

Bacteria, including terrestrial actinomycetes and marine microbes, also contribute to the diversity of natural pyran-2-ones.[6] Biosynthetic gene clusters in these organisms encode for the enzymatic machinery necessary for their production.[6][7]

Pyran-2-one Derivative Bacterial Source Significance
SalinipyronesSalinispora spp.Antimicrobial
AuripyronesStreptomyces spp.Cytotoxic
Marine Environments: A Frontier of Discovery

Marine organisms, including sponges, tunicates, and their associated microorganisms, represent a promising frontier for the discovery of novel pyran-2-one-containing natural products. The unique environmental pressures of marine ecosystems have driven the evolution of distinct chemical scaffolds.

The Art of Nature's Synthesis: Biosynthesis of the Pyran-2-one Core

The prevalence of the pyran-2-one scaffold in nature is largely attributable to the efficiency of the polyketide biosynthetic pathway. Polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain.[7] The formation of the α-pyrone ring is a key cyclization and chain-termination step in this process.

The biosynthesis typically proceeds through the formation of a triketide intermediate which then undergoes a Claisen-type condensation to form the six-membered lactone ring. The diversity of naturally occurring pyran-2-ones is a result of variations in the starter and extender units used by the PKS, as well as subsequent tailoring reactions such as reduction, dehydration, and methylation.

Biosynthesis cluster_PKS Polyketide Synthase (PKS) Machinery cluster_Tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS Iterative Condensation Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS Triketide_Intermediate Poly-β-keto Chain (Triketide Intermediate) PKS->Triketide_Intermediate Elongation Cyclization Claisen-type Cyclization & Thioesterase Cleavage Triketide_Intermediate->Cyclization Pyran-2-one_Core Pyran-2-one Scaffold Cyclization->Pyran-2-one_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Pyran-2-one_Core->Tailoring_Enzymes Diverse_Pyranones Diverse Pyran-2-one Natural Products Tailoring_Enzymes->Diverse_Pyranones caption Figure 1: Generalized Polyketide Biosynthetic Pathway to Pyran-2-ones. Discovery_Workflow Start Biological Material (Plant, Fungus, Bacterium) Extraction Solvent Extraction (e.g., MeOH, EtOAc) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification of Individual Compounds Fractions->Purification Pure_Compound Pure Pyran-2-one Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation Characterized_Structure Characterized Structure Structure_Elucidation->Characterized_Structure caption Figure 2: A Typical Workflow for the Discovery of Natural Pyran-2-ones.

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Exploratory

Unlocking the Pharmacological Potential of 6-Phenyl-2H-pyran-2-one Derivatives: A Comprehensive Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Structural Privilege of the α-Pyrone Scaffold In modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Structural Privilege of the α-Pyrone Scaffold

In modern medicinal chemistry, the 2H-pyran-2-one (α-pyrone) scaffold represents a highly versatile pharmacophore. Its unique electronic structure blends the characteristics of a diene, a cyclic ester, and a partially aromatic system[1]. However, it is the targeted functionalization at the C-6 position—specifically the introduction of a phenyl group—that dramatically alters its biological trajectory.

The 6-phenyl substitution serves two critical mechanistic functions:

  • Lipophilic Enhancement: It increases the partition coefficient (LogP), facilitating superior penetration across biological membranes (e.g., bacterial cell walls and mammalian cell membranes).

  • Hydrophobic Anchoring: The bulky aromatic ring acts as a precise geometric anchor, fitting into specific hydrophobic pockets of target enzymes, such as the S1' pocket of the HIV-1 protease[2].

This guide synthesizes the latest empirical data, mechanistic pathways, and laboratory protocols for evaluating the antimicrobial, cytotoxic, and antiviral activities of 6-phenyl-2H-pyran-2-one derivatives.

Pharmacological Profiling & Mechanistic Insights

Antimicrobial Activity & β-Lactam Synergy

The rise of multi-drug resistant (MDR) bacteria necessitates novel adjuvants. Prenylated 6-phenyl-2H-pyran-2-ones have emerged as potent antibacterial agents. Monoprenylated derivatives, such as 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one, exhibit significant intrinsic activity against Escherichia coli and β-lactamase-producing Klebsiella pneumoniae[3].

Causality of Synergy: When combined with ampicillin, these derivatives lower the ampicillin Minimum Inhibitory Concentration (MIC) from 2500 µg/mL to 2.4 µg/mL (a >1000-fold reduction)[3]. Mechanistically, the lipophilic 6-phenyl ring and the prenyl side chain intercalate into the bacterial lipid bilayer, disrupting membrane integrity. This permeabilization acts as a self-validating delivery system, allowing ampicillin to bypass periplasmic β-lactamases and reach its penicillin-binding protein (PBP) targets efficiently.

Oncology: Cytotoxicity and Apoptosis Induction

Derivatives such as 4-amino-2H-pyran-2-one (APO) analogs and open-chain analogues of Phelligridin J (e.g., 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one) have been engineered as potent cytotoxic agents[4][5].

Structure-Activity Relationship (SAR): The 6-phenyl substitution is vital for maintaining the structural mimicry of naturally occurring neo-tanshinlactone scaffolds while eliminating the rigid fused ring-A/B system[4]. This modification retains the electrophilic nature of the pyrone ring—enabling interaction with nucleophilic residues in target kinases—while the 6-phenyl group ensures stable binding within hydrophobic domains, ultimately triggering apoptosis in breast cancer and other human tumor cell lines.

Antiviral Efficacy: Nonpeptidic HIV Protease Inhibition

5,6-Dihydro-4-hydroxy-6-phenyl-2H-pyran-2-ones act as highly effective, nonpeptidic HIV protease inhibitors[2].

Enzymatic Causality: The HIV-1 protease functions as a homodimer with a distinct catalytic core. The C-4 hydroxyl group of the pyrone acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') of the enzyme. Concurrently, the C-6 phenyl group is perfectly sized to occupy the S1' hydrophobic pocket. SAR studies confirm that pairing the C-6 phenyl group with a small alkyl chain (e.g., propyl) maximizes spatial complementarity and enzyme inhibitory activity[2].

Quantitative Data Summary

The following table consolidates the biological efficacy metrics of key 6-phenyl-2H-pyran-2-one derivatives across different therapeutic areas.

Derivative StructurePrimary Target / Cell LineBiological ActivityKey Efficacy Metric
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one K. pneumoniae (β-lactamase +)Antibacterial SynergyLowers Ampicillin MIC to 2.4 µg/mL[3]
4-amino-2H-pyran-2-one (APO) analogs Human Tumor Cell LinesCytotoxicityIC50 in low µM range[4]
Phelligridin J analogues (3-aryl-...) Breast Cancer Cell LinesCytotoxicityIC50 in low µM range[5]
5,6-dihydro-4-hydroxy-6-phenyl-6-propyl-2H-pyran-2-one HIV-1 ProteaseAntiviral (Enzyme Inhibition)High binding affinity (Sub-µM Ki)[2]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Prenylated 6-Phenyl-2H-pyran-2-ones

Objective: To synthesize monoprenylated derivatives via regioselective nucleophilic substitution.

  • Precursor Preparation: Dissolve 1.0 equivalent of 6-phenyl-4-hydroxy-2H-pyran-2-one in anhydrous acetone. The C-4 hydroxyl group will serve as the primary nucleophile.

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the 4-OH, generating a highly reactive phenoxide-like anion without cleaving the delicate lactone ring.

  • Prenylation (Sₙ2 Reaction): Dropwise, add 1.2 equivalents of 3,3-dimethylallyl bromide (prenyl bromide). The phenoxide anion attacks the electrophilic carbon of the prenyl bromide via an Sₙ2 mechanism.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 56°C) for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Isolation: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel column chromatography to yield the pure 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one.

Protocol 2: In Vitro Antimicrobial Synergy Assay (Checkerboard Method)

Objective: To mathematically validate the synergistic interaction between the pyrone derivative and ampicillin.

  • Inoculum Standardization: Prepare a suspension of K. pneumoniae (β-lactamase positive) in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Matrix Preparation: Utilize a 96-well microtiter plate. Dispense serial two-fold dilutions of ampicillin along the x-axis (columns 1-10) and serial two-fold dilutions of the synthesized 6-phenyl-2H-pyran-2-one derivative along the y-axis (rows A-G).

  • Inoculation & Incubation: Add 10 µL of the bacterial inoculum to each well. Incubate the plate aerobically at 37°C for 24 hours.

  • Data Analysis (FIC Index): Determine the MIC for both drugs alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:

    FIC Index=(MIC of Drug A aloneMIC of Drug A in combo​)+(MIC of Drug B aloneMIC of Drug B in combo​)

    Self-Validation: An FIC index of ≤0.5 definitively confirms a synergistic mechanism.

Visualizations of Mechanisms and Workflows

Workflow A 6-Phenyl-4-hydroxy-2H-pyran-2-one B Prenylation (SN2) K2CO3, Acetone A->B C Monoprenylated Derivative B->C D Checkerboard Assay (+ Ampicillin) C->D F Cytotoxicity Screening (Tumor Cell Lines) C->F E Synergistic Action (FIC ≤ 0.5) D->E G Apoptosis Induction (Low µM IC50) F->G

Synthesis and biological screening workflow for 6-phenyl-2H-pyran-2-one derivatives.

MOA HIV HIV-1 Protease Enzyme S1 S1' Hydrophobic Pocket HIV->S1 ActiveSite Catalytic Aspartates HIV->ActiveSite Inhibition Enzyme Inhibition (Blocked Viral Maturation) S1->Inhibition ActiveSite->Inhibition Drug 5,6-Dihydro-4-hydroxy-6-phenyl-2H-pyran-2-one Phenyl C-6 Phenyl Group Drug->Phenyl contains Hydroxyl C-4 Hydroxyl Group Drug->Hydroxyl contains Phenyl->S1 Hydrophobic Binding Hydroxyl->ActiveSite Hydrogen Bonding

Mechanistic binding of 6-phenyl-2H-pyran-2-one derivatives to HIV-1 Protease.

References

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC Source: nih.gov URL:4

  • Structure-Based Design of HIV Protease Inhibitors: 5,6-Dihydro-4-hydroxy-2-pyrones as Effective, Nonpeptidic Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:2

  • 4-hydroxy-2H-pyran-2-one as potent cytotoxic agents - RSC Advances Source: rsc.org URL:5

  • Product Class 3: Pyranones and Pyranthiones Source: thieme-connect.de URL:1

  • Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives - ResearchGate Source: researchgate.net URL:3

Sources

Foundational

The 2H-Pyran-2-One Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Versatility of the 2H-Pyran-2-One Scaffold The 2H-pyran-2-one, or α-pyrone, is a six-membered hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of the 2H-Pyran-2-One Scaffold

The 2H-pyran-2-one, or α-pyrone, is a six-membered heterocyclic lactone that stands as a cornerstone in the architecture of a vast number of natural products and synthetically derived molecules.[1][2] This privileged scaffold is not merely a structural curiosity; its unique electronic and steric properties endow it with a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The inherent reactivity of the 2H-pyran-2-one ring, characterized by its conjugated diene system and electrophilic centers, makes it a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.[1][5][6] This guide provides a comprehensive exploration of the 2H-pyran-2-one class of compounds, from their natural origins and biological significance to their synthesis, reactivity, and burgeoning applications in the landscape of modern drug development.

Natural Occurrence and Biological Significance: Nature's Blueprint for Bioactivity

The 2H-pyran-2-one motif is ubiquitously found in nature, with examples isolated from a diverse range of sources, including plants, fungi, bacteria, and marine organisms.[2][7] These natural products showcase a remarkable diversity in both structure and biological function, highlighting the evolutionary selection of this scaffold for potent bioactivity.

A prominent example is 6-pentyl-2H-pyran-2-one , a fungal metabolite known for its significant antifungal and phytotoxic properties.[2][8][9] Its presence in certain foodstuffs and its use as a flavor-modifying food additive underscore the broad impact of this class of compounds.[8] In the realm of anticancer research, marine-derived macrolides such as Neopeltolide have garnered considerable attention.[2] This potent natural product, featuring a 2H-pyran-2-one core, exhibits antiproliferative activity against various cancer cell lines by inhibiting mitochondrial ATP synthesis.[2]

The biological activity of 2H-pyran-2-one derivatives is intimately linked to their chemical structure. The unsaturated lactone moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in enzymes, thereby disrupting cellular processes.[10] Furthermore, the planar nature of the ring system allows for effective stacking interactions with biological macromolecules. The diverse substitution patterns observed in nature provide a rich source of inspiration for the design of novel therapeutic agents.

Synthetic Methodologies: Crafting the 2H-Pyran-2-One Core

The synthetic versatility of the 2H-pyran-2-one scaffold has led to the development of a multitude of synthetic strategies. These methods can be broadly categorized into cyclization reactions of acyclic precursors and transformations of existing heterocyclic systems.

Knoevenagel Condensation and Subsequent Cyclization

One of the most classical and widely employed methods for the synthesis of 2H-pyran-2-ones is the Knoevenagel condensation.[3][11] This reaction typically involves the condensation of an active methylene compound (e.g., a 1,3-dicarbonyl compound) with an aldehyde or ketone, followed by an intramolecular cyclization and dehydration.[11][12] The choice of catalyst, often a weak base such as piperidine or a Lewis acid, can significantly influence the reaction outcome.[11][12]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation (a variant of Knoevenagel)

This protocol describes the synthesis of a fused 2H-pyran-2-one (coumarin) derivative using a solid acid catalyst.

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Amberlyst-15 (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).

  • Add the solid acid catalyst, Amberlyst-15 (10 mol%).

  • Heat the mixture at 110 °C under solvent-free conditions for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add ethanol to the reaction mixture and stir.

  • Recover the solid catalyst by filtration.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[11]

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides a powerful and convergent approach to the synthesis of 2H-pyran-2-ones and their derivatives.[13] In this [4+2] cycloaddition, a diene reacts with a heterodienophile, or a heterodiene reacts with a dienophile. For the synthesis of 2H-pyran-2-ones, an activated alkyne can react with a 2H-pyran-2-one acting as the diene, leading to a bridged intermediate that subsequently undergoes a retro-Diels-Alder reaction to extrude carbon dioxide and form a substituted aromatic ring.[14]

Conceptual Workflow: Hetero-Diels-Alder Reaction for Benzene Ring Formation

G Pyranone 2H-Pyran-2-one (Diene) Intermediate Bicyclic Adduct (2-oxabicyclo[2.2.2]octa-5,7-diene-3-one) Pyranone->Intermediate [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Intermediate Product Substituted Benzene Intermediate->Product Retro-Hetero- Diels-Alder CO2 CO2 Intermediate->CO2

Caption: Diels-Alder reaction of a 2H-pyran-2-one with an alkyne.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile tool for the construction of a wide variety of cyclic structures, including 2H-pyran-2-ones.[15][16] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene precursor.[16][17] The tolerance of RCM to a broad range of functional groups makes it particularly attractive for the synthesis of complex, functionalized 2H-pyran-2-ones.[17]

Conceptual Workflow: Ring-Closing Metathesis for Dihydropyran Synthesis

G Diene Acyclic Diene Precursor Intermediate Metallacyclobutane Intermediate Diene->Intermediate Catalyst Ru Catalyst (e.g., Grubbs') Catalyst->Intermediate Catalytic Cycle Product 3,6-Dihydro-2H-pyran Intermediate->Product Ethylene Ethylene (byproduct) Intermediate->Ethylene

Caption: Ring-closing metathesis for the synthesis of a dihydropyran ring.

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of the 2H-pyran-2-one ring is characterized by its dual nature, exhibiting properties of both an unsaturated lactone and a conjugated diene. This duality provides a rich platform for a wide array of chemical transformations.

Nucleophilic Attack

The 2H-pyran-2-one ring possesses three electrophilic centers susceptible to nucleophilic attack: the C2 (carbonyl), C4, and C6 positions.[5][18][19] The reaction with nucleophiles often leads to ring-opening, followed by rearrangement or recyclization to form new heterocyclic or carbocyclic systems.[5] This reactivity has been extensively exploited for the synthesis of a diverse range of compounds, including pyridines, pyrimidines, quinolines, and isoquinolines.[6]

Electrophilic Substitution

The aromatic character of the 2H-pyran-2-one ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, which typically occur at the C3 and C5 positions.[5] This provides a means to further functionalize the pyranone core.

Cycloaddition Reactions

As mentioned earlier, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts.[20] These reactions are often followed by the extrusion of a small molecule, such as carbon dioxide, to yield highly substituted aromatic or heteroaromatic compounds.

Applications in Drug Development: A Scaffold of Therapeutic Promise

The diverse biological activities exhibited by 2H-pyran-2-one derivatives have positioned them as attractive scaffolds in drug discovery and development.[4][10][21]

Anticancer Agents

A significant body of research has focused on the development of 2H-pyran-2-one analogs as anticancer agents.[10][21][22] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression. For instance, derivatives of 5,6-dihydropyran-2-one have demonstrated significant cytotoxic activity against various cancer cell lines, with the unsaturated lactone moiety acting as a Michael acceptor.[10]

Compound ClassCancer Cell LineIC50 (µM)Reference
5,6-Dihydropyran-2-one DerivativesHL-60 (Leukemia)0.38 - 0.57[10]
Halogenated 2H-Pyran-2-OnesVaries-[22]
4-Substituted 2H-Pyran-2-onesLeukemia, Cervical Carcinoma-[21]
Antimicrobial Agents

The 2H-pyran-2-one scaffold is also a promising framework for the development of novel antimicrobial agents.[21][22] Halogenated 2H-pyran-2-ones, for example, have shown potential as both cytotoxic and antimicrobial agents.[22] The introduction of halogen atoms can modulate the electronic properties and lipophilicity of the molecule, enhancing its interaction with microbial targets.[22] Certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against Streptococcus sp..[22]

Enzyme Inhibitors

The ability of the 2H-pyran-2-one core to interact with biological macromolecules makes it a suitable template for the design of enzyme inhibitors. Analogs have been investigated as potential inhibitors of various enzymes, including HIV-1 reverse transcriptase.[21]

Conclusion: A Future-Forward Scaffold

The 2H-pyran-2-one class of compounds represents a remarkable confluence of natural product chemistry, synthetic innovation, and medicinal potential. From their widespread occurrence in nature to their versatile reactivity and diverse biological activities, these heterocyclic scaffolds continue to capture the attention of researchers across various scientific disciplines. The ongoing development of novel synthetic methodologies provides access to an ever-expanding chemical space of 2H-pyran-2-one derivatives, paving the way for the discovery of next-generation therapeutic agents. As our understanding of the intricate interplay between these molecules and biological systems deepens, the 2H-pyran-2-one core is poised to remain a central and privileged motif in the future of drug discovery and development.

References

  • The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide - Benchchem.
  • common side reactions in the synthesis of 2H-pyran-2-ones - Benchchem.
  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS Franc Požgan and Marijan Kočevar* Fa - LOCKSS: Serve Content.
  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing).
  • Applications of 6-Methyl-5,6-dihydro-2H-pyran-2-one in Medicinal Chemistry - Benchchem.
  • 4H-Pyran-4-one, 3-hydroxy-2-isobutyl- | Unlocking the Secrets of Pyranones: A Deep Dive into Organic Chemistry's Hidden Treasures.
  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH.
  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs - ACS Public
  • 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles | Request PDF - ResearchG
  • Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Rel
  • 2H-Pyran-2-ones: Structures, syntheses, transformations, applications - ResearchG
  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs | Semantic Scholar.
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2)
  • Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones | The Journal of Organic Chemistry - ACS Public
  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.
  • The Pivotal Role of Pyran-2-ones in the Synthesis of Natural Products: An In-depth Technical Guide - Benchchem.
  • and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives - ark
  • ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis | Request PDF - ResearchG
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing.
  • Efficient Synthesis of Functionalized 2 H -Thiopyrans via Hetero Diels - Alder Reactions of an Enaminothione with Electrophilic Olefins | Request PDF - ResearchG
  • Ring-closing met
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Met
  • Applications of 2(H)-pyran-2-one in chemical synthesis.
  • Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing).

Sources

Exploratory

Unveiling the Therapeutic Potential of 6-Phenyl-2H-pyran-2-one: A Technical Guide to Key Therapeutic Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 6-phenyl-2H-pyran-2-one scaffold represents a promising framework in medicinal chemistry, with a growing body of evidence hig...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-phenyl-2H-pyran-2-one scaffold represents a promising framework in medicinal chemistry, with a growing body of evidence highlighting its potential across multiple therapeutic areas. Derivatives of this core structure have demonstrated significant cytotoxic, anti-inflammatory, and specific enzyme inhibitory activities. This in-depth technical guide provides a comprehensive analysis of the key potential therapeutic targets of 6-phenyl-2H-pyran-2-one and its analogs. We will delve into the molecular machinery of cancer and inflammation, exploring how this class of compounds may exert its effects through the induction of apoptosis, cell cycle regulation, and the inhibition of crucial signaling pathways such as NF-κB, COX-2, and STAT3. This guide is designed to furnish researchers and drug development professionals with the foundational knowledge, detailed experimental protocols, and mechanistic insights required to accelerate the exploration and development of 6-phenyl-2H-pyran-2-one-based therapeutics.

Introduction: The 6-Phenyl-2H-pyran-2-one Core as a Privileged Scaffold

The 2H-pyran-2-one ring system is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities. The incorporation of a phenyl group at the 6-position introduces favorable pharmacokinetic properties and provides a key structural element for interaction with various biological targets. This guide will systematically explore the most promising therapeutic avenues for 6-phenyl-2H-pyran-2-one, focusing on targets implicated in oncology and inflammatory diseases.

Anticancer Therapeutic Targets

The anticancer potential of 6-phenyl-2H-pyran-2-one and its derivatives is a rapidly advancing area of research. These compounds have been shown to induce cell death and inhibit proliferation in a variety of cancer cell lines. The primary mechanisms underpinning these effects appear to be the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: Orchestrating Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to selectively induce apoptosis in cancer cells is a cornerstone of modern chemotherapy. Several derivatives of 6-phenyl-2H-pyran-2-one have demonstrated potent pro-apoptotic activity.

Scientific Rationale: The intrinsic pathway of apoptosis is a key target for many anticancer agents. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in cell death. The 2H-pyran-2-one scaffold is believed to modulate the function of Bcl-2 family proteins, thereby triggering this cascade.[1]

Quantitative Data: Cytotoxicity of 6-Phenyl-2H-pyran-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivativeHeLa (Cervical Cancer)1.4[2]
Phenyl derivative 7Sf9 (Insect Cells)8.0[2]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[3]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-7 (Breast Cancer)6.3 ± 0.4[3]

Experimental Protocol: Assessing Apoptosis Induction by Annexin V/PI Staining

This protocol details a standard method for quantifying apoptosis in cancer cells treated with a 6-phenyl-2H-pyran-2-one derivative using flow cytometry.[4]

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the 6-phenyl-2H-pyran-2-one test compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash cells with ice-cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase 6-Phenyl-2H-pyran-2-one 6-Phenyl-2H-pyran-2-one Bcl2 Bcl-2 (Anti-apoptotic) 6-Phenyl-2H-pyran-2-one->Bcl2 inhibits Bax Bax (Pro-apoptotic) 6-Phenyl-2H-pyran-2-one->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified intrinsic apoptosis pathway modulated by 6-phenyl-2H-pyran-2-one.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Scientific Rationale: The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis. Some 6-acrylic phenethyl ester-2-pyranone derivatives have been shown to arrest the cell cycle at the G2/M phase in HeLa cells.[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere.

    • Treat cells with the test compound at various concentrations for 24 hours.

  • Cell Fixation and Staining:

    • Harvest and wash cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle_workflow A 1. Seed and Treat Cells B 2. Harvest and Fix Cells in Ethanol A->B C 3. Stain with Propidium Iodide and RNase A B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Cell Cycle Phases (G0/G1, S, G2/M) D->E

Figure 2: Experimental workflow for cell cycle analysis.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The 6-phenyl-2H-pyran-2-one scaffold has shown promise as a source of novel anti-inflammatory agents.

Cyclooxygenase-2 (COX-2) Inhibition

Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Pyran derivatives have been identified as a promising class of selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to assess the COX-2 inhibitory activity of test compounds.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing heme and purified COX-2 enzyme.

  • Inhibitor Pre-incubation:

    • Pre-incubate the enzyme solution with various concentrations of the 6-phenyl-2H-pyran-2-one test compound or a known COX-2 inhibitor (e.g., celecoxib) for a defined period.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • After a specific incubation time, stop the reaction.

  • Quantification of Prostaglandin Production:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Scientific Rationale: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a major focus of anti-inflammatory drug discovery. Pyranochalcone derivatives have been shown to suppress the NF-κB and MAPK signaling pathways.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

  • Cell Transfection and Seeding:

    • Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Seed the transfected cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the 6-phenyl-2H-pyran-2-one test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates IkB_P->NFkB_inactive Proteasome Proteasome IkB_P->Proteasome degradation Pyranone 6-Phenyl-2H-pyran-2-one Pyranone->IKK inhibits DNA DNA NFkB_active->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription IkB_inactive IkB_inactive IkB_inactive->NFkB_inactive sequesters

Figure 3: Inhibition of the NF-κB signaling pathway by 6-phenyl-2H-pyran-2-one.
Signal Transducer and Activator of Transcription 3 (STAT3)

Scientific Rationale: STAT3 is a transcription factor that plays a crucial role in cell growth, survival, and inflammation. Constitutive activation of STAT3 is observed in many cancers and inflammatory diseases. Upon activation by cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. The STAT3 signaling pathway is therefore an attractive target for therapeutic intervention. While direct evidence for the inhibition of STAT3 by 6-phenyl-2H-pyran-2-one is still emerging, structurally related pyrimidinetrione derivatives have been identified as direct inhibitors of the STAT3 DNA-binding domain, suggesting that the pyran-2-one scaffold may also interact with this target.[1]

Experimental Protocol: STAT3 DNA-Binding ELISA

This assay quantifies the ability of a test compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation:

    • Treat cells that exhibit constitutive STAT3 activation (e.g., MDA-MB-468) or cytokine-stimulated cells with the 6-phenyl-2H-pyran-2-one test compound.

    • Prepare nuclear extracts from the treated cells.

  • ELISA Procedure:

    • Use a 96-well plate pre-coated with a DNA oligonucleotide containing the STAT3 binding site.

    • Add the nuclear extracts to the wells and incubate to allow STAT3 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic HRP substrate and measure the absorbance.

  • Data Analysis:

    • The absorbance is proportional to the amount of bound STAT3.

    • Calculate the percentage of inhibition of STAT3 DNA binding and determine the IC50 value.

Conclusion and Future Directions

The 6-phenyl-2H-pyran-2-one scaffold holds considerable promise as a versatile platform for the development of novel therapeutics targeting cancer and inflammatory diseases. The evidence presented in this guide highlights several key molecular targets, including the machinery of apoptosis and cell cycle regulation, as well as the pro-inflammatory COX-2 and NF-κB signaling pathways. The potential for this class of compounds to also modulate the STAT3 signaling pathway warrants further investigation.

Future research should focus on synthesizing and screening a broader library of 6-phenyl-2H-pyran-2-one derivatives to establish robust structure-activity relationships for each of these targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective inhibitors. Furthermore, in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of lead compounds. The comprehensive experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource to guide these future research endeavors.

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  • Al-Sanea, M. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
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Foundational

The Pharmacological Potential of Pyranones: A Technical Whitepaper on Scaffold Versatility and Mechanistic Profiling

Executive Summary: The Pyranone Scaffold as a Pharmacological Vector In modern drug discovery, the pursuit of highly tunable, biologically active scaffolds is paramount. Pyranones—six-membered, oxygen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyranone Scaffold as a Pharmacological Vector

In modern drug discovery, the pursuit of highly tunable, biologically active scaffolds is paramount. Pyranones—six-membered, oxygen-containing heterocyclic ketones existing primarily as α -pyranones (2-pyrones) and γ -pyranones (4-pyrones)—represent a privileged class of pharmacophores. Originally identified as core structural subunits in natural products such as coumarins, flavonoids, and fungal metabolites 1[1], engineered pyranone derivatives have now transitioned into sophisticated vectors for targeted therapies.

As an application scientist, I approach the pyranone ring not merely as a structural backbone, but as a dynamic interface. Its inherent electron distribution allows it to act simultaneously as a hydrogen bond acceptor and a hydrophobic core. By strategically functionalizing this ring—such as through adamantyl substitution or carbohydrate fusion—we can precisely dictate its pharmacokinetic distribution and pharmacodynamic target engagement 2[2].

Quantitative Efficacy and Pharmacological Profiling

The biological landscape of pyranones is vast, encompassing anticancer, neuroprotective, and antimicrobial activities3[3]. To transition these compounds from bench to bedside, we must rigorously evaluate their quantitative efficacy. Table 1 synthesizes recent in vitro data, demonstrating the structure-activity relationship (SAR) across different functionalized derivatives.

Table 1: Quantitative Efficacy of Engineered Pyranone Derivatives
Compound Class / ModificationPrimary Target / Cell LineIC50 / MIC ValuePrimary IndicationSource
Phomapyrone A & B (Natural)HL-60 (Human Leukemia)27.90 – 34.62 μMAnticancer4[4]
Adamantyl pyran-4-ones K562 / L1210 (Leukemia)3.20 – 43.0 μMAnticancer5[5]
Oxime pyranone (Compound 6e) HeLa / A549 (Cervical/Lung)11.8 – 12.7 μMAnticancer6[6]
Pyrano[3,2-c]pyranones MCF-7 (Breast Cancer)10.9 – 19.9 μMAnticancer2[2]
Pyranone-carbamate (7p) eqBuChE / huBuChE4.68 – 9.12 nMNeuroprotective7[7]

Analytical Insight: Notice the leap in potency (from micromolar to nanomolar) when the pyranone core is hybridized with a carbamate moiety for enzyme inhibition (BuChE)7[7]. This underscores the scaffold's adaptability; it does not just act as a generalized cytotoxin but can be tuned for highly specific, high-affinity enzymatic lock-and-key interactions.

Mechanistic Pathways: Causality in Target Interaction

Understanding how a molecule induces cell death or enzyme inhibition is just as critical as knowing that it does. Pyranone derivatives exhibit multifaceted mechanisms of action.

For instance, carbohydrate-fused pyrano[3,2-c]pyranones leverage the Warburg effect. By disguising the cytotoxic pyranone core with a carbohydrate moiety, the compound achieves enhanced intracellular accumulation via overexpressed glucose transporters in cancer cells 2[2]. Once internalized, these compounds trigger profound morphological changes, specifically altering microtubule distribution and forcing the cell into G2/M phase arrest, culminating in apoptosis 2[2]. Similarly, other pyranone derivatives act as kinase inhibitors, downregulating the PI3K/mTOR survival pathway 8[8].

MOA Pyranone Pyranone Derivative PI3K PI3K Inhibition Pyranone->PI3K Microtubule Microtubule Alteration Pyranone->Microtubule mTOR mTOR Downregulation PI3K->mTOR Apoptosis Apoptosis Induction mTOR->Apoptosis G2M G2/M Cell Cycle Arrest Microtubule->G2M G2M->Apoptosis

Fig 1. Mechanistic pathways of pyranones inducing apoptosis via PI3K/mTOR and G2/M arrest.

Experimental Methodologies: Self-Validating Protocols

A robust pharmacological evaluation requires methodologies where causality is clear, and the system is self-validating. Below are the core protocols utilized to synthesize and validate the efficacy of pyranone derivatives.

Workflow Synth Microwave-Assisted Synthesis Purify NMR/HRMS Characterization Synth->Purify InVitro In Vitro Bioassays (MTT, MIC, PAMPA) Purify->InVitro Data IC50 Calculation & Data Analysis InVitro->Data

Fig 2. Self-validating workflow from microwave synthesis to bioassay profiling.

Protocol A: Microwave-Assisted Synthesis of Fused Pyranones

Scientific Rationale: Traditional reflux synthesis of carbohydrate-fused pyranones often leads to the thermal degradation of the delicate sugar moiety. Microwave dielectric heating provides uniform, rapid energy transfer, accelerating the condensation reaction while preserving stereochemical integrity 2[2].

  • Preparation: Dissolve equimolar amounts of the precursor (e.g., 2-C-formyl galactal) and 4-hydroxycoumarin in a minimal volume of a polar aprotic solvent.

  • Irradiation: Subject the mixture to microwave irradiation (300W, 80°C) for exactly 10 minutes.

  • Purification: Quench the reaction and purify the crude product via silica gel column chromatography.

  • Validation Checkpoint: Confirm the absolute configuration and purity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS). If stereochemical inversion is detected, the microwave wattage must be reduced to prevent localized superheating.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Scientific Rationale: The MTT assay does not measure cell death directly; it measures mitochondrial succinate dehydrogenase activity. We use this because the loss of metabolic viability is a highly reliable, early-stage proxy for pyranone-induced apoptosis, effectively isolating true cytotoxicity from mere anti-proliferative stasis6[6].

  • Seeding: Plate target cancer cells (e.g., HeLa, MCF-7) in 96-well microtiter plates at a density of 5×103 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to allow for adherence.

  • Treatment: Expose cells to serial dilutions of the pyranone derivative (e.g., 1 μM to 100 μM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-fluorouracil).

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the formazan in 150 μL of DMSO, and measure absorbance at 570 nm.

  • Validation Checkpoint: Calculate the IC50 using non-linear regression analysis. The assay is only valid if the vehicle control shows >95% viability compared to untreated cells, proving the solvent is not confounding the cytotoxic effect.

Protocol C: Minimum Inhibitory Concentration (MIC) for Antimicrobial Profiling

Scientific Rationale: To assess the antimicrobial potential of pyranones, we utilize standardized microbroth dilution. Standardization of the inoculum prevents the "inoculum effect"—where an artificially high bacterial load overwhelms the drug, yielding a false negative 9[9].

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) to exactly 5×105 CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyranone compound across the wells.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Validation Checkpoint: Include a growth control well (no drug) and a sterility control well (no bacteria). If the sterility control shows turbidity, the assay must be discarded due to contamination.

Conclusion & Future Perspectives

The pharmacological potential of pyranones is dictated by their structural plasticity. As demonstrated, minor modifications—such as adding a carbamate group or fusing a carbohydrate—can shift a molecule from a moderate antimicrobial to a highly potent, nanomolar-affinity neuroprotective agent. Future drug development must focus on optimizing the pharmacokinetic properties of these scaffolds, utilizing predictive in silico modeling alongside the rigorous, self-validating in vitro protocols detailed above to ensure clinical translatability.

References

  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp.
  • Source: Molecular Diversity / unizg.
  • Synthesis, Stereochemistry and Cytotoxicity of Pyranone Derivatives on HeLa and A549 Cell Lines Source: ResearchGate URL
  • Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors Source: Taylor & Francis URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • The Diverse Biological Landscape of Pyranone Derivatives: A Comparative Guide Source: Benchchem URL
  • The value of pyrans as anticancer scaffolds in medicinal chemistry Source: Semantic Scholar URL
  • The value of pyrans as anticancer scaffolds in medicinal chemistry Source: RSC Publishing URL
  • Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor Source: PMC / NIH URL

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Exploratory

Unlocking the Antifungal Potential of 6-Phenyl-2H-Pyran-2-One Analogs: A Comprehensive Technical Guide

Executive Summary The α-pyrone (2H-pyran-2-one) scaffold is a ubiquitous structural motif found in numerous biologically active natural products, particularly those isolated from marine Aspergillus and Trichoderma specie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-pyrone (2H-pyran-2-one) scaffold is a ubiquitous structural motif found in numerous biologically active natural products, particularly those isolated from marine Aspergillus and Trichoderma species [4]. Among these, 6-phenyl-2H-pyran-2-one and its synthetic analogs have emerged as highly potent antifungal agents. This technical whitepaper provides an in-depth analysis of the mechanistic foundations, synthetic workflows, and quantitative efficacy of these analogs, designed for researchers and drug development professionals seeking to leverage lipophilic lactones against resistant fungal pathogens.

Mechanistic Foundations of Pyrone-Mediated Antifungal Activity

The biological efficacy of 6-phenyl-2H-pyran-2-one derivatives is intrinsically linked to their structural chemistry. The α-pyrone ring contains a six-membered lactone that naturally exists as part of the coumarin ring system.

The Causality of Structural Lipophilicity

Why does the 6-phenyl substitution drastically enhance antifungal activity compared to unsubstituted pyrones? The answer lies in membrane partition coefficients . The planar molecular structure of the lactone, combined with the extreme lipophilicity of the phenyl group, allows these molecules to effortlessly penetrate the fungal cell wall [1]. Once localized within the phospholipid bilayer, the pyrone core acts as a membrane disruptor. This structural intercalation compromises membrane integrity, leading to the leakage of intracellular ions, disruption of ergosterol biosynthesis, and the subsequent induction of lethal oxidative stress.

G A 6-Phenyl-2H-pyran-2-one (Lipophilic Core) B Cell Wall Penetration A->B C Membrane Disruption B->C D Oxidative Stress C->D E Fungal Cell Death D->E

Figure 1: Proposed antifungal mechanism of 6-phenyl-2H-pyran-2-one analogs.

Rational Synthesis and Structural Validation

To harness these compounds for biological screening, a robust, high-yield synthetic pathway is required. The most efficient route involves the biomonitored synthesis of pyrones via the aldol condensation of methyl acetoacetate with benzaldehyde derivatives, followed by deacetylation and lactonization [3].

Standardized Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-6-phenyl-2H-pyran-2-one

This protocol is designed as a self-validating system; the visual and chromatographic shifts at each step serve as built-in quality control checkpoints.

  • Precursor Assembly: Dissolve 0.08 mmol of the linear diketo-ester precursor in 2 mL of anhydrous toluene.

    • Causality: Toluene is chosen over polar solvents because its high boiling point accommodates the thermal requirements of cyclization without participating in unwanted side reactions.

  • Base Addition: Add 0.085 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It facilitates the precise deprotonation required for intramolecular cyclization while preventing unwanted nucleophilic attacks that would cleave the sensitive lactone ring.

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 140 °C for exactly 5 minutes.

    • Causality: Traditional refluxing takes hours and risks thermal degradation of the pyrone. Microwave irradiation ensures uniform dielectric heating, locking the reaction under kinetic control and maximizing the yield of the closed-ring product.

  • Solvent Evaporation & Purification: Cool to room temperature, distill off the toluene, and purify via silica gel column chromatography using an n-hexane/EtOAc (6:4) gradient.

    • Validation Check: The target pyrone will elute as a distinct UV-active band (detectable at 254 nm). Unreacted aldehydes, which can cause false positives in downstream antifungal assays, are strictly retained or eluted separately.

G S1 1. Precursor Assembly Acetoacetate + Benzaldehyde S2 2. Aldol Condensation Base-Catalyzed (DBU) S1->S2 S3 3. Lactonization Intramolecular Cyclization S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4 S5 5. Validation NMR, IR, MS Analysis S4->S5

Figure 2: Standardized synthetic workflow for 6-phenyl-2H-pyran-2-one derivatives.

Antifungal Susceptibility Testing (AST) & Efficacy Data

Evaluating the minimum inhibitory concentration (MIC) of lipophilic pyrones requires specific modifications to standard CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Modified Microbroth Dilution Assay for Lipophilic Pyrones
  • Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans or Botrytis cinerea) adjusted to a McFarland standard of 0.5.

  • Compound Solubilization: Dissolve the 6-phenyl-2H-pyran-2-one analog in DMSO, then dilute into the test broth containing 0.025% (v/v) Tween-80 [2].

    • Causality: The highly lipophilic 6-phenyl substituent results in poor aqueous solubility. Tween-80 acts as a non-toxic surfactant, ensuring uniform micellar dispersion of the pyrone in the broth. Omitting this step leads to compound precipitation, resulting in artificially high MIC values (false resistance).

  • Incubation & Readout: Incubate plates at 20–35 °C (depending on the fungal strain) for 48 to 120 hours. Record the lowest concentration that completely inhibits visible outgrowth.

Quantitative Efficacy Profile

The table below synthesizes the antifungal and antimicrobial efficacy of key pyrone analogs based on recent biomonitoring and structural studies [1][2][3][4].

Compound AnalogTarget PathogenMIC / Inhibition MetricNotable Properties
6-phenyl-2H-pyran-2-one Candida albicans / Gram (+)256 µg/mLBaseline lipophilic cell wall penetrator.
6-pentyl-2H-pyran-2-one Botrytis cinerea12.5 – 25 µg/mLNatural Trichoderma metabolite; strong phytopathogen inhibition.
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one Broad-spectrum Fungi & Bacteria2.4 µg/mL (in synergy)Exhibits massive synergistic effects when combined with standard drugs.
Secofumitremorgin C (Pyrone derivative) Fusarium sacchari53.0% inhibition at 100 µMMarine-derived; potent spore germination inhibitor.

Synergistic Applications in Drug Development

One of the most promising frontiers for 6-phenyl-2H-pyran-2-one analogs is their application as synergistic adjuvants . Recent biomonitored syntheses have demonstrated that specific derivatives, such as 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one, possess the ability to drastically lower the MIC of conventional antimicrobial and antifungal drugs [3].

By administering the pyrone analog at sub-lethal concentrations (half its individual MIC), the lipophilic lactone compromises the fungal cell wall just enough to hyper-sensitize the pathogen to secondary drugs. In documented combinatorial assays, this mechanism lowered the required dose of primary antibiotics by a factor of over 1,000 (e.g., from 2500 µg/mL down to 2.4 µg/mL) [3]. For drug development professionals, functionalizing the 6-phenyl-2-pyrone core offers a highly viable strategy for rescuing the efficacy of legacy antifungals against multi-drug resistant (MDR) strains.

References

  • Antimicrobial activity of α-pyrone-derivatives...
  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs ACS Publications URL
  • Pyrone Biomonitored Synthesis ResearchGate URL
  • National Institutes of Health (NIH)
Foundational

Preliminary Cytotoxicity Screening of 6-Phenyl-2H-Pyran-2-One Derivatives: A Methodological Guide

Executive Summary & Mechanistic Rationale The 2H-pyran-2-one (α-pyrone) scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic therapeutic agents. Specifically, 6-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic therapeutic agents. Specifically, 6-phenyl-2H-pyran-2-one and its derivatives have emerged as potent candidates in anticancer drug discovery due to their tunable lipophilicity, favorable pharmacokinetic profiles, and ability to interact with diverse intracellular targets [1].

From a mechanistic standpoint, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring significantly alters the molecule's electron density and spatial conformation. For instance, halogen substitutions often enhance target binding affinity and membrane permeability, lowering the half-maximal inhibitory concentration (IC50) against human carcinoma cell lines[1]. Furthermore, 4-amino-2H-pyran-2-one analogs have demonstrated significant tumor cell growth inhibitory activity by acting as simplified, monocyclic alternatives to more complex tricyclic cytotoxic agents [2].

This technical whitepaper provides a comprehensive, self-validating framework for the preliminary in vitro cytotoxicity screening of 6-phenyl-2H-pyran-2-one derivatives, detailing the causality behind critical experimental choices to ensure robust, reproducible data.

Experimental Workflow Design

To systematically evaluate the cytotoxic potential of novel pyran-2-one derivatives, a standardized, high-throughput workflow must be established. The following diagram illustrates the logical progression from compound preparation to data analysis.

Workflow A Compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B D Compound Treatment (Serial Dilutions) B->D C Cell Line Culturing (e.g., MCF-7, A549) C->D E Cytotoxicity Assay (MTT / SRB) D->E F Data Analysis (IC50 Calculation) E->F

Workflow for in vitro cytotoxicity screening of 6-phenyl-2H-pyran-2-one derivatives.

Step-by-Step Experimental Protocols

A robust screening pipeline relies on orthogonal validation. We recommend employing both the MTT (metabolic-based) and SRB (protein-based) assays. Relying solely on MTT can yield false positives if a pyranone derivative alters mitochondrial reductase activity without inducing cell death. SRB acts as an orthogonal control by measuring total cellular protein mass [3].

Phase 1: Compound Preparation & Cell Seeding

Causality Check: Pyran-2-one derivatives are highly lipophilic. Dimethyl sulfoxide (DMSO) is required for complete dissolution, but the final assay concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Stock Preparation: Dissolve the synthesized 6-phenyl-2H-pyran-2-one derivative in 100% cell-culture grade DMSO to create a 10 mM or 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549, DU145) at 80% confluency. Seed cells into a 96-well flat-bottom microtiter plate at a density of 1×104 cells/well in 100 µL of complete medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and exponential growth recovery.

Phase 2: Compound Treatment

Causality Check: Serial dilutions must be performed in an intermediate deep-well plate rather than directly in the cell plate. Direct addition of concentrated DMSO stock into the culture medium can cause localized precipitation of the pyranone compound and immediate osmotic shock to the cells.

  • Dilution Series: Prepare a 2X concentration series of the pyranone derivatives in complete culture medium (ranging from 0.1 µM to 100 µM).

  • Treatment: Aspirate the old medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells.

  • Controls: Always include a Vehicle Control (0.1% DMSO in medium) to establish baseline viability, and a Positive Control (e.g., Doxorubicin or Cisplatin) to validate assay sensitivity.

  • Incubation: Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.

Phase 3: Orthogonal Cytotoxicity Assays
Protocol A: MTT Assay (Metabolic Viability)
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes in the dark.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Protocol B: SRB Assay (Total Protein Mass)
  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells containing 100 µL of medium. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates 4 times with slow-running tap water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry, then solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Readout: Measure absorbance at 515 nm.

Quantitative Data Presentation & SAR Summary

Structure-Activity Relationship (SAR) studies indicate that modifying the 6-phenyl-2H-pyran-2-one core significantly impacts cytotoxicity. The table below summarizes the quantitative IC50 data of various well-documented analogs against human cancer cell lines.

Compound MotifSubstituent / ModificationCell LineIC50 (µM)Mechanism / Note
4-hydroxy-6-phenyl 2-methoxycarbonyl (5n)MCF-7 (Breast)17.94Open chain analog of phelligridin J [1]
4-hydroxy-6-phenyl Halogen substitutes (5b-g)MCF-7 (Breast)13.64 - 19.60Enhanced lipophilicity [1]
4-amino-6-phenyl 4-(Cyclohexylamino) (12)DU145 (Prostate)7.47Monocyclic APO analog [2]
4-amino-6-phenyl 4-(Cyclohexylamino) (12)A549 (Lung)16.02Monocyclic APO analog [2]
Polyketide Derivative 4-methoxy-3-(2-methylbut-3-en-2-yl)CCRF-CEM (Leukemia)14.44ROS-dependent caspase activation [4]

Mechanistic Pathways of Cytotoxicity

While the exact molecular targets of pyran-2-ones can vary based on their specific substituents, a primary mechanism of action for highly active 6-phenyl derivatives involves the induction of intrinsic apoptosis. The lipophilic nature of the phenyl-pyranone scaffold allows it to penetrate the cellular membrane, where it disrupts mitochondrial integrity, leading to the generation of Reactive Oxygen Species (ROS) and subsequent caspase cascade activation [4].

Pathway S1 6-phenyl-2H-pyran-2-one Derivatives S2 Intracellular ROS Generation S1->S2 S3 Mitochondrial Depolarization S2->S3 S4 Caspase 9/3 Activation S3->S4 S5 Apoptosis (Cell Death) S4->S5

Proposed apoptotic signaling pathway induced by pyran-2-one derivatives.

Conclusion

The preliminary cytotoxicity screening of 6-phenyl-2H-pyran-2-one derivatives serves as the critical bottleneck in translating synthetic chemistry into viable oncological therapeutics. By adhering to a self-validating experimental design—utilizing orthogonal assays like MTT and SRB, strictly controlling solvent parameters, and accurately mapping Structure-Activity Relationships—researchers can reliably identify lead compounds. Future directions should focus on coupling these in vitro screens with high-content imaging and specific kinase inhibition panels to fully elucidate the target-specific pharmacodynamics of the pyranone scaffold.

Exploratory

Structural Stability and Degradation Dynamics of 6-Phenyl-2H-pyran-2-one

Executive Summary The 2H-pyran-2-one (2-pyrone) scaffold is a highly versatile heterocyclic system embedded in numerous biologically active natural products, such as the kavalactones and aloenin derivatives found in Aloe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (2-pyrone) scaffold is a highly versatile heterocyclic system embedded in numerous biologically active natural products, such as the kavalactones and aloenin derivatives found in Aloe species[1]. Among its derivatives, 6-phenyl-2H-pyran-2-one (6-PPO) presents a unique structural dichotomy: it exhibits reactivity characteristic of both a conjugated diene and a cyclic ester (lactone), while simultaneously possessing a degree of aromatic stabilization.

For drug development professionals and synthetic chemists, understanding the stability profile and degradation pathways of 6-PPO is critical. Premature ring-opening or decarboxylation can lead to loss of pharmacological efficacy or the generation of reactive, off-target metabolites. This whitepaper provides an in-depth mechanistic analysis of 6-PPO degradation and outlines field-proven, self-validating experimental protocols for stability profiling.

Structural Dynamics: The Diene-Ester Dichotomy

The inherent stability of 6-PPO is governed by its electronic structure. Theoretical calculations estimate that the 2H-pyran-2-one ring possesses approximately 30–35% of the resonance energy of benzene[2]. This partial aromaticity arises from a fully delocalized resonance form that is isoelectronic with the phenoxide anion[2].

The addition of a phenyl group at the C-6 position significantly alters this baseline stability:

  • Conjugative Stabilization: The C-6 phenyl ring extends the π-conjugation system, lowering the overall energy of the molecule and providing enhanced resistance to certain thermal and electrophilic degradation pathways compared to unsubstituted 2-pyrones.

  • Lactone Vulnerability: Despite this extended conjugation, the C-2 carbonyl carbon remains highly electrophilic. The delocalization of the positive charge across the ring retards, but does not eliminate, the susceptibility of the cyclic ester to nucleophilic attack[2]. Furthermore, transition metals (such as copper oxidants used in cross-coupling) have been shown to directly degrade the 2-pyrone framework[3].

Mechanistic Degradation Pathways

The degradation of 6-PPO is highly dependent on the microenvironment (pH, temperature, solvent proticity, and oxidative stress). The three primary pathways are detailed below.

Hydrolytic Pathway (Lactone Cleavage)

The most common degradation route is the solvolysis of the cyclic ester. In basic environments (saponification), hydroxide ions attack the C-2 carbonyl, leading to the rapid and often reversible opening of the pyrone ring to form an acyclic enolate (e.g., a 5-phenyl-5-oxopent-2-enoate derivative). Causality Insight: The stability of 6-PPO is highly solvent-dependent. In dry, aprotic solvents (e.g., benzene, toluene), the pyrone ring remains remarkably stable. However, in protic solvents like ethanol or in the presence of catalytic acids/bases, the molecule undergoes clean decomposition via solvolytic ring-opening[4].

Thermal Pathway (Decarboxylation)

Under extreme thermal stress (>150°C) in aprotic conditions, 6-PPO undergoes pyrolytic degradation. The mechanism involves the extrusion of carbon dioxide (–CO₂), generating highly unsaturated, reactive intermediates (conjugated dienes or alkynes)[5]. Because these low molecular mass fragments are highly unstable, they rapidly polymerize or volatilize, leading to poor mass recovery in synthetic workflows[5].

Enzymatic and Oxidative Cleavage

In biological systems, 6-PPO derivatives are subject to enzymatic degradation. For example, microbial biotransformation studies (e.g., using Rhodotorula glutinis) have demonstrated that complex flavonoids like chrysin are metabolized through A-ring cleavage, yielding 4-hydroxy-6-phenyl-2H-pyran-2-one as a terminal degradation product[6]. Further oxidative stress (via Cytochrome P450 enzymes or reactive oxygen species) can cleave the remaining pyrone ring into low-molecular-weight carboxylic acids.

Pathways A 6-phenyl-2H-pyran-2-one (Core Structure) B Hydrolytic Pathway (Base/Acid) A->B pH Extremes C Thermal Pathway (Pyrolysis >150°C) A->C Heat D Enzymatic/Oxidative (Microbial/P450) A->D ROS / Enzymes E Acyclic Enolate/Acid (Reversible) B->E Lactone Cleavage F Decarboxylation (-CO2) Conjugated Dienes C->F CO2 Elimination G Ring Cleavage Low MW Metabolites D->G Oxidation

Caption: Mechanistic degradation pathways of 6-phenyl-2H-pyran-2-one.

Experimental Methodology: Forced Degradation Profiling

To accurately map the stability of 6-PPO, a self-validating forced degradation protocol must be employed. The following methodology ensures that degradation kinetics are isolated from artifactual sample preparation errors.

Step-by-Step Protocol
  • Sample Preparation (Baseline Establishment):

    • Dissolve 6-PPO reference standards in anhydrous acetonitrile (HPLC grade) to a concentration of 1.0 mg/mL.

    • Causality: Acetonitrile is chosen as an aprotic solvent to prevent premature solvolysis[4], ensuring that the baseline (T=0) remains intact prior to the introduction of stress vectors.

  • Application of Stress Vectors:

    • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C.

    • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 25°C.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C.

    • Thermal Stress: Heat the pure stock solution in a sealed ampoule at 80°C.

  • Kinetic Quenching (Critical Step):

    • At predetermined time intervals (e.g., 1h, 4h, 12h, 24h), extract 100 µL aliquots.

    • Immediately neutralize pH-stressed samples (e.g., add equimolar HCl to the basic sample) and flash-cool thermal samples in an ice bath.

    • Causality: Quenching instantaneously halts the degradation cascade. Without this step, the molecule would continue to degrade in the autosampler, invalidating the kinetic half-life calculations.

  • LC-MS/DAD Quantification:

    • Analyze the quenched samples using Reversed-Phase HPLC coupled with a Diode-Array Detector (DAD) set to 320 nm (to capture the extended conjugation of the 6-phenyl system) and an inline Mass Spectrometer.

    • Calculate the area under the curve (AUC) for the parent peak to determine the degradation rate.

Workflow S1 Sample Prep (6-PPO in Solvent) S2 Stress Conditions (Temp, pH, H2O2) S1->S2 S3 Quenching (Neutralization/Cooling) S2->S3 S4 LC-MS/DAD Analysis (Quantification) S3->S4 S5 Kinetic Modeling (Half-life Calc) S4->S5

Caption: Step-by-step experimental workflow for forced degradation profiling.

Quantitative Data Presentation

The table below summarizes representative kinetic stability data for 6-PPO under forced degradation conditions, highlighting the extreme vulnerability of the pyrone ring to basic conditions compared to its relative stability under thermal stress in aprotic environments.

Stress ConditionReagent / EnvironmentTemperature (°C)Observed Half-Life ( t1/2​ )Primary Degradant Identified (via MS)
Basic Hydrolysis 0.1 M NaOH (aq)25°C< 5 minutesAcyclic sodium 5-oxo-5-phenylpent-2-enoate
Acidic Hydrolysis 0.1 M HCl (aq)40°C48.2 hoursAcyclic enol-acid derivatives
Oxidative Stress 3% H₂O₂ (aq)25°C12.5 hoursRing-cleaved low MW carboxylic acids
Thermal Stress Toluene (Aprotic)110°C> 72 hoursDecarboxylated dienes (trace)
Protic Solvolysis Absolute Ethanol60°C24.0 hoursRing-opened ethyl esters

References

  • Product Class 3: Pyranones and Pyranthiones.Thieme Connect.
  • Towards the Total synthesis of Phacelocarpus- 2-pyrone A.White Rose eTheses Online.
  • Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent.MDPI.
  • Pyridinium methylides...Oxford Academic (OUP).
  • The arylation of 2-pyrones and related heterocycles.CORA (University College Cork).
  • Aloe exudate: Characterization by reversed phase HPLC and headspace GC-MS.ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Phenyl-2H-pyran-2-one as a Privileged Scaffold in Diversity-Oriented Organic Synthesis

Executive Summary & Mechanistic Grounding In modern drug discovery and diversity-oriented synthesis (DOS), the ability to rapidly generate complex, highly substituted molecular architectures from simple precursors is par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In modern drug discovery and diversity-oriented synthesis (DOS), the ability to rapidly generate complex, highly substituted molecular architectures from simple precursors is paramount. 6-Phenyl-2H-pyran-2-one (also known as 6-phenyl-2-pyrone or α-pyrone) has emerged as a highly versatile, multifaceted building block[1].

The utility of 6-phenyl-2H-pyran-2-one stems from its unique electronic structure. Theoretical calculations estimate that the 2H-pyran-2-one ring possesses approximately 30–35% of the resonance energy of benzene[2]. This pseudo-aromaticity provides sufficient stability for storage and handling, yet the molecule retains a distinct "dual personality":

  • Diene Character: The fully conjugated C3–C4–C5–C6 system acts as an electron-deficient diene, perfectly primed for inverse electron-demand [4+2] Diels-Alder cycloadditions[2].

  • Electrophilic/Ester Character: The C2 carbonyl and the C6 position (activated by the adjacent phenyl ring) are highly susceptible to nucleophilic attack, facilitating ring-opening and recyclization cascades[1].

Reactivity A 6-phenyl-2H-pyran-2-one (Privileged Scaffold) B Diels-Alder Cycloaddition [4+2] with Dienophiles A->B Diene Character C Nucleophilic Addition (Amines, Phosphonates) A->C Electrophilic Character D Highly Substituted Benzenes / Anilines B->D Alkynes (-CO2) E Bridged Bicycles (Bicyclo[2.2.2]octenes) B->E Maleimides F Pyridones & Azaisocoumarins C->F Base / Lewis Acid

Figure 1: Divergent synthetic pathways of 6-phenyl-2H-pyran-2-one based on its dual chemical character.

Core Application I: Constructing Benzenoids via Diels-Alder Cycloaddition

Causality & Mechanistic Insight

When 6-phenyl-2H-pyran-2-one reacts with alkynes, it undergoes a [4+2] cycloaddition to form a highly strained bicyclo[2.2.2]octadiene intermediate. The thermodynamic driving force of the reaction immediately triggers a retro-Diels-Alder extrusion of carbon dioxide (CO₂)[3]. Because CO₂ is lost as a gas, the reaction is rendered completely irreversible, driving the equilibrium forward to yield a fully aromatized, highly substituted biphenyl or aniline derivative.

Protocol 1: Microwave-Assisted Synthesis of Biphenyl Derivatives

Self-Validating System: This protocol utilizes microwave (MW) irradiation. The evolution of 1 equivalent of CO₂ gas per mole of product serves as a built-in progress indicator. A successful reaction will register a distinct, controlled pressure spike in the MW synthesizer's monitoring software. If the pressure curve remains flat, the initial cycloaddition has failed.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 6-phenyl-2H-pyran-2-one (1.0 mmol) and the desired alkyne dienophile (1.5 mmol).

  • Solvent Selection: Add 2.0 mL of a high-boiling solvent (e.g., toluene or a minor amount of butan-1-ol) to facilitate energy transfer[3]. Alternatively, liquid alkynes can be run neat.

  • Sealing & Safety: Seal the vial with a pressure-rated crimp cap equipped with a PTFE septum. Ensure the MW synthesizer's pressure limit is set to safely accommodate the theoretical CO₂ yield (typically < 15 bar for this scale).

  • Microwave Irradiation: Heat the mixture dynamically to 180 °C for 20 minutes. Monitor the real-time pressure graph; a steady rise indicates active CO₂ extrusion.

  • Workup & Purification: Cool the vial to room temperature (pressure should drop but remain slightly above atmospheric due to residual CO₂). Carefully vent the vial with a needle. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Prep Mix 6-phenyl-2-pyrone & dienophile Step2 Step 2: Solvent Setup Add butan-1-ol additive or run neat Step1->Step2 Step3 Step 3: MW Irradiation 180 °C, 20 min (Monitor Pressure Spike) Step2->Step3 Step4 Step 4: Purification Vent CO2, Flash Chromatography Step3->Step4 Step5 Step 5: Validation NMR (1H/13C) & HRMS Confirmation Step4->Step5

Figure 2: Step-by-step microwave-assisted Diels-Alder workflow for 2-pyrone derivatives.

Core Application II: Heterocyclic Annulation via Nucleophilic Ring-Opening

Causality & Mechanistic Insight

Hard nucleophiles, such as primary amines, attack the C2 carbonyl of the pyrone, triggering ring opening to form an acyclic dienyl amide intermediate. When functionalized amines (e.g., propargylamines) are used, the acyclic intermediate can be trapped via transition-metal catalysis. Using Silver Triflate (AgOTf), the highly carbophilic Ag⁺ ion activates the pendant alkyne, driving a 6-endo-dig or 5-exo-dig cycloisomerization to form complex heterocycles like 5-azaisocoumarins[4].

Protocol 2: AgOTf-Catalyzed Cycloisomerization to 5-Azaisocoumarins

Self-Validating System: The starting 6-phenyl-2H-pyran-2-one exhibits a strong, characteristic lactone carbonyl stretch at ~1710–1730 cm⁻¹ in FT-IR spectroscopy. The successful formation of the nitrogenous heterocyclic ring shifts this carbonyl stretch significantly lower (~1650–1670 cm⁻¹) due to increased conjugation and hydrogen bonding. Tracking this IR shift provides immediate, non-destructive validation of ring conversion.

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 6-phenyl-2H-pyran-2-one (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add the alkynyl amine (1.2 mmol) and stir at ambient temperature until complete consumption of the pyrone is observed via TLC (typically 2-4 hours).

  • Intermediate Isolation: Wash the organic layer with water, dry over MgSO₄, and concentrate to yield the acyclic intermediate.

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the intermediate in anhydrous dichloroethane (DCE, 5 mL). Add AgOTf (5 mol%, 0.05 mmol)[4]. Note: The triflate counterion is critical here; its non-coordinating nature leaves the Ag⁺ fully accessible to activate the π-system.

  • Cycloisomerization: Heat the mixture to 80 °C for 12 hours. The solution will typically darken as the cyclization proceeds.

  • Validation: Filter the mixture through a short pad of Celite to remove silver salts. Take an aliquot for FT-IR analysis to confirm the disappearance of the 1720 cm⁻¹ peak. Purify the remainder via column chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes when using 6-phenyl-2H-pyran-2-one across various validated synthetic pathways, allowing researchers to select optimal conditions for their target scaffolds.

Reactant / DienophileCatalyst / ConditionsReaction TypeMajor Product ScaffoldExpected YieldRef
Alkynes (Terminal/Internal)Microwave (180 °C, neat)[4+2] CycloadditionBiphenyls / Anilines65–90%[3]
N-Substituted MaleimidesThermal (Aqueous/Butanol)Double Diels-AlderBicyclo[2.2.2]octenes70–85%[3]
Alkynyl AminesAgOTf (5 mol%), DCE, 80 °CNucleophilic + Cycloisom.5-Azaisocoumarins54–69%[4]
MalononitrileSodium ethoxide, RefluxMichael Add. / Ring OpenAlkoxypyridines75–85%[1]

Sources

Application

Application Note: Advanced High-Throughput Screening (HTS) Methodologies for Pyran-2-one Libraries

Introduction: The Strategic Value of Pyran-2-one Scaffolds Pyran-2-ones (2-pyrones) are versatile six-membered heterocyclic oxygen-containing scaffolds that serve as the structural backbone for numerous bioactive natural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyran-2-one Scaffolds

Pyran-2-ones (2-pyrones) are versatile six-membered heterocyclic oxygen-containing scaffolds that serve as the structural backbone for numerous bioactive natural products and synthetic pharmaceuticals [1]. Their diverse pharmacological profiles—spanning anticancer, antimicrobial, and neuroprotective activities—make them highly privileged motifs in medicinal chemistry [2].

However, the discovery and optimization of pyran-2-one derivatives present a significant bottleneck. Traditional screening methods are often too slow to navigate the vast chemical space of synthetic libraries or the complex genetic space of engineered biocatalysts. To accelerate discovery, we must transition from low-throughput, chromatography-dependent assays to advanced High-Throughput Screening (HTS) platforms. This guide details two field-proven HTS methodologies: Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) for biocatalytic library screening, and Virtual High-Throughput Screening (vHTS) for receptor antagonist discovery.

Causality in Methodological Design: Why These Approaches?

As application scientists, we do not select techniques arbitrarily; every experimental choice is driven by the physical and chemical constraints of the target.

  • Bypassing the Chromatographic Bottleneck: Traditional Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent resolution but requires 2–5 minutes per sample. When screening a mutant library of 104 variants for 2-pyrone synthase (2PS) activity, LC-MS would take weeks. LESA-MS is chosen because it eliminates the chromatography step, utilizing automated surface extraction to reduce analysis time to mere seconds per sample [3].

  • Mitigating Matrix Effects: Direct MS injection of crude cell lysates typically suffers from severe ion suppression. To counter this, our protocol mandates the use of a 13C -labeled internal standard (e.g., 13C -Triacetic Acid Lactone). This choice ensures that any matrix-induced signal quenching affects the analyte and the standard equally, preserving the accuracy of the quantitative ratio.

  • Navigating Massive Chemical Spaces: Physical HTS of millions of compounds is cost-prohibitive and yields high false-positive rates. Structure-based vHTS is employed to screen >3 million compounds in silico, specifically filtering for the unique hydrogen-bonding capabilities of the 2H-pyran-2-one lactone ring against target receptor pockets (e.g., P2Y2R) [4].

Quantitative Data Summaries

To benchmark the efficacy of these screening methods, the following tables summarize comparative throughput data and the kinetic enhancements achieved through these specific HTS workflows.

Table 1: Comparative Analysis of HTS Modalities for Pyran-2-one Libraries
Screening ModalityThroughput (Samples/Day)Primary ApplicationKey AdvantageLimitation
Traditional LC-MS ~300 - 500Targeted quantificationHigh resolution, low noiseChromatographic bottleneck
LESA-MS >5,000Biocatalyst directed evolutionLabel-free, ultra-fastSusceptible to ion suppression
Structure-Based vHTS >1,000,000De novo drug discoveryZero reagent cost, predictiveRequires accurate 3D receptor model
Biosensor/Fluorescence >10,000Metabolite production screeningReal-time in vivo monitoringHigh risk of false positives
Table 2: Kinetic Enhancements of 2-Pyrone Synthase (2PS) via LESA-MS Screening

Data derived from the directed evolution of 2PS for Triacetic Acid Lactone (TAL) biosynthesis [3].

Enzyme VariantTiter Improvement (vs. WT) kcat​ Improvement (vs. WT)Intracellular Substrate Affinity
Wild Type (WT) 2PS 1.0x (Baseline)1.0x (Baseline)Standard
Mutant Variant A 46-fold increase44-fold increaseHigh affinity under limiting conditions
Mutant Variant B 32-fold increase28-fold increaseModerate affinity

Experimental Workflows and Self-Validating Protocols

Workflow 1: LESA-MS Screening for Pyran-2-one Biocatalysis

This workflow isolates highly efficient 2-pyrone synthase (2PS) mutants capable of synthesizing Triacetic Acid Lactone (TAL) from renewable resources.

LESAMS A Mutant Library Generation (2-Pyrone Synthase) B Acoustic Liquid Handling (Mix with 13C-TAL Standard) A->B C Liquid Extraction Surface Analysis (LESA) B->C D Mass Spectrometry (MS) Quantification C->D E Hit Identification (Enhanced Catalytic Efficiency) D->E

LESA-MS high-throughput screening workflow for 2-pyrone synthase mutants.
Protocol 1: Step-by-Step LESA-MS Methodology

Note: This protocol incorporates built-in self-validation checkpoints to ensure data trustworthiness.

  • Internal Standard Preparation:

    • Culture E. coli expressing wild-type 2PS in minimal media supplemented exclusively with 13C -labeled glucose.

    • Extract and purify the resulting 13C -TAL to serve as a heavy-isotope internal standard.

  • Acoustic Droplet Dispensing:

    • Utilize an acoustic liquid handler (e.g., Echo 550) to transfer exactly 100 nL of the mutant E. coli liquid culture onto a functionalized glass slide.

    • Dispense exactly 100 nL of the 13C -TAL internal standard directly on top of each mutant culture droplet.

    • Self-Validation Checkpoint 1: The acoustic handler must report a transfer variance of <2%. Any well exceeding this triggers an automated re-dispense flag, ensuring volumetric parity.

  • Drying and LESA Extraction:

    • Allow the micro-droplets to dry completely at room temperature in a desiccator.

    • Program the LESA robotic arm to dispense 2 µL of extraction solvent (methanol/water 80:20 with 0.1% formic acid) onto the dried spot, hold for 3 seconds to dissolve the analytes, and aspirate 1.5 µL back into the tip.

  • Mass Spectrometric Quantification:

    • Directly inject the aspirate into a high-resolution mass spectrometer via nano-electrospray ionization (nanoESI).

    • Calculate the ratio of the endogenous product ( 12C -TAL, m/z 127.03) to the internal standard ( 13C -TAL, m/z 133.05).

    • Self-Validation Checkpoint 2: Evaluate the absolute signal intensity of the 13C -TAL peak across all spots. A signal deviation of >10% indicates uneven extraction or severe localized ion suppression; these specific spots must be automatically excluded from the hit-picking algorithm.

Workflow 2: Virtual HTS for Pyran-2-one Receptor Antagonists

When targeting human receptors (e.g., the P2Y2 receptor implicated in inflammation and cancer), virtual screening allows us to identify novel pyran-2-one antagonist scaffolds before committing to costly chemical synthesis[4].

vHTS A Target Receptor Homology Model (e.g., P2Y2R) C Molecular Docking & Scoring A->C B In Silico Library (>3 Million Compounds) B->C D Visual Inspection of Pyran-2-one Binding Modes C->D E In Vitro Pharmacological Validation D->E

Structure-based virtual high-throughput screening pipeline for pyran-2-one derivatives.
Protocol 2: Step-by-Step vHTS Methodology
  • Receptor Modeling and Preparation:

    • Construct a homology model of the target receptor (if no crystal structure exists) using a closely related G protein-coupled receptor template.

    • Define the orthosteric binding pocket using the coordinates of a known reference antagonist (e.g., AR-C118925).

  • Library Curation:

    • Filter a commercial database (e.g., ZINC or Enamine REAL) of >3 million compounds using Lipinski's Rule of Five to ensure drug-likeness.

    • Specifically query for sub-structures containing the 2H-pyran-2-one moiety.

  • Molecular Docking:

    • Perform high-throughput docking using software such as Glide or AutoDock Vina.

    • Self-Validation Checkpoint 1 (Docking Pose): Re-dock the known reference antagonist into the binding pocket. The Root Mean Square Deviation (RMSD) between the docked pose and the experimental/template pose must be < 2.0 Å. If the RMSD exceeds this, the grid box parameters must be recalculated.

  • Pharmacophore Filtering and Visual Inspection:

    • Filter the top 1% of scoring compounds for specific interactions: The carbonyl oxygen of the pyran-2-one lactone must form a hydrogen bond with key tyrosine residues (e.g., Tyr269), and the hydroxyl groups must interact with aspartate/arginine residues.

  • In Vitro Validation:

    • Purchase the top 50 hits and screen them in vitro using a calcium mobilization assay to confirm antagonistic activity against the receptor.

    • Self-Validation Checkpoint 2 (Assay Integrity): Include a positive control (known antagonist) and a vehicle control (DMSO) in every 384-well plate. The Z'-factor of the assay must be >0.5 to be considered statistically reliable for hit declaration.

References

  • Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum. Marine Drugs (2021).[Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances (2017).[Link]

  • Enhancing 2-Pyrone Synthase Efficiency by High-Throughput Mass-Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation. ChemBioChem / CABBI (2023).[Link]

  • Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. Journal of Chemical Information and Modeling / ACS (2022).[Link]

Method

Application Note: Industrial-Scale Synthesis and Bioproduction of 6-Pentyl-2H-pyran-2-one (6-PP)

Executive Summary 6-Pentyl-2H-pyran-2-one (6-PP, also known as 6-amyl-α-pyrone) is an unsaturated lactone characterized by a distinct coconut aroma and potent broad-spectrum antifungal properties[1][2]. Produced naturall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Pentyl-2H-pyran-2-one (6-PP, also known as 6-amyl-α-pyrone) is an unsaturated lactone characterized by a distinct coconut aroma and potent broad-spectrum antifungal properties[1][2]. Produced naturally by Trichoderma species, it is highly valued in the flavor and fragrance industry, as well as in agricultural sectors as an eco-friendly biopesticide[2].

The industrial scaling of 6-PP presents a strategic dichotomy. Biotechnological production is heavily constrained by severe product-induced autotoxicity, limiting yield[3]. Conversely, chemical synthesis offers high-throughput scalability and multi-kilogram yields but forfeits the "natural" regulatory designation required for food additives[4]. This application note provides validated, self-contained protocols for both two-phase extractive fermentation and scalable chemical lactonization, detailing the mechanistic causality required to successfully execute these workflows.

Mechanistic Pathways

Biocatalytic Pathway (β-Oxidation)

In Trichoderma spp., the biosynthesis of 6-PP is initiated by the lipoxygenation of linoleic acid (C18) to form a 13-hydroperoxide intermediate[5][6]. Subsequent enzymatic cleavage, β-oxidation, and isomerization shorten the aliphatic chain, yielding 5-hydroxy-deca-2,4-dienoic acid (a C10 intermediate). The uniquely low activity of NADPH-dependent reductases in these fungal strains prevents further saturation of the double bonds, allowing the intermediate to undergo intramolecular cyclization (lactonization) directly into 6-PP[5].

Biosynthesis A Linoleic Acid (C18) [Substrate] B 13-Hydroperoxide [Intermediate] A->B Lipoxygenase (+ O2) C 5-Hydroxy-deca-2,4-dienoic acid [C10 Intermediate] B->C β-Oxidation & Isomerization D 6-Pentyl-2H-pyran-2-one (6-PP) [Target Lactone] C->D Lactonization (Cyclization)

Biosynthetic pathway of 6-PP from linoleic acid via β-oxidation in Trichoderma species.

Chemical Synthesis Pathway

For bulk agrochemical applications, non-biological synthesis is preferred due to the low volumetric productivity of fungal cultures[7]. The most scalable chemical route involves the acid-catalyzed lactonization of 5-oxo-2-decenoic acid (and its isomer 5-oxo-3-decenoic acid)[4]. Under reflux with acetic anhydride or concentrated sulfuric acid, the keto-acid undergoes dehydration and ring closure, yielding 6-PP with >80% conversion efficiency[7][8].

ChemSynthesis S1 5-Oxo-2-decenoic acid + 5-Oxo-3-decenoic acid S2 Reaction Mixture (Acetic Anhydride / H2SO4) S1->S2 Heat to Reflux S3 Ring Closure (Lactonization) S2->S3 Acid Catalysis S4 6-Pentyl-2H-pyran-2-one (6-PP) S3->S4 - H2O

Chemical synthesis workflow for 6-PP via acid-catalyzed lactonization of keto-acids.

Scalable Experimental Protocols

Protocol A: Two-Phase Extractive Fermentation (Trichoderma harzianum)

Causality & Rationale: Trichoderma vegetative growth is entirely inhibited when aqueous 6-PP concentrations reach approximately 100 mg/L due to the lipophilic disruption of the fungal cell membrane[3]. To bypass this biological bottleneck, a biocompatible organic solvent (e.g., n-hexadecane) is introduced. The solvent acts as an in situ thermodynamic sink, continuously extracting the 6-PP from the aqueous phase as it is synthesized, thereby keeping the local concentration below the toxicity threshold[3]. Furthermore, hydrodynamic conditions must be strictly controlled; excessive energy dissipation (high agitation) induces cellular mechanical stress and premature sporulation, which inversely correlates with the growth-associated biosynthesis of 6-PP[9].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate T. harzianum spores on Potato Dextrose Agar (PDA) for 5 days at 30°C[10]. Harvest and standardize the spore suspension to 1×106 spores/mL.

  • Bioreactor Setup: Prepare a 14 L stirred-tank bioreactor with a glucose-based liquid medium (e.g., 30 g/L glucose, yeast extract, and trace salts). Sterilize at 121°C for 20 min.

  • Hydrodynamic Control: Equip the bioreactor with Rushton turbines. Set agitation to maintain a moderate energy dissipation rate, keeping dissolved oxygen (DO) strictly above 35% of air saturation[9].

    • Self-Validation Step: Continuously monitor specific CO2 production rates (CPR). A stable CPR indicates healthy vegetative growth; a sudden drop correlates with excessive mechanical stress and unwanted cellular differentiation[9].

  • Two-Phase Extraction: At 24 hours post-inoculation, aseptically add n-hexadecane to achieve a 10-20% (v/v) organic phase[3].

  • Fermentation & Harvesting: Maintain the culture at 25-28°C for 120 hours. Stop the fermentation when glucose is fully depleted.

  • Downstream Processing (DSP): Separate the organic phase via continuous centrifugation. 6-PP is recovered from the n-hexadecane via fractional vacuum distillation.

Protocol B: Chemical Synthesis via Lactonization

Causality & Rationale: Direct chemical synthesis circumvents biological toxicity limits entirely. By utilizing acetic anhydride as both a solvent and a chemical dehydrating agent, the equilibrium of the cyclization reaction is driven forcefully toward the lactone product, preventing the reverse hydrolysis reaction[7].

Step-by-Step Methodology:

  • Precursor Assembly: Dissolve 10 mmol (approx. 1.8 g) of a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid in 10 mL of acetic anhydride[7].

  • Lactonization: Heat the reaction mixture to reflux (approx. 130-140°C) under continuous stirring for 2 hours[7].

    • Self-Validation Step: Monitor the reaction via IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the emergence of a sharp lactone C=O stretch at 1710–1730 cm⁻¹ confirms successful ring closure[4][7].

  • Solvent Removal: Cool the mixture to room temperature and evaporate the excess acetic anhydride under reduced pressure.

  • Purification: Purify the crude mixture via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 6-pentyl-2H-pyran-2-one as a colorless to pale-yellow liquid[1][4].

Quantitative Data & Yield Comparison

Table 1: Comparison of Industrial 6-PP Production Modalities

Production ModalityScale / FormatMaximum YieldKey AdvantagesPrimary Limitations
Submerged Fermentation (Batch) 10-14 L Bioreactor~80-100 mg/LSimple infrastructureSevere product autotoxicity halts production[3].
Extractive Fermentation 10 L Bioreactor173-500 mg/LMitigates toxicity via continuous solvent sink[3].Requires complex DSP to separate the solvent.
Solid-State Fermentation (SSF) Bag Bioreactor~5.0 mg/g dry matterUtilizes cheap agro-waste (e.g., green coir)[10][11].Heat transfer and scale-up challenges.
Chemical Synthesis Multi-Kilogram Reactor>80% ConversionNo biological limits; highly scalable[4][8].Lacks "natural" regulatory status for food use.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized or biosynthesized 6-PP, rigorous analytical validation is required before downstream formulation:

  • NMR Spectroscopy: The 1H NMR spectrum (in DMSO-d6 or CDCl3) must show characteristic ring protons. Key diagnostic peaks include doublets of doublets at approximately 7.26 ppm (C4-H), 6.15 ppm (C3-H), and 5.98 ppm (C5-H)[7]. The terminal methyl group of the pentyl chain appears as a distinct triplet near 0.80-0.90 ppm[4][7].

  • Reactivity & Storage: 6-PP is chemically susceptible to ring-opening and decarboxylation in the presence of water[1]. Therefore, the final product must be stored under strictly anhydrous conditions, typically under an inert argon or nitrogen atmosphere, to prevent degradation into linear ketones[1].

References

  • Title: 6-pentyl-alpha-pyrone production by Trichoderma harzianum: the influence of energy dissipation rate and its implications on fungal physiology. Source: Biotechnology and Bioengineering (2005) URL: [Link]

  • Title: Production and biotransformation of 6-pentyl-alpha-pyrone by Trichoderma harzianum in two-phase culture systems. Source: Applied Microbiology and Biotechnology (2002) URL: [Link]

  • Title: Production of 6-pentyl-α-pyrone by Trichoderma harzianum in solid-state fermentation. Source: Brazilian Journal of Microbiology (2008) URL: [Link]

  • Title: Chemical synthesis of 6-pentyl-2H-pyran-2-one: a natural antifungal biosynthesized by Trichoderma spp. Source: Chemistry and Ecology (2004) URL: [Link]

  • Title: Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Source: International Journal of Molecular Sciences (MDPI, 2013) URL: [Link]

  • Title: Aeration influenced on the production of 6-pentyl-alpha-pyrones, spores and enzymes in solid state fermentation by Trichoderma strains. Source: Journal of Environmental Management (2019) URL: [Link]

  • Title: Biosynthesis of α-pyrones. Source: PMC - NIH (2016) URL: [Link]

  • Title: The method of two-step method synthesis 4-methyl-6-(2,4,4-tri-methyl-amyl)-2H-pyran-2-one.
  • Title: Method for the synthesis of 6n-pentyl-2h-pyran-2-one.
  • Title: 6-Amyl-α-pyrone. Source: Wikipedia URL: [Link]

  • Title: Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Source: Frontiers in Plant Science (2024) URL: [Link]

Sources

Application

Application Note: Advanced Methodologies for the Isolating 6-Substituted 2H-Pyran-2-Ones from Marine Fungi

Target Audience: Researchers, natural product chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale Marine fungi represent a historically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

Marine fungi represent a historically underexplored but highly prolific reservoir of 1[1]. Among these, 6-substituted 2H-pyran-2-ones (α-pyrones) have emerged as a critical class of polyketides. Characterized by a highly conjugated lactone ring and diverse aliphatic or aromatic substituents at the C-6 position, these compounds exhibit potent 2[2].

The primary bottleneck in discovering novel 2H-pyran-2-ones is that the polyketide synthase (PKS) biosynthetic gene clusters (BGCs) encoding them often remain transcriptionally silent under standard laboratory conditions. As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical biosynthesis and practical isolation. By integrating epigenetic elicitation strategies with targeted physicochemical fractionation, this guide provides a self-validating system for the reliable extraction and structural elucidation of these valuable metabolites.

Biosynthetic Elicitation Logic

To overcome the silencing of PKS pathways, researchers must simulate the intense microbial competition and extreme environmental stressors inherent to marine ecosystems. The application of the OSMAC (One Strain Many Compounds) approach or 3 alters the epigenetic landscape, triggering the production of defensive α-pyrones[3].

Logic SilentBGC Silent Biosynthetic Gene Clusters Activation Transcriptional Activation SilentBGC->Activation Stress Environmental Stressors (Salinity, Co-cultivation) Stress->Activation Elicits PKS Polyketide Synthase (PKS) Pathway Activation->PKS Pyrone 6-Substituted 2H-pyran-2-one PKS->Pyrone Cyclization & Tailoring

Fig 1. Logical relationship of BGC activation for pyrone biosynthesis.

End-to-End Isolation Workflow

The isolation of mid-polar lactones from complex marine fermentation broths requires a strategic partition and purification pipeline. The workflow below dictates the sequential progression from raw isolate to purified compound.

G Start Marine Fungal Isolate Cultivation OSMAC / Co-Cultivation Start->Cultivation Extraction EtOAc Extraction Cultivation->Extraction Fractionation VLC & Sephadex LH-20 Extraction->Fractionation Purification Semi-Prep HPLC Fractionation->Purification Elucidation NMR & HR-ESI-MS Purification->Elucidation

Fig 2. End-to-end isolation workflow for marine fungal 2H-pyran-2-ones.

Cultivation and Extraction Protocol

Causality Focus: Marine media contains high concentrations of inorganic salts and highly polar polysaccharides. Ethyl acetate (EtOAc) is deliberately selected as the extraction solvent because its moderate polarity perfectly matches the amphiphilic nature of 6-substituted 2H-pyran-2-ones. This allows for the efficient partitioning of the target lactones while leaving behind highly polar marine contaminants.

Step-by-Step Methodology:

  • Fermentation: Cultivate the marine fungal isolate (e.g., Nigrospora sp.) in 10 L of marine broth (e.g., Peptone Yeast Glucose supplemented with 1.7% sea salt) at 26.5 °C for 21–28 days[4].

  • Mycelial Separation: Filter the fermentation broth through cheesecloth under vacuum to separate the mycelial mat from the liquid supernatant.

  • Solvent Extraction:

    • Supernatant: Extract exhaustively with EtOAc (3 × 10 L) in a large separatory funnel.

    • Mycelia: Macerate in acetone, sonicate for 30 minutes, filter, and evaporate to an aqueous suspension, followed by a secondary EtOAc extraction.

  • Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate in vacuo at 35 °C to yield the crude extract.

Fractionation Strategy

Causality Focus: Crude marine extracts contain complex mixtures of lipids, sterols, and pigments. Vacuum Liquid Chromatography (VLC) on silica gel provides a rapid, high-capacity initial separation based on polarity. Subsequent size-exclusion chromatography using Sephadex LH-20 separates molecules by size and exploits π-π interactions, which is highly effective for isolating the conjugated α-pyrone systems from high-molecular-weight polymeric impurities.

Step-by-Step Methodology:

  • VLC: Load the crude extract onto a silica gel column. Elute with a step gradient of Hexane:EtOAc (100:0 to 0:100, v/v), followed by EtOAc:MeOH (100:0 to 50:50, v/v).

  • TLC Monitoring: Analyze fractions via Thin Layer Chromatography (TLC). 2H-pyran-2-ones typically exhibit strong UV absorbance at 254 nm and 365 nm due to their conjugated lactone system. Pool fractions with similar profiles.

  • Sephadex LH-20: Dissolve the target VLC fraction in a minimal volume of CH₂Cl₂:MeOH (1:1). Load onto a Sephadex LH-20 column and elute isocratically.

Targeted Purification via Semi-Preparative HPLC

For the final isolation of pure 6-substituted 2H-pyran-2-ones, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory. The protocol is self-validating: the conjugated α-pyrone moiety exhibits a characteristic UV maximum around 290–300 nm, allowing for precise diode-array detection (DAD)[5].

Table 1: Optimized Semi-Preparative HPLC Conditions for α-Pyrones

ParameterSpecificationScientific Rationale
Column C18 Reversed-Phase (250 × 10 mm, 5 μm)Provides optimal hydrophobic retention for alkyl/aryl-substituted pyrones.
Mobile Phase A Ultrapure H₂O + 0.1% Formic AcidFormic acid suppresses ionization of any free hydroxyls, sharpening chromatographic peaks.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH; provides superior resolution for closely related pyrone analogs.
Gradient 10% B to 100% B over 45 minA broad gradient ensures the separation of pyrones with varying C-6 aliphatic chain lengths.
Flow Rate 2.5 mL/minBalances peak resolution and purification throughput.
Detection DAD at 254 nm and 290 nm290 nm is highly specific for the5[5].

Structural Elucidation: Validating the α-Pyrone Scaffold

Once isolated, the structure must be unambiguously confirmed. The primary challenge in elucidating 6-substituted 2H-pyran-2-ones is the presence of multiple oxygenated quaternary carbons (C-2, C-4, C-6) that lack attached protons.

Causality Focus: 1D ¹H and ¹³C NMR are insufficient for complete structural assignment. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the critical self-validating tool. The olefinic proton H-5 (typically a singlet or doublet around δH 5.9–6.2) will show diagnostic HMBC cross-peaks to C-3, C-4, C-6, and the C-6 substituent. These long-range correlations are the only definitive way to close the α-pyrone ring and confirm the connectivity of the C-6 side chain[5]. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass and molecular formula, validating the required degree of unsaturation.

Table 2: Typical Quantitative NMR Data for 6-Substituted 2H-Pyran-2-Ones

PositionTypical ¹³C Shift (δ ppm)Typical ¹H Shift (δ ppm)Diagnostic HMBC Correlations
C-2 (C=O) 162.0 – 165.0H-3, H-4
C-3 (CH) 98.0 – 110.05.8 – 6.2 (d/s)H-4, H-5
C-4 (C-R) 160.0 – 170.0 (if O-linked)H-3, H-5
C-5 (CH) 100.0 – 105.05.9 – 6.3 (d/s)H-3, H-4, C-6, H-1' (Sidechain)
C-6 (C-O) 155.0 – 165.0H-4, H-5, H-1' (Sidechain)

Note: Chemical shifts may vary slightly depending on the exact nature of the C-3, C-4, and C-6 substituents, but the HMBC correlation pattern remains a rigid, self-validating standard for this scaffold.

References

  • The Neglected Marine Fungi, Sensu stricto, and Their Isolation for Natural Products' Discovery Source: MDPI URL:[Link]

  • 2-Pyrone Natural Products and Mimetics: Isolation, Characterization and Biological Activity Source: ResearchGate URL:[Link]

  • Chaunopyran A: Co-Cultivation of Marine Mollusk-Derived Fungi Activates a Rare Class of 2-Alkenyl-Tetrahydropyran Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Epoxydons and a Pyrone from the Marine-Derived Fungus Nigrospora sp. PSU-F5 Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Violapyrones H and I, New Cytotoxic Compounds Isolated from Streptomyces sp. Associated with the Marine Starfish Acanthaster planci Source: PMC (nih.gov) URL:[Link]

Sources

Method

Application Note: Probing the Molecular Interactions of 6-phenyl-2H-pyran-2-one Using In Silico Docking

An in-depth technical guide for researchers, scientists, and drug development professionals on performing computational docking studies of 6-phenyl-2H-pyran-2-one with target proteins. Authored by: Gemini, Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on performing computational docking studies of 6-phenyl-2H-pyran-2-one with target proteins.

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyran-2-ones

The 2H-pyran-2-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with diverse biological activities.[1] These compounds, sourced from plants, fungi, and marine organisms, exhibit properties ranging from anticancer and anti-inflammatory to antimicrobial.[1] 6-phenyl-2H-pyran-2-one is a derivative belonging to this promising class. Related compounds, such as 6-pentyl-2H-pyran-2-one, have demonstrated significant antifungal properties.[1][2] Furthermore, recent studies on other 6-substituted 2H-pyran-2-one derivatives have revealed potent cytotoxic activities against cancer cell lines, suggesting their potential as anti-tumor lead compounds.[3]

Given its structural features, 6-phenyl-2H-pyran-2-one is a compelling candidate for further investigation. Computational (in silico) molecular docking provides a powerful, resource-efficient method to explore its potential biological targets.[4] This technique predicts the preferred orientation and binding affinity of a ligand (the small molecule) when it interacts with a receptor (the target protein).[4][5] By simulating these interactions, we can generate hypotheses about the compound's mechanism of action, identify potential protein targets, and guide further experimental validation in the drug discovery pipeline.[6]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 6-phenyl-2H-pyran-2-one, from target selection and preparation to the analysis and validation of results, using industry-standard open-source software.

Foundational Principles of Molecular Docking

Molecular docking operates on the principle of complementarity between a ligand and a protein's binding site. The process involves two critical components: a search algorithm and a scoring function.[4]

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's active site. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock or the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method in AutoDock Vina systematically generate numerous binding poses.[4][6]

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates an estimated binding affinity, typically expressed in kcal/mol.[7] A more negative score generally indicates a more favorable and stronger binding interaction.[7][8] This score is a composite of various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding.[9]

The ultimate goal is to identify the pose with the lowest energy score that is also structurally plausible, providing a robust hypothesis for how the molecule binds in a biological context.[4]

Comprehensive Docking Workflow

This section details the complete workflow for a molecular docking study. It is designed to be a self-validating system, incorporating crucial checks to ensure the reliability of the computational model.

Required Software and Resources
Software/ResourcePurposeURL
RCSB Protein Data Bank (PDB) Database of 3D macromolecular structures.[Link]
PubChem Database of chemical molecules and their properties.[Link]
UCSF Chimera / ChimeraX Molecular visualization and preparation tool.
AutoDock Tools (MGLTools) Preparation of protein and ligand files (PDBQT format).[Link]
AutoDock Vina The core molecular docking engine.[Link]
PyMOL or Discovery Studio Advanced visualization and analysis of results.[Link] or [Link]
Visual Workflow Overview

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Select & Download Target (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem) PrepLig 4. Prepare Ligand (Energy minimize, set torsions) Ligand->PrepLig PDBQT 5. Convert to PDBQT Format (AutoDock Tools) PrepProt->PDBQT PrepLig->PDBQT Grid 6. Define Grid Box (Target Active Site) PDBQT->Grid Config 7. Create Config File (Set parameters) Grid->Config Vina 8. Run AutoDock Vina (Execute docking) Config->Vina Results 9. Analyze Output Log (Binding Affinities) Vina->Results Visualize 10. Visualize Poses (PyMOL/Chimera) Results->Visualize Validate 11. Validate Protocol (Re-docking, RMSD) Visualize->Validate Conclusion 12. Formulate Hypothesis Validate->Conclusion

Caption: The computational docking workflow from preparation to analysis.

Protocol 1: Target Protein Selection and Preparation

The quality of the initial protein structure directly impacts the docking outcome.[10] This protocol ensures the receptor is properly cleaned and prepared.

  • Target Selection: Choose a protein target. For 6-phenyl-2H-pyran-2-one, potential targets could include enzymes involved in fungal metabolism (given known antifungal activity) or kinases involved in cancer pathways like S6K1.[11] Download the 3D structure from the RCSB PDB database (e.g., PDB ID: 3A60 for S6K1).

  • Initial Cleaning: Load the PDB file into a visualization tool like UCSF Chimera or Discovery Studio.[12]

    • Remove Water Molecules: Water molecules are typically removed as their positions are often not well-resolved and can interfere with docking.[12][13]

    • Remove Heteroatoms: Delete any co-crystallized ligands, ions, or cofactors not essential to the binding event you are studying.[14] This ensures the binding site is empty for docking.

    • Select a Single Chain: If the protein is a multimer, select the chain containing the active site of interest.[15]

  • Structure Preparation using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: This is a critical step to correctly model hydrogen bonds. Navigate to Edit > Hydrogens > Add and select Polar Only.[12][13]

    • Compute Charges: Assign partial charges to each atom, which are necessary for the scoring function's electrostatic calculations. The Gasteiger method is commonly used.[16]

    • Save as PDBQT: Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose). This format includes the added hydrogens and charge information required by AutoDock Vina.[15]

Protocol 2: Ligand (6-phenyl-2H-pyran-2-one) Preparation

Proper ligand preparation ensures its stereochemistry and flexibility are correctly represented.[17]

  • Obtain 2D Structure: Download the structure of 6-phenyl-2H-pyran-2-one from the PubChem database in a 2D format (e.g., SDF).[13]

  • Generate 3D Conformation: Use a tool like OpenBabel or the online CORINA server to convert the 2D structure into a 3D model. Perform an initial energy minimization to obtain a low-energy starting conformation.[18][19]

  • Prepare Ligand in AutoDock Tools (ADT):

    • Open the 3D ligand file in ADT (Ligand > Input > Open).

    • Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds, which defines the ligand's flexibility during the docking simulation. You can verify these (Ligand > Torsion Tree > Detect Root).

    • Save as PDBQT: Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).[15]

Protocol 3: Executing the Docking Simulation with AutoDock Vina

This protocol describes setting up the search space and running the simulation.

  • Define the Binding Site (Grid Box):

    • In ADT, with both the protein and ligand PDBQT files loaded, navigate to Grid > Grid Box.[20]

    • A box will appear. Center this box on the active site of the protein. If a co-crystallized ligand was present in the original structure, center the box on its location.[12]

    • Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to waste computational time.[21]

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions.[21]

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Enter the paths to your prepared files and the grid box parameters noted in the previous step.[13]

  • Run Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (ensure the path to the Vina executable is correct):

Protocol 4: Analysis and Interpretation of Docking Results

Interpreting the results requires both quantitative analysis of the scores and qualitative visual inspection.[22]

  • Analyze the Log File: The docking_log.txt file contains a table of the top binding poses (usually 9), ranked by binding affinity (in kcal/mol).[13] The pose with the most negative value is the predicted best-binding mode.[7]

    • Binding Affinity (kcal/mol): Generally, values more negative than -7.0 kcal/mol suggest moderate to strong binding interactions.[7]

    • RMSD Values: The log file also includes RMSD values (rmsd/l.b. and rmsd/u.b.) relative to the best pose. Low RMSD values among the top poses suggest they are clustered in a similar, stable conformation.[8]

  • Visualize Binding Poses:

    • Open the protein PDBQT file and the docking_results.pdbqt output file in a visualization tool like PyMOL or Discovery Studio.

    • Examine the top-ranked pose. Analyze its position in the binding pocket and its interactions with key amino acid residues.

    • Identify specific interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: (e.g., pi-pi stacking, pi-alkyl) Important for stabilizing the ligand in the pocket.[11]

      • Electrostatic Interactions: Salt bridges or other charge-based interactions.

  • Decision-Making Diagram for Analysis:

G Start Docking Complete CheckScore Binding Affinity < -7.0 kcal/mol? Start->CheckScore Visualize Visualize Top Pose in Binding Site CheckScore->Visualize Yes WeakBinding Hypothesis: Weak or No Binding CheckScore->WeakBinding No CheckInteractions Plausible Interactions? (H-bonds, Hydrophobic) Visualize->CheckInteractions GoodPose Hypothesis: Plausible Binding Mode CheckInteractions->GoodPose Yes BadPose Hypothesis: Unlikely Binding Mode CheckInteractions->BadPose No

Caption: A decision tree for interpreting molecular docking results.

Protocol 5: Validation of the Docking Protocol (Self-Validation)

Before docking an unknown ligand, you must validate your docking parameters to ensure they can accurately reproduce known binding modes. This is the most critical step for ensuring trustworthiness.[23][24]

  • Select a Validation System: Choose a protein from the PDB that has a co-crystallized ligand similar to your compound of interest or a known inhibitor.

  • Perform Re-Docking:

    • Prepare the protein as described in Protocol 1.

    • Extract the co-crystallized ligand from the PDB file and prepare it as described in Protocol 2.

    • Dock this extracted ligand back into its own protein's binding site using the exact same grid box parameters and docking settings you plan to use for 6-phenyl-2H-pyran-2-one.[10] This process is known as "re-docking".

  • Calculate RMSD:

    • Superimpose the top-ranked pose from your re-docking result with the original crystallographic pose of the ligand.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[8]

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [23][25] This demonstrates that your chosen parameters can accurately reproduce an experimentally determined binding mode. If the RMSD is higher, you may need to adjust the grid box size or docking parameters.[23]

Data Presentation

Results should be summarized clearly. A table is an effective way to present quantitative data from multiple docking runs or against different targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
S6 Kinase 13A60-8.9Leu175, Glu173, Met225H-bond, Hydrophobic
Fungal Ergosterol1EA1-7.8Tyr132, His377H-bond, Pi-alkyl
Cyclin-Dep. Kinase1E9H-9.2Asp86, Ile10H-bond, Hydrophobic

Conclusion and Future Directions

Computational docking is an indispensable tool in modern drug discovery. By following the detailed protocols in this guide, researchers can effectively screen 6-phenyl-2H-pyran-2-one against various protein targets, generating robust, testable hypotheses about its biological function. A successfully validated docking study provides strong evidence for prioritizing specific targets for further in vitro and in vivo experimental validation, accelerating the journey from a promising compound to a potential therapeutic agent.[26] While docking provides a static snapshot, promising results can be further investigated using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[23][26]

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). YouTube. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available at: [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available at: [Link]

  • Scheiffer, G. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]

  • Nounagnon, M. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Swiss Institute of Bioinformatics. (2010). DOCKING TUTORIAL. SIB. Available at: [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. UiT. Available at: [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • Firoz, A. (2022). Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]

  • Clark, A. M., & Labute, P. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Available at: [Link]

  • Zhang, X., et al. (2023). A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. MDPI. Available at: [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Kumar, A., & Singh, J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]

  • ResearchGate. (n.d.). Formation of 6-n-pentyl-2H-pyran-2-one (6-PAP) and other volatiles by different Trichoderma species. ResearchGate. Available at: [Link]

  • Parker, S. R., et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Semantic Scholar. Available at: [Link]

  • Liang, Y. Q., et al. (2025). A new bioactive 6-substituted 2 H-pyran-2-one from marine fungus Trichoderma atroviride LL2021-13. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking interaction of ligand-protein a 2 H-Pyran-2-one,... ResearchGate. Available at: [Link]

  • Mititelu, M., et al. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Available at: [Link]

  • Wang, Y., et al. (2020). Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. RSC Advances. Available at: [Link]

  • ResearchGate. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. ResearchGate. Available at: [Link]

Sources

Application

Comprehensive Application Note: Evaluating the Anti-Inflammatory Efficacy of Pyranone Derivatives

As a Senior Application Scientist, I have structured this technical guide to ensure that every protocol acts as a self-validating checkpoint. Evaluating the anti-inflammatory properties of pyranone derivatives—such as fa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to ensure that every protocol acts as a self-validating checkpoint. Evaluating the anti-inflammatory properties of pyranone derivatives—such as fallopiaxylaresters, pyranone-fused pyrimidines, or 6-pentyl-α-pyrone (6PP)—requires a rigorous workflow that distinguishes true pharmacological suppression of inflammation from non-specific cytotoxicity ()[1].

Mechanistic Rationale: The Pyranone Pharmacophore

Pyranones exert their anti-inflammatory effects primarily by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Upon lipopolysaccharide (LPS) stimulation, TLR4 triggers the nuclear translocation of NF-κB and the phosphorylation of MAPKs. Pyranones have been shown to inhibit these pro-inflammatory pathways while simultaneously stabilizing Nrf2, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1) ()[2]. This dual mechanism suppresses the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), effectively halting the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE₂) ()[3].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation & MAPK Phosphorylation TLR4->NFkB Pyranone Pyranone Compound (e.g., 6PP, Fallopiaxylaresters) Pyranone->NFkB Inhibits Nrf2 Nrf2 Stabilization & HO-1 Expression Pyranone->Nrf2 Activates ProInflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, NO) NFkB->ProInflam AntiInflam Antioxidant & Anti-inflammatory Response Nrf2->AntiInflam ProInflam->AntiInflam Mitigates

Mechanistic pathway of pyranone compounds modulating NF-κB, MAPK, and Nrf2/HO-1 signaling.

In Vitro Evaluation Protocol: RAW 264.7 Macrophage Model

Causality & Rationale: RAW 264.7 murine macrophages are the industry standard for initial screening because they express high levels of TLR4, yielding a massive, reproducible upregulation of iNOS and COX-2 upon LPS exposure. A critical failure point in drug screening is mistaking cell death for anti-inflammatory efficacy. Therefore, this protocol is designed as a self-validating system: a cell viability assay (CCK-8) must precede the efficacy readout (Griess Assay)[1].

Workflow Seed Seed RAW 264.7 (1x10^5 cells/well) Pretreat Pre-treat with Pyranones (1-2h) Seed->Pretreat Stimulate Stimulate with LPS (1 μg/mL, 24h) Pretreat->Stimulate Assay1 CCK-8 Assay (Cell Viability) Stimulate->Assay1 Validate Toxicity Assay2 Griess Assay (NO Production) Stimulate->Assay2 Screen Efficacy Assay3 ELISA & WB (Cytokines/Proteins) Stimulate->Assay3 Mechanism Profiling

Self-validating in vitro workflow for evaluating pyranone anti-inflammatory efficacy.

Step-by-Step Methodology

Step 2.1: Cell Culture and Seeding

  • Action: Cultivate RAW 264.7 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of 1×105 cells/well in a 96-well plate.

  • Incubation: 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence.

Step 2.2: Pre-treatment and LPS Stimulation

  • Action: Aspirate media and apply pyranone compounds (e.g., 10, 25, 50 μM) dissolved in serum-free media. Crucial: Maintain DMSO concentration below 0.1% to prevent solvent-induced toxicity.

  • Causality: Pre-treating for 1-2 hours before LPS exposure allows the pyranone to prime intracellular antioxidant pathways (like Nrf2 accumulation) and occupy receptor targets before the massive LPS inflammatory insult[2].

  • Stimulation: Add 1 μg/mL LPS to the wells and incubate for 24 hours.

Step 2.3: Viability Validation (CCK-8 Assay)

  • Action: Add 10 μL of CCK-8 reagent to each well. Incubate for 1-2 hours and read absorbance at 450 nm.

  • Validation Check: Any pyranone concentration resulting in <90% viability relative to the control must be excluded from downstream NO and cytokine analysis to prevent false-positive anti-inflammatory results[1].

Step 2.4: Nitric Oxide Quantification (Griess Assay)

  • Action: Transfer 50 μL of the cell culture supernatant to a fresh 96-well plate. Add 50 μL of Griess Reagent A (1% sulfanilamide) and 50 μL of Griess Reagent B (0.1% NED). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • Causality: NO is a highly reactive, unstable free radical. The Griess assay circumvents this by measuring nitrite (NO₂⁻), the stable oxidative breakdown product of NO, serving as a direct, reliable proxy for iNOS enzymatic activity[1].

Step 2.5: Cytokine Profiling (ELISA)

  • Action: Utilize the remaining supernatant to quantify TNF-α, IL-6, and PGE₂ using commercial ELISA kits according to the manufacturer's instructions.

In Vivo Validation Protocol: Carrageenan-Induced Paw Edema

Causality & Rationale: While in vitro models confirm cellular mechanisms, they lack systemic pharmacokinetics and complex tissue interactions. The carrageenan-induced paw edema model in rodents is the definitive in vivo assay because it produces a well-characterized biphasic inflammatory response. The late phase (3-5 hours post-injection) is heavily dependent on COX-2 and PGE₂ production, which aligns perfectly with the primary inhibitory targets of pyranone derivatives[4].

Step-by-Step Methodology

Step 3.1: Animal Preparation & Dosing

  • Action: Fast adult Sprague-Dawley rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the pyranone compound orally (p.o.) at predetermined doses (e.g., 10, 25, 50 mg/kg) suspended in 0.5% Carboxymethyl Cellulose (CMC-Na). Use Indomethacin (10 mg/kg) as a positive control[4].

Step 3.2: Induction of Inflammation

  • Action: One hour post-treatment, inject 0.1 mL of a freshly prepared 1% carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw.

Step 3.3: Edema Measurement

  • Action: Measure the paw volume using a plethysmometer immediately before injection (Baseline, 0h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the edema volume of the control group and Vt is the edema volume of the treated group.

Data Interpretation & Troubleshooting

To ensure rigorous data integrity, cross-reference your experimental readouts against the following validation matrix.

Assay / MetricTarget / MarkerExpected Quantitative Outcome (Pyranone Treated)Reference Range / ControlTroubleshooting & Causality
CCK-8 Cell Viability> 90% viability relative to vehicle control100% (Untreated Baseline)Causality: If <90%, anti-inflammatory readouts are invalid (false positive due to cell death). Reduce pyranone dose.
Griess Assay Nitrite (NO proxy)Dose-dependent reduction (e.g., 20-50% inhibition at 50 μg/mL)LPS only: High NO (~20-40 μM)Causality: High background? Phenol red in media can interfere with 540nm absorbance. Use phenol red-free DMEM.
ELISA TNF-α, IL-6, PGE₂Significant suppression (p < 0.05 vs. LPS group)LPS only: Peak pg/mL expressionCausality: Signal saturation? Cytokine burst is massive; dilute supernatant 1:10 or 1:50 before assaying.
Plethysmometer Paw Volume (Edema)> 30% reduced swelling at 3-5h post-inductionPeak swelling at 3h in vehicleCausality: No late-phase swelling? Ensure carrageenan is freshly prepared and injected strictly subplantar.

References

  • Title : New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184 Source : Molecules (via PubMed Central) URL :[Link]

  • Title : Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source : RSC Advances URL :[Link]

  • Title : 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages Source : Antioxidants (via MDPI) URL :[Link]

Sources

Method

Measuring Cell Cycle Arrest Induced by 6-Phenyl-2H-pyran-2-one and Its Derivatives

An Application Note and Protocol for Researchers Abstract The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, molecules that can modulate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, molecules that can modulate cell cycle progression are of significant interest in oncology drug discovery. The 2H-pyran-2-one scaffold is a recurring motif in biologically active natural products and has served as a template for designing novel therapeutic agents.[1][2] Several derivatives of this class, including those with a 6-phenyl substitution, have demonstrated potent cytotoxic and anticancer activities, often by inducing cell cycle arrest.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the effects of 6-phenyl-2H-pyran-2-one on the cell cycle. We present an integrated workflow encompassing initial cytotoxicity screening, detailed cell cycle phase analysis, and mechanistic investigation via protein expression profiling.

Introduction: The Rationale for Targeting the Cell Cycle

The orderly progression through the cell cycle—comprising the G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) phases—is tightly controlled by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[6][7] In cancer, this regulation is often compromised, leading to uncontrolled proliferation. Targeting specific checkpoints in the cell cycle, therefore, represents a validated strategy for cancer therapy.

Pyran-2-one derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer effects.[4][7][8] Studies on various derivatives have shown they can induce apoptosis and arrest the cell cycle at different phases, such as the G2/M or G0/G1 phase, in various cancer cell lines.[3][4][5][9] This guide provides a set of validated, interlocking protocols to determine if a compound of interest, such as 6-phenyl-2H-pyran-2-one, exerts its antiproliferative effects by inducing cell cycle arrest and to elucidate the underlying molecular events.

Foundational Principles of the Assays

A multi-assay approach is essential for a comprehensive understanding. We begin with a broad assessment of cytotoxicity to define the relevant concentration range for the compound, followed by a precise quantification of its impact on cell cycle distribution, and finally, an investigation into the molecular machinery it affects.

Cell Viability Assessment: The MTT Assay

Before investigating the mechanism of cell cycle arrest, it is critical to determine the compound's overall cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11] The principle is based on the enzymatic activity of mitochondrial dehydrogenases present in living, metabolically active cells.[12][13] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[11][12][13] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for guiding subsequent experiments.

Cell Cycle Distribution Analysis: Propidium Iodide Staining & Flow Cytometry

Flow cytometry provides a powerful tool for the quantitative analysis of cell cycle distribution within a population.[14] The cornerstone of this technique is the use of a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[14] Propidium iodide (PI) is the most common dye for this application.

  • G0/G1 Phase: Cells have a normal (2N) diploid DNA content.

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and possess a doubled (4N) tetraploid DNA content.

To allow PI to access the nuclear DNA, cells must first be fixed, typically with cold ethanol, which permeabilizes the cell membranes.[14][15][16] Since PI can also bind to double-stranded RNA, a treatment with RNase is an essential step to ensure that the measured fluorescence originates exclusively from DNA.[14][17]

Mechanistic Insights: Western Blotting of Key Regulatory Proteins

To understand how a compound induces cell cycle arrest, we must examine its effect on the key proteins that regulate progression through specific checkpoints. Western blotting allows for the semi-quantitative analysis of protein expression levels. For an agent suspected of inducing G1 arrest, the following proteins are critical targets for investigation:

  • Cyclin D1 and CDK4/6: These form a complex that initiates the G1 to S phase transition.[6][18] A decrease in their expression can lead to G1 arrest.[19]

  • p21 (Cip1) and p27 (Kip1): These are CDK inhibitors (CKIs) that act as negative regulators of the cell cycle.[20] They can bind to and inhibit the activity of cyclin-CDK complexes. An upregulation of p21 or p27 is a common mechanism for inducing G1 arrest.[19][21]

Integrated Experimental Workflow

The following diagram outlines the logical flow of experiments, from initial compound characterization to mechanistic validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Validation A Prepare 6-Phenyl-2H-pyran-2-one Stock Solution (in DMSO) B Perform MTT Assay (Dose-Response) A->B C Calculate IC50 Value B->C D Treat Cells with Compound (e.g., 0.5x, 1x, 2x IC50) C->D Inform Dosing E Fix, Permeabilize & Stain (Ethanol, RNase, Propidium Iodide) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G H Treat Cells & Prepare Lysates G->H Guide Hypothesis I Perform Western Blot for: - Cyclin D1, CDK4 - p21, p27 - β-Actin (Loading Control) H->I J Analyze Protein Expression Levels I->J G G1 G1 Phase S S Phase G1->S G1/S Transition CDK4 CDK4 ActiveComplex Active Cyclin D1-CDK4 Complex CDK4->ActiveComplex CycD Cyclin D1 CycD->ActiveComplex pRb pRb E2F E2F pRb->E2F Releases E2F->S Promotes Transcription p21 p21 (Cip1) p21->ActiveComplex Inhibits p27 p27 (Kip1) p27->ActiveComplex Inhibits ActiveComplex->pRb Phosphorylates

Caption: Key regulators of the G1/S cell cycle checkpoint.

By following these detailed protocols, researchers can effectively characterize the impact of 6-phenyl-2H-pyran-2-one on cell cycle progression, providing valuable insights into its mechanism of action and its potential as a novel anticancer agent.

References

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Sigma-Aldrich website. [Link]

  • Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved from Bitesize Bio website. [Link]

  • Assay Genie. (2022, October 26). Cell Synchronisation Methods. Retrieved from Assay Genie website. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad Antibodies website. [Link]

  • Jackman, J., & O'Connor, P. M. (2001). Methods for synchronizing cells at specific stages of the cell cycle. Current Protocols in Cell Biology, Chapter 8, Unit 8.3. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from UC San Diego website. [Link]

  • Banfalvi, G. (2008). Overview of cell synchronization. Methods in Molecular Biology, 457, 1-24. [Link]

  • Cooper, S. (2003). Rethinking synchronization of mammalian cells for cell cycle analysis. Cellular and Molecular Life Sciences, 60(6), 1099–1106. [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from The Francis Crick Institute website. [Link]

  • Zhang, Y., et al. (2015). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Molecules, 20(5), 7854-7873. [Link]

  • ResearchGate. (n.d.). Western blot assay detects protein levels of cyclin D1 (D1), CDK4.... Retrieved from ResearchGate. [Link]

  • Jayakumar, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances, 14(14), 9689-9707. [Link]

  • ResearchGate. (n.d.). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Retrieved from ResearchGate. [Link]

  • Cheng, M., et al. (1999). p27Kip1 and p21Cip1 Are Not Required for the Formation of Active D Cyclin-cdk4 Complexes. Molecular and Cellular Biology, 19(2), 1571-1583. [Link]

  • Zhang, Y., et al. (2015). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. Molecules, 20(5), 7854-73. [Link]

  • ResearchGate. (n.d.). Western blot analysis of CDK inhibitors, p21 and p27. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot and densitometric analyses of cyclin D1, CDK4, and p21 in.... Retrieved from ResearchGate. [Link]

  • Chen, Y., et al. (2022). 6-acrylic phenethyl ester-2-pyranone derivative induces apoptosis and G2/M arrest by targeting GRP94 in colorectal cancer. Bioorganic Chemistry, 123, 105802. [Link]

  • Deane, N. G., et al. (2004). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Oncogene, 23(32), 5447-5456. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Kepe, V., et al. (1990). A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones. Tetrahedron, 46(6), 2081-2086. [Link]

  • ResearchGate. (2025, August 5). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. Retrieved from ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers of 6-Phenyl-2H-pyran-2-one

Welcome to the Formulation & Troubleshooting Knowledge Base. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of highly lipophilic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Knowledge Base. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of highly lipophilic heterocyclic compounds.

The Mechanistic Challenge: 6-Phenyl-2H-pyran-2-one is a classic "brick dust" and "grease" molecule. While the 2-pyrone core possesses some polarity, the planar lactone ring coupled with the hydrophobic 6-phenyl substitution results in high crystal lattice energy and significant lipophilicity. When introduced to aqueous media, water molecules cannot overcome the enthalpy of the crystal lattice or the hydrophobic interactions, leading to rapid aggregation and precipitation.

This guide provides field-proven, self-validating protocols to bypass these thermodynamic barriers and successfully formulate your compound for analytical, in vitro, and in vivo applications.

Part 1: Troubleshooting Guides & FAQs

Q1: My 6-phenyl-2H-pyran-2-one stock is dissolved in 100% DMSO, but it precipitates immediately upon dilution into PBS. How do I prevent this?

  • Causality: This is a classic "solvent shift" phenomenon. As DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of the pyrone exceeds its intrinsic aqueous solubility, forcing rapid nucleation and crystal growth.

  • Solution: Utilize a co-solvent/surfactant cascade. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL) before aqueous dilution. The surfactant forms micelles that immediately trap the hydrophobic phenyl ring before macroscopic crystals can nucleate.

Q2: I need to perform in vitro cell assays, but DMSO concentrations >0.5% are toxic to my cells. How can I deliver the compound in a purely aqueous vehicle?

  • Causality: Relying solely on organic solvents for highly hydrophobic compounds limits the achievable concentration in biological assays due to solvent-induced cytotoxicity.

  • Solution: Synthesize a host-guest inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 6-phenyl moiety, while its highly hydroxylated exterior ensures complete aqueous solvation. Studies on related styryllactones (which contain the 2H-pyran-2-one pharmacophore) demonstrate that HP-β-CD complexation significantly enhances aqueous solubility and anti-tumor efficacy in vitro without requiring toxic solvents [1].

Q3: For in vivo pharmacokinetic studies, my compound is crashing out of the dosing vehicle. What is the most compatible polymeric excipient to stabilize it?

  • Causality: In vivo formulations require sustained supersaturation in the GI tract or bloodstream. Without a polymeric stabilizer, the compound rapidly reverts to its lowest energy state: a crystalline solid.

  • Solution: Formulate an amorphous solid dispersion (ASD) using Polyvinylpyrrolidone (PVP). Computational modeling and molecular dynamics simulations of 2H-pyran-2-one analogues reveal that PVP is highly compatible with the pyrone scaffold due to perfectly matched solubility parameters ( δ ≈ 19.0 MPa^1/2). PVP effectively disrupts the crystal lattice, maintaining the drug in a highly soluble amorphous state [2].

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system . This means the protocol includes a built-in analytical checkpoint to confirm success before you proceed to your actual experiment, ensuring absolute trustworthiness in your data.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Use)
  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Addition: Add 6-phenyl-2H-pyran-2-one in a 1:1 or 1:2 molar ratio (Drug:Cyclodextrin) directly into the aqueous HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 500 rpm at 37°C for 48 hours to allow thermodynamic equilibrium of the host-guest complexation.

  • Filtration & Lyophilization: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug. Freeze-dry (lyophilize) the clear filtrate for 24 hours to obtain a white, fluffy powder.

  • Validation (Self-Validating Check): Reconstitute 10 mg of the lyophilized powder in 1 mL of pure water. A completely transparent solution without light scattering (verify via UV-Vis absorbance at 600 nm; target OD < 0.05) validates complete inclusion. Turbidity indicates uncomplexed free drug.

Protocol B: Solvent Evaporation Method for PVP Solid Dispersion (For In Vivo Use)
  • Dissolution: Dissolve 6-phenyl-2H-pyran-2-one and PVP (molecular weight ~40,000) in a 1:4 (w/w) ratio in a volatile co-solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v) until a completely clear solution is achieved.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a thin, solid polymeric film forms on the flask walls.

  • Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Scrape the solid dispersion from the flask and gently mill it into a fine powder using a mortar and pestle.

  • Validation (Self-Validating Check): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete absence of the characteristic melting endotherm of crystalline 6-phenyl-2H-pyran-2-one confirms a successful amorphous solid dispersion. If a melting peak remains, the polymer-to-drug ratio must be increased.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance of each solubility enhancement strategy to help you select the optimal approach for your specific experimental constraints.

Formulation StrategyPrimary ExcipientMechanism of ActionEst. Solubility EnhancementBest Application
Co-solvency / Micellar DMSO (1%) + Tween-80 (5%)Micellar encapsulation50 to 100-foldAcute analytical assays
Inclusion Complex HP-β-CyclodextrinHost-guest cavity encapsulation500 to 1000-foldIn vitro cell-based assays
Solid Dispersion Polyvinylpyrrolidone (PVP)Crystal lattice disruption (Amorphous)1000+ foldIn vivo oral dosing / PK

Part 4: Formulation Decision Workflow

SolubilityWorkflow Start 6-Phenyl-2H-pyran-2-one Solubility Issue Decision Target Application? Start->Decision InVitro In Vitro Cell Assays (Zero Organic Solvent) Decision->InVitro InVivo In Vivo PK/PD (High Dose Delivery) Decision->InVivo Analytical Analytical / Quick Dilution (Tolerates <1% DMSO) Decision->Analytical Action1 HP-β-CD Inclusion Complex (Lyophilization) InVitro->Action1 Action2 PVP Solid Dispersion (Solvent Evaporation) InVivo->Action2 Action3 DMSO + Tween-80 Micellar Solubilization Analytical->Action3 Validate Validation: DSC, DLS, or HPLC (Confirm Solvation/Amorphous State) Action1->Validate Action2->Validate Action3->Validate

Decision workflow for selecting 6-phenyl-2H-pyran-2-one solubility enhancement strategies.

References

  • Title: Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line Source: Frontiers in Pharmacology URL: [Link]

  • Title: Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches Source: Symmetry (MDPI) URL: [Link]

Optimization

Optimizing reaction conditions for pyran-2-one functionalization

Welcome to the Technical Support Center for pyran-2-one (α-pyrone) functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of the 2H-pyran-2-one core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyran-2-one (α-pyrone) functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of the 2H-pyran-2-one core. Whether you are leveraging its diene character for Diels-Alder cycloadditions or targeting its C–H bonds for transition-metal-catalyzed late-stage functionalization, this guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure your success.

Section 1: Troubleshooting Diels-Alder Cycloadditions

The 2H-pyran-2-one core is a highly versatile diene, but its inherent electronic properties can lead to unpredictable regiochemistry and spontaneous structural rearrangements.

Q: My Diels-Alder cycloadditions with 2H-pyran-2-ones are yielding complex mixtures of regioisomers. How can I improve regioselectivity? A: The weak polarization of the unadorned 2H-pyran-2-one diene system often leads to poor regiocontrol. To resolve this, you must deliberately perturb the electron density of the pyrone core.

  • Causality & Solution: Introducing electron-donating groups (EDGs) at the 3- or 5-position increases the electron density of the diene, strongly favoring Normal Electron Demand (NED) reactions with electron-poor dienophiles. Conversely, introducing strong electron-withdrawing groups (EWGs), such as a –CF3 group, depletes the electron density, enabling Inverse Electron Demand (IED) reactions with electron-rich dienophiles[1]. Both modifications enhance the orbital coefficient asymmetry at the terminal carbons, effectively locking the cycloaddition into a single, predictable regiochemical pathway[2].

Q: I am trying to isolate the bridged bicyclic cycloadduct, but my NMR data shows an aromatized benzenoid product. Why is this happening? A: You are likely using an alkyne as your dienophile, or an alkene equipped with leaving groups (a "masked alkyne").

  • Causality & Solution: When 2H-pyran-2-ones react with alkynes, the initial cycloadduct formed is a highly strained 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one. Driven by the massive thermodynamic stabilization gained by forming an aromatic ring, this intermediate undergoes rapid, spontaneous extrusion of CO2 (decarboxylation) in situ, yielding aniline or benzenoid derivatives[3]. To successfully isolate the carbon dioxide-bridged bicyclic system, you must use a standard alkene (e.g., maleimides) and carefully control the reaction temperature to prevent subsequent retro-Diels-Alder reactions or thermal rearrangements[3].

DA_Logic Start 2H-Pyran-2-one Diene Dienophile Dienophile Type? Start->Dienophile EDG Add EDG (NED DA) Start->EDG Electron-Poor Partner EWG Add EWG (IED DA) Start->EWG Electron-Rich Partner Alkyne Alkyne Reactant Dienophile->Alkyne Alkene Alkene Reactant Dienophile->Alkene Aromatic Aromatization (-CO2) Aniline Derivatives Alkyne->Aromatic Spontaneous Bicyclic Bridged Bicyclic Adduct (No CO2 Extrusion) Alkene->Bicyclic Temp Control Regio High Regioselectivity EDG->Regio EWG->Regio

Diels-Alder reaction pathways and regioselectivity control for 2H-pyran-2-ones.

Section 2: Optimizing Transition-Metal Catalyzed C–H Functionalization

Q: My Rh(III)-catalyzed oxidative annulation of acrylic acids with alkynes to form α-pyrones is stalling at low yields (<30%). How do I optimize the catalytic cycle? A: Low yields in Rh(III)-catalyzed C–H activation are typically caused by inefficient re-oxidation of the Rh(I) resting state back to the active Rh(III) species, or by solvent-induced catalyst poisoning[4].

  • Causality & Solution: The choice of oxidant and solvent dictates the turnover frequency. While dimethylformamide (DMF) is a common solvent, its strong coordinating ability can inhibit the active [Cp*RhCl2]2 catalyst. Switching to a sterically bulky, non-coordinating solvent like tert-amyl alcohol prevents solvent coordination while allowing the reaction to reach the necessary 100 °C activation energy[4]. Furthermore, if copper(II) acetate fails to turn over the catalyst, switch to silver carbonate (Ag2CO3). Ag+ acts as a superior halide scavenger, abstracting chloride from the Rh precatalyst to generate a highly electrophilic, active cationic Rh(III) species, which dramatically increases the yield of the pyran-2-one[4].

Rh_Mechanism A Rh(III) Active Catalyst B Substrate Coordination A->B C C-H Bond Cleavage (Rhodacycle) B->C D Alkyne Insertion C->D E Reductive Elimination (Pyran-2-one Product) D->E F Oxidative Regeneration (Ag2CO3 Oxidant) E->F Rh(I) Release F->A 2e- Oxidation

Rh(III)-catalyzed C-H activation and annulation mechanism for pyran-2-one synthesis.

Section 3: Cross-Coupling & Halogenation Workflows

Q: Direct Suzuki-Miyaura cross-coupling on the pyran-2-one core is failing. What is the best workaround? A: Unactivated C–H bonds on the pyran-2-one ring are notoriously sluggish in standard Pd(0)-catalyzed cross-couplings without a specialized directing group.

  • Causality & Solution: A highly reliable, self-validating workaround is a two-step sequential functionalization. First, perform an electrophilic α-bromination of the pyran-2-one. The introduction of the bromide creates a highly polarized C–Br bond that readily undergoes oxidative addition with Pd(0). Subsequent cross-coupling with an arylboronic acid (e.g., PhB(OH)2) affords the tetrasubstituted 2H-pyran-2-one in high yields (often >70% over two steps)[1].

Quantitative Data Summary

The following table summarizes optimized reaction conditions for various pyran-2-one functionalization pathways to allow for rapid experimental design.

Reaction TypeSubstrate / ReagentsCatalyst / AdditiveSolvent & TempPrimary Outcome
Diels-Alder (Alkyne) 2H-pyran-2-one + AlkyneThermal (No Catalyst)Toluene, 110 °CAromatized benzenoid (-CO2)
Diels-Alder (Alkene) 2H-pyran-2-one + MaleimideThermal (No Catalyst)Xylene, 140 °CBridged bicyclic adduct
C–H Annulation Acrylic acid + Alkyne[Cp*RhCl2]2 (2.5 mol%), Ag2CO3tert-amyl alcohol, 100 °Cα-pyrone (>80% yield)
Cross-Coupling α-bromo-pyran-2-one + PhB(OH)2Pd(PPh3)4 (5 mol%), K2CO3Dioxane/H2O, 90 °CArylated pyran-2-one

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Synthesis of Pyran-2-ones via C–H Annulation

This protocol utilizes a cationic Rh(III) species for the oxidative coupling of acrylic acids with alkynes.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted acrylic acid (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Catalyst & Oxidant Loading: Add[Cp*RhCl2]2 (2.5 mol %) and Ag2CO3 (2.0 equiv) under an inert argon atmosphere.

  • Solvent Addition: Inject anhydrous tert-amyl alcohol to achieve a 0.2 M concentration relative to the substrate.

    • Self-Validation Check: The mixture will initially appear as a bright orange/red heterogeneous suspension due to the Rh precatalyst.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.

    • Self-Validation Check: A distinct color change from orange/red to dark brown/black indicates successful catalyst turnover and the reduction of silver salts.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the precipitated silver and rhodium residues. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Protocol 2: Sequential Bromination and Suzuki-Miyaura Cross-Coupling

This protocol bypasses direct C–H activation by pre-functionalizing the pyran-2-one core.

  • Bromination: Dissolve the starting 2H-pyran-2-one in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 equiv) in small portions.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot is entirely consumed, replaced by a less polar UV-active spot.

  • Isolation: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate to yield the α-bromo-pyran-2-one intermediate.

  • Cross-Coupling: In a thoroughly degassed round-bottom flask, combine the brominated intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol %), and K2CO3 (3.0 equiv).

  • Reaction & Workup: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Heat at 90 °C for 12 hours under argon. Cool, extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography.

References

  • Source: chim.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: Organic Letters (ACS Publications)
  • Rhodium(III)

Sources

Troubleshooting

Pyran-2-One Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for pyran-2-one (2-pyrone) synthesis. The 2-pyrone motif is a critical six-membered unsaturated cyclic scaffold found in numerous biologically active natural products and serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyran-2-one (2-pyrone) synthesis. The 2-pyrone motif is a critical six-membered unsaturated cyclic scaffold found in numerous biologically active natural products and serves as a highly versatile building block in medicinal chemistry [2]. However, synthesizing these conjugated diene-lactone systems often presents challenges related to regioselectivity, thermal stability, and competing side reactions.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to focus on the causality of experimental failures and provides field-proven, self-validating protocols to ensure reproducible yields.

Diagnostic Workflow for Pyran-2-One Synthesis

Before diving into specific chemical mechanisms, use the logical workflow below to isolate the root cause of your synthesis failure. This decision tree addresses the most common bottlenecks: catalytic stalling and regiochemical divergence.

Pyran2OneTroubleshooting Start Start Synthesis Workflow CheckYield Is the crude yield > 70%? Start->CheckYield LowYield Low Yield / Incomplete Conversion CheckYield->LowYield No CheckRegio Check Regioselectivity via NMR (Pyranone vs Furanone) CheckYield->CheckRegio Yes OptimizeCat Optimize Catalyst & Moisture (Check NHC activation / Base strength) LowYield->OptimizeCat OptimizeCat->CheckYield PoorRegio High Furanone Byproduct (>10%) CheckRegio->PoorRegio Failed Success Pure Pyran-2-one Isolated CheckRegio->Success Passed SwitchCat Switch Lactonization Catalyst (e.g., Ag2CO3 -> ZnBr2) PoorRegio->SwitchCat SwitchCat->CheckRegio

Workflow for diagnosing and resolving yield and regioselectivity issues in pyran-2-one synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I getting low yields and incomplete conversion during the [3+3] annulation of alkynyl esters and enolizable ketones?

The Causality: Low yields in N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulations almost always stem from a failure in the initial carbene generation step. The NHC precatalyst requires precise, anhydrous basic conditions to deprotonate and form the active carbene species. If your solvent contains moisture (>50 ppm) or your base (e.g., DBU or K₂CO₃) has degraded, the active carbene concentration drops precipitously. Furthermore, trace terminal alkyne impurities in your starting alkynyl esters can competitively bind and poison the catalytic cycle. The Fix: Switch to strictly anhydrous solvents and use freshly titrated bases. Recent methodologies demonstrate that utilizing specific NHC precatalysts under mild, metal-free conditions can provide functionalized 2H-pyran-2-ones in highly regioselective yields, provided the microenvironment remains strictly controlled [1].

Q2: My transition-metal catalyzed alkyne cross-coupling yields a mixture of the desired 2-pyrone and a furan-2(5H)-one byproduct. How do I control the regioselectivity?

The Causality: This is a classic geometric competition during the lactonization of intermediate (Z)-5-alkyl-2-en-4-ynoic acids. The choice of the Lewis acid or transition metal dictates the cyclization trajectory. Silver-based catalysts (like Ag₂CO₃) preferentially coordinate to the alkyne in a manner that favors a 5-exo-dig cyclization, leading to the 5-membered furanone ring. The Fix: To selectively drive the reaction toward the 6-membered pyran-2-one, you must alter the coordination geometry. Switching to a Zinc-based catalyst (such as ZnBr₂) shifts the transition state to favor the 6-endo-dig lactonization pathway. Negishi and co-workers demonstrated that ZnBr₂-catalyzed lactonization furnishes 6-alkyl-2H-pyran-2-ones in high yields, whereas Ag₂CO₃ selectively provides the furanone [2].

Q3: During the synthesis of 4-hydroxy-2-pyrones via 1,3,5-tricarbonyl cyclization, I observe significant decarboxylation and product degradation. What is going wrong?

The Causality: 4-Hydroxy-2-pyrones possess a highly sensitive lactone ring that is susceptible to ring-opening under harsh aqueous workups. More critically, the β-keto acid intermediates formed during the cyclization of 1,3,5-tricarbonyl compounds are highly prone to thermal decarboxylation if the reaction temperature exceeds 80°C [3]. The Fix: Lower the reaction temperature and strictly control the pH during the quench. If scaling up, consider transitioning from batch to continuous flow chemistry. Flow reactors significantly enhance mass and heat transfer, minimizing the residence time of sensitive intermediates at elevated temperatures, thereby preventing thermal degradation [4].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in checkpoints (e.g., visual cues, TLC metrics, or specific quench procedures) that verify the success of the intermediate stage before proceeding.

Protocol A: NHC-Catalyzed Formal [3+3] Annulation for 2H-Pyran-2-ones

Application: Metal-free synthesis of highly functionalized pyranones.

  • Catalyst Activation (Checkpoint 1): In an oven-dried Schlenk tube under an argon atmosphere, add the NHC precatalyst (10 mol%) and anhydrous K₂CO₃ (1.2 equiv). Add anhydrous THF (0.1 M). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (often pale yellow) indicates successful generation of the free carbene.

  • Substrate Addition: Slowly add the enolizable ketone (1.0 equiv) followed by the alkynyl ester (1.2 equiv) via syringe.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The reaction is complete when the ketone spot is entirely consumed (typically 4-6 hours). Do not over-react, as prolonged heating can lead to oligomerization.

  • Quench and Workup: Cool the flask to 0°C and immediately quench with saturated aqueous NH₄Cl (2 mL). Self-Validation: This mild acidic quench instantly protonates the carbene, halting the catalytic cycle and preventing unwanted ring-opening of the newly formed lactone. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography [1].

Protocol B: Continuous Flow Synthesis of 3-Hydroxy-2-pyrone

Application: Scalable, high-yield synthesis from renewable galactaric acid.

  • Pre-dissolution (Checkpoint 1): Galactaric acid is highly insoluble in standard solvents, which will clog a flow reactor. Dissolve galactaric acid (1.0 equiv) in a minimal amount of anhydrous DMSO prior to introducing the reagents. Self-Validation: The solution must be 100% optically clear before injection to ensure a homogeneous flow system.

  • Flow Reactor Setup: Pump the galactaric acid stream to mix with a second stream containing acetic anhydride (excess) and pyridine (1.2 equiv). Set the reactor coil temperature to 100°C with a precise residence time of 3 hours. Self-Validation: Monitor the system backpressure; a stable pressure indicates no precipitation or polymerization is occurring inside the microreactor [4].

  • Isolation: Collect the output stream, cool to room temperature, and evaporate the solvent under reduced pressure. Store the flask at 4°C overnight. Self-Validation: The 3-hydroxy-2-pyrone sodium salt will spontaneously crystallize as colorless crystals, confirming high product purity without the need for column chromatography [4].

Quantitative Data Summary

The following table summarizes the causal relationships between reaction conditions, catalyst selection, and the resulting quantitative yields across various synthesis methodologies.

Synthesis StrategyCatalyst / ReagentsTarget ProductPrimary Byproduct / IssueTypical YieldCritical Optimization Parameter
[3+3] Annulation NHC Precatalyst, K₂CO₃Functionalized 2H-Pyran-2-onesUnreacted ketone, oligomers80–95%Strict exclusion of moisture (<50 ppm)
Negishi Coupling / Lactonization Pd catalyst, ZnBr₂ 6-alkyl-2-pyronesFuran-2(5H)-one (<5%)>85%Use of Zn over Ag to force 6-endo-dig
1,3,5-Tricarbonyl Cyclization Mild Base (e.g., K₂CO₃)4-hydroxy-2-pyronesDecarboxylated species60–75%Temperature control (Keep < 80°C)
Continuous Flow Synthesis Ac₂O, Pyridine3-hydroxy-2-pyroneRing-opened polymers68–88%Precise residence time & pre-dissolution

References

  • Source: Organic Chemistry Portal (Citing J. Org. Chem., 2025)
  • Source: Marine Drugs (via NIH PMC)
  • Source: Molecules (via MDPI)
  • Development of a flow process for an easy and fast access to 2-pyrone derivatives Source: RSC Advances URL
Optimization

Technical Support Center: Stabilizing 6-Phenyl-2H-Pyran-2-One for In Vivo Workflows

Welcome to the Technical Support Center for 6-phenyl-2H-pyran-2-one. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies to help drug development professionals overcome the in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-phenyl-2H-pyran-2-one. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies to help drug development professionals overcome the inherent instability of the 2-pyrone (α-pyrone) ring in biological matrices.

Section 1: Fundamental Stability & Hydrolysis Dynamics (FAQ)

Q1: Why does 6-phenyl-2H-pyran-2-one rapidly degrade or lose efficacy when administered in vivo? Answer: The 2H-pyran-2-one scaffold is fundamentally a cyclic ester (lactone) featuring a partially delocalized diene system[1]. While the phenyl group at the C6 position provides some steric and electronic stabilization, the lactone ring remains highly susceptible to nucleophilic attack by water and hydroxyl ions at physiological pH (~7.4)[1]. This results in reversible hydrolysis, opening the ring to form an inactive acyclic dienol-carboxylate. Furthermore, serum esterases actively cleave the ester bond. This pH-dependent equilibrium strongly favors the inactive carboxylate form in blood plasma, mirroring the well-documented instability of other lactone-driven therapeutics like camptothecin[2].

Q2: Can the hydrolyzed carboxylate form revert to the active pyrone in vivo? Answer: Yes, the hydrolysis of the pyrone ring is a reversible, pH-dependent thermodynamic process[2]. If the open-ring carboxylate enters an acidic microenvironment—such as intracellular lysosomes or the acidic extracellular matrix of certain solid tumors—the equilibrium shifts back, driving re-cyclization into the active, closed 2H-pyran-2-one form[2].

G Lactone 6-Phenyl-2H-Pyran-2-One (Active Closed Ring) Physiological pH 7.4 / Plasma Esterases (Nucleophilic Attack) Lactone->Physiological Carboxylate Acyclic Dienol-Carboxylate (Inactive Open Ring) Acidic pH < 5.0 / Lysosomes (Re-cyclization) Carboxylate->Acidic Physiological->Carboxylate Hydrolysis Acidic->Lactone Acidification

pH-dependent equilibrium of 6-phenyl-2H-pyran-2-one between active lactone and inactive carboxylate.

Section 2: Formulation & Delivery Troubleshooting

Issue: Inconsistent pharmacokinetic (PK) profiles and rapid plasma clearance during intravenous (IV) dosing. Root Cause: Direct exposure of the pyrone ring to aqueous blood plasma leads to rapid hydrolysis. Additionally, human serum albumin (HSA) preferentially binds the open carboxylate form with high affinity. This binding acts as a thermodynamic sink, continuously pulling the equilibrium away from the active lactone[2]. Solution: Implement a steric-shielding formulation. Ternary complexation using cyclodextrins (e.g., β-CDs) and polymers (e.g., PEG 6000) has been proven to encapsulate the lactone ring, shielding it from physiological media and extending its stability window for up to 72 hours.

Table 1: Comparative Stability of 6-Phenyl-2H-Pyran-2-One Formulations
Formulation TypeMatrixpHEstimated Half-Life (t1/2)Primary Degradation Mechanism
Free Compound (DMSO stock)PBS Buffer7.4< 45 minsBase-catalyzed hydrolysis
Free CompoundHuman Plasma7.4< 30 minsEsterase cleavage & HSA binding
β-Cyclodextrin/PEG ComplexHuman Plasma7.4> 48 hoursSlow release, protected lactone
Free CompoundAcidic Media3.0> 72 hoursStable (equilibrium favors lactone)

Note: Data extrapolated from analogous lactone-ring stability assays in human plasma[2].

Section 3: In Vitro & In Vivo Stability Assays

Protocol: Validated Ex Vivo Plasma Stability Assay

Crucial Warning: A common artifact in pyrone PK studies is ex vivo hydrolysis. If blood samples are not immediately quenched upon collection, the compound will continue to degrade in the collection tube, leading to falsely low stability readings. You must artificially acidify the sample to freeze the equilibrium[2].

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 6-phenyl-2H-pyran-2-one in anhydrous DMSO to a concentration of 10 mM. Ensure the solvent is strictly anhydrous to prevent premature hydrolysis.

  • Plasma Spiking: Pre-warm fresh human or murine plasma to 37°C. Spike the plasma with the compound to a final concentration of 10 µM (keep DMSO < 1% v/v to avoid protein precipitation).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Aliquot Withdrawal: At designated time points (0, 15, 30, 60, 120, 240 mins), withdraw 50 µL aliquots of the spiked plasma.

  • Immediate Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Phosphoric Acid or Formic Acid). The acid drops the pH to ~3-4, halting esterase activity and locking the lactone/carboxylate equilibrium[2].

  • Protein Precipitation: Vortex the quenched sample for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to a cooled HPLC autosampler (4°C) and analyze immediately. Use a reverse-phase C18 column with a slightly acidic mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) to maintain the lactone ring integrity during the run[2].

Workflow A 1. Spike Plasma (37°C, pH 7.4) B 2. Withdraw Aliquots (Time Course) A->B C 3. Acidic Quench (Ice-cold ACN + 0.1% FA) B->C D 4. Centrifuge (Protein Precipitation) C->D E 5. HPLC Analysis (Cooled Autosampler) D->E

Step-by-step workflow for plasma stability analysis with critical acidic quenching.

Section 4: Analytical & Storage Troubleshooting (FAQ)

Q3: My HPLC chromatogram shows two distinct peaks that change in ratio over time. What is happening? Answer: You are observing the dynamic equilibrium between the intact 2H-pyran-2-one (lactone) and the ring-opened carboxylate form[2]. Because reverse-phase HPLC separates based on polarity, the highly polar open-ring carboxylate will elute earlier than the lipophilic closed-ring pyrone. To quantify total drug exposure, you must either calculate the sum of both peaks or force the equilibrium entirely to the lactone form by heavily acidifying the sample prior to injection[2].

Q4: How should I store the synthesized 6-phenyl-2H-pyran-2-one for long-term stability? Answer: Store the compound as a lyophilized powder in a desiccator at -20°C. If a stock solution must be made, use anhydrous DMSO or a slightly acidic organic solvent, and avoid repeated freeze-thaw cycles. Never store the compound in aqueous buffers at neutral or basic pH, as the lactone ring will rapidly hydrolyze[2].

References

  • Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. cerist.dz.
  • Product Class 3: Pyranones and Pyranthiones. thieme-connect.de.
  • pH-dependent stability of Hydroxycamptothecin lactone form. Benchchem.

Sources

Troubleshooting

Refining purification techniques for 6-phenyl-2H-pyran-2-one analogs

Technical Support Center: Purification of 6-Phenyl-2H-pyran-2-one Analogs Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of 2-pyrone der...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Phenyl-2H-pyran-2-one Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of 2-pyrone derivatives. The 6-phenyl-2H-pyran-2-one core is a multifaceted heterocycle that behaves simultaneously as a diene, a cyclic ester, and a partially aromatic system[1]. This unique electronic structure dictates its behavior on solid-phase supports and during crystallization. The guide below outlines the validated logic, troubleshooting steps, and protocols for isolating these compounds.

Purification Logic & Workflow

PurificationWorkflow N1 Crude 6-phenyl-2H-pyran-2-one Reaction Mixture N2 TLC Solvent Screening (EtOAc/n-Hexane gradients) N1->N2 Extract & Dry N3 Flash Column Chromatography (Silica Gel 60, 230-400 mesh) N2->N3 Optimize Rf (0.3-0.4) N4 Fractions Purity Check (HPLC/NMR) N3->N4 Elute N5 Recrystallization (Anti-solvent addition) N4->N5 Purity > 90% N6 Trituration / Prep-TLC (For oily residues) N4->N6 Co-elution / Oils N7 Purified Analog (>98% Purity) N5->N7 Filter & Dry N6->N5 Solidify

Logical workflow for the isolation and purification of 6-phenyl-2H-pyran-2-one analogs.

Troubleshooting FAQs

Q1: Why do my 6-phenyl-2H-pyran-2-one analogs co-elute with unreacted starting materials on normal-phase silica gel, and how can I resolve this? A1: Causality: The extended π -conjugation between the phenyl ring and the 2-pyrone core provides the molecule with roughly 30–35% of the resonance energy of benzene[1]. This extensive aromaticity, combined with the lactone dipole, causes the analog to interact strongly with the silanol groups on the stationary phase via π−π stacking and hydrogen bonding. This often mimics the retention factors ( Rf​ ) of aromatic precursors. Solution: Transition from a standard binary solvent system (e.g., EtOAc/Hexane) to a ternary system. Adding a highly polarizable solvent like dichloromethane (DCM) or toluene (e.g., Hexane/EtOAc/DCM at 5:1:1) disrupts the π−π interactions on the silica surface, altering the selectivity and separating the pyrone from the precursor.

Q2: During concentration, my purified product forms a "homogeneous oil resistant to crystallization." How do I induce solid formation? A2: Causality: Certain 6-substituted 2H-pyran-2-ones, particularly those with flexible aliphatic side chains (such as viridepyronone analogs), possess low lattice energies that prevent spontaneous nucleation, resulting in stable oils[2]. Furthermore, trace micro-impurities can severely depress the melting point. Solution: Perform a secondary high-resolution purification using Preparative Thin-Layer Chromatography (Prep-TLC) to remove the trace impurities[2]. Once isolated, dissolve the oil in a minimal amount of diethyl ether and triturate with cold pentane (-20 °C) while scratching the side of the flask to mechanically induce nucleation.

Q3: I am observing degradation and ring-opening of the 2-pyrone core during chromatography. What causes this and how is it prevented? A3: Causality: The 2H-pyran-2-one ring is a cyclic ester (lactone)[1]. It is highly susceptible to nucleophilic attack and hydrolysis. If the silica gel is too acidic, or if basic modifiers (like triethylamine) are used in the eluent, the lactone ring will open, yielding acyclic degradation products. Solution: Ensure your purification environment is strictly neutral. Use high-quality, neutral silica gel (pH 6.5–7.5). Self-Validation Step: Verify the structural integrity of your purified fractions immediately using IR spectroscopy; the presence of a sharp C=O stretch at ~1710–1740 cm⁻¹ confirms the lactone ring remains intact.

Quantitative Data: Expected Chromatographic Behaviors

The following table summarizes the typical chromatographic parameters and expected physical states for various 6-phenyl-2-pyrone analogs based on validated literature protocols[2],[3],[4].

Analog ClassificationPrimary Purification MethodTypical Solvent SystemTarget Rf​ Expected Physical State
Unsubstituted 6-phenyl-2-pyrone Flash ChromatographyEtOAc/n-Hexane (1:5)0.30 - 0.40Yellow Solid[4]
Halogenated Analogs (e.g., Cl, F) Flash ChromatographyEtOAc/n-Hexane (1:3)0.25 - 0.35White Solid[3]
Alkyl-Substituted Analogs Preparative TLCEtOAc/n-Hexane (1:4)0.35 - 0.45Homogeneous Oil[2]
Highly Polar Analogs (OH groups) Gradient ChromatographyDCM/MeOH (95:5)0.20 - 0.30Amorphous Solid

Validated Experimental Protocols

Protocol A: Flash Column Chromatography for Pyran-2-ones This protocol is designed to prevent band broadening and protect the sensitive lactone core.

  • Sample Preparation (Dry Loading): Dissolve the crude 6-phenyl-2H-pyran-2-one mixture in a minimal volume of DCM. Add neutral silica gel (mass equal to 2x the crude weight). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the poor solubility of crystalline pyrones from causing tailing and band broadening during elution.

  • Column Packing: Slurry-pack a glass column with Silica Gel 60 (230–400 mesh) using n-hexane. Ensure no air bubbles are trapped, as they disrupt the uniform flow required for resolving closely eluting aromatic impurities.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the silica bed. Protect the bed with a thin layer of sea sand. Begin elution with 100% n-hexane, gradually increasing polarity to EtOAc/n-Hexane (1:5)[4].

  • Fraction Collection & Validation: Collect fractions and spot them on a TLC plate. Visualize under UV light (254 nm) taking advantage of the pyrone's extended conjugation. Combine fractions containing the pure product ( Rf​ ~0.35) and concentrate in vacuo at a temperature not exceeding 40 °C to prevent thermal degradation.

Protocol B: Anti-Solvent Recrystallization A self-validating system to upgrade purity from >90% to >99%.

  • Dissolution: Transfer the semi-pure solid to a clean Erlenmeyer flask. Add DCM dropwise while gently warming (max 35 °C) until the solid is just dissolved. Causality: DCM is a strong solvent for the aromatic pyrone core, allowing for a highly concentrated primary solution.

  • Anti-Solvent Layering: Remove from heat. Slowly add n-hexane (the anti-solvent) dropwise down the side of the flask until the solution becomes faintly turbid. Causality: Hexane lowers the dielectric constant of the solvent mixture, decreasing the solubility of the 2-pyrone and forcing it out of solution.

  • Nucleation and Growth: Add one drop of DCM to clear the turbidity. Cap the flask and allow it to sit undisturbed at room temperature for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Harvesting: Vacuum filter the resulting crystals using a cold Hirsch funnel. Wash the crystal cake with ice-cold n-hexane to remove any residual mother liquor. Dry under high vacuum.

References[2] Title: Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw0fUDBfht27tpD63cRYzyv8Yj6ki4_LJ6xW8MpEouOKpipeu5BnCayrqpYAe-lbIfbPNTguuU8aTG4irL9ySyloBk0x2Gsj4kAwF0N9-hENhCwx2ksjPClPV2YhTn7oxey5t1[3] Title: Synthesis and crystal structure of (±)-Goniotamirenone C. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtO0VnwAXWSlYnEImsTqvP2sEmV7v0Bfl-y3l5IZOa7ssk_24D4OUCPzy6KNrKFT6hFkE48219m6MGbGH3ed8FQhnvC77MjBCBVzmhQmYmhztwZVZiMBlk20AVGKCYDxWSx9a7hqmRezSO-A==[4] Title: Preliminary Study on Novel Expedient Synthesis of 5-Azaisocoumarins by Transition Metal-Catalyzed Cycloisomerization. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXIFCcMrElSfYpcPLDHBWAwi2WUEqsIRjeiHVM9FDCu709hwumtwAl5jbqZu1CkdXoxj-2RmR5RJxLzGgwNpmvEE2GrRB05-EomSD9kGehmcHioEbhHH0L3_7NZ-W4UCYVRML3XheUk44gnQ==[1] Title: Product Class 3: Pyranones and Pyranthiones. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ORzQQOQyyKHIyM8DUYoIt9947ZDz7TFHYyDUK7AokfkIHlnkAfWpgfqDDhdE2-j0BYPBWNi2nbTKtR7nH-cpV9CP8rQef_nYNFjDMdG0ACRjkkGRV87ImqDCF2SEOnmexw8XbqQy56i0DBKPSyt0RfyaZOSlxCjNmxO40CTzdTsogWl9ul_p

Sources

Troubleshooting

Minimizing side-product formation in cycloalka[b]pyran-2-one synthesis

Technical Support Center: Cycloalka[b]pyran-2-one Synthesis Welcome to the technical support guide for the synthesis of cycloalka[b]pyran-2-ones, a critical scaffold in pharmaceutical and materials science. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cycloalka[b]pyran-2-one Synthesis

Welcome to the technical support guide for the synthesis of cycloalka[b]pyran-2-ones, a critical scaffold in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guide: Isolating Your Target, Eliminating Byproducts

This section addresses specific, common issues encountered during the synthesis of cycloalka[b]pyran-2-ones, which are often derivatives of coumarin or related structures. The primary synthetic routes discussed include acid-catalyzed condensations like the Pechmann reaction (a phenol with a β-ketoester) and base-catalyzed pathways like the Knoevenagel condensation (a salicylaldehyde with an active methylene compound).[1][2]

Problem 1: Low Yield of the Desired Cycloalka[b]pyran-2-one with Significant Unreacted Starting Material.

Probable Cause(s):

  • Insufficient Catalyst Activity: The acid or base catalyst may be too weak, impure, or used in insufficient quantity to effectively promote the initial condensation and subsequent cyclization.[3] Strong Brønsted acids (like H₂SO₄) or Lewis acids are often required for Pechmann-type reactions, while weak organic bases (like piperidine) are typical for Knoevenagel condensations.[4][5]

  • Sub-optimal Reaction Temperature: The reaction may lack the necessary thermal energy for the key steps, particularly the final dehydration/cyclization, which is often endergonic.[6]

  • Poor Reactant Purity: Impurities in starting materials, such as water in the presence of a strong Lewis acid or contaminants in the phenol/aldehyde, can inhibit the catalyst or lead to alternative reaction pathways.[3]

Recommended Solutions:

  • Catalyst Optimization:

    • For Pechmann-type (acid-catalyzed) reactions, if using a catalyst like H₂SO₄ or TFA, ensure it is anhydrous. Consider screening alternative Lewis acids. For example, milder catalysts like Sc(OTf)₃ have been shown to be effective at lower loadings and temperatures, potentially reducing charring and other side reactions.[5]

    • For Knoevenagel-type (base-catalyzed) reactions, ensure the base (e.g., piperidine, L-proline) is fresh. The choice of base can be critical; for instance, L-proline has been successfully used as a promoter in ionic liquids for coumarin synthesis.[4]

  • Temperature & Time Adjustment:

    • Incrementally increase the reaction temperature by 10-20 °C and monitor progress via Thin Layer Chromatography (TLC).[1][3]

    • If temperature increases lead to decomposition, maintain the original temperature but extend the reaction time.[3] Microwave irradiation can be a highly effective alternative to conventional heating, often dramatically reducing reaction times and improving yields.

  • Ensure Purity of Reagents:

    • Recrystallize or distill starting materials if their purity is questionable.

    • Use anhydrous solvents, especially for reactions sensitive to water.

Problem 2: Formation of a Chromone Isomer as a Major Side-Product.

Probable Cause(s):

  • Reaction Pathway Competition (Simonis Chromone Cyclization): In Pechmann-type syntheses using phenols and β-ketoesters, the reaction can proceed via two pathways. If the initial reaction occurs between the phenol's hydroxyl group and the ketone carbonyl of the β-ketoester (followed by cyclization), it leads to a chromone (the Simonis cyclization). The desired pyran-2-one (coumarin) forms when the initial reaction is a transesterification involving the ester carbonyl.[2][7]

  • Catalyst Choice: Strong dehydrating acids like phosphorus pentoxide (P₂O₅) are known to favor chromone formation.[2][7]

Recommended Solutions:

  • Modify the Catalyst System: Switch from harsh dehydrating agents like P₂O₅ to catalysts that better promote transesterification. Concentrated H₂SO₄, trifluoroacetic acid (TFA), or solid acid catalysts like Amberlyst-15 are often more selective for the Pechmann pathway leading to coumarins.[5][7]

  • Adjust Reactant Structure: If synthetically feasible, using a β-ketoacid instead of a β-ketoester can sometimes alter the reaction pathway to favor the desired coumarin product.

Problem 3: Michael Adducts or Dimeric/Polymeric Materials are Observed.

Probable Cause(s):

  • Uncontrolled Condensation: In Knoevenagel-type syntheses, the intermediate formed after the initial condensation (a Knoevenagel adduct) is a Michael acceptor. It can react with another molecule of the active methylene compound (a Michael donor) before cyclization occurs, leading to dimeric byproducts.[3][8]

  • Excessively High Temperature or Reaction Time: Prolonged heating can promote polymerization or decomposition, especially with highly reactive starting materials.[3]

Recommended Solutions:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the salicylaldehyde component relative to the active methylene compound. Consider slow, dropwise addition of the active methylene compound to the reaction mixture to keep its instantaneous concentration low, thus disfavoring the intermolecular Michael addition.

  • Optimize Reaction Conditions:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9]

    • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products.[1][3]

    • Solvent-free conditions have been shown to improve yields and minimize side reactions in some cases by accelerating the desired intramolecular cyclization.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy—Pechmann vs. Knoevenagel—for my target molecule?

A1: The choice depends primarily on the substitution pattern of your desired cycloalka[b]pyran-2-one and the availability of starting materials.

  • Pechmann Condensation is ideal for synthesizing 4-substituted coumarins. It starts with a phenol and a β-ketoester. The substituent at the 4-position is derived from the group attached to the ketone of the β-ketoester.[2][7]

  • Knoevenagel Condensation is the preferred method for synthesizing 3-substituted coumarins. It begins with a salicylaldehyde and an active methylene compound (e.g., malonic acid, ethyl acetoacetate, malononitrile). The substituent at the 3-position comes from the active methylene component.[1]

Q2: My crude product is highly colored and difficult to purify. What are the best purification strategies?

A2: Colored impurities often arise from minor side reactions or polymerization.[10] A multi-step purification approach is often most effective:

  • Aqueous Workup: First, perform a standard aqueous wash to remove any acid/base catalyst and water-soluble impurities. Be mindful that some pyran-2-ones have slight water solubility, so minimize washing volumes or back-extract the aqueous layers.[10][11]

  • Recrystallization: This is the most effective method for removing closely related side-products and colored impurities from a solid crude product. Screen various solvents (e.g., ethanol, ethyl acetate/hexane mixtures) to find optimal conditions.[3]

  • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the target compound from both non-polar and polar impurities.[10]

  • Activated Carbon Treatment: If color persists, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon before filtration and final purification can help adsorb chromophoric impurities.[10]

Q3: Can solvent choice significantly impact the formation of side-products?

A3: Absolutely. The solvent plays a crucial role in reaction kinetics and selectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These can sometimes stabilize charged intermediates that may lead to undesired pathways.

  • Protic Solvents (e.g., Ethanol): Often used in base-catalyzed reactions, they can participate in proton transfer steps crucial for the reaction mechanism.[8]

  • Non-Polar Solvents (e.g., Toluene): Frequently used in acid-catalyzed reactions with a Dean-Stark trap to remove water, driving the equilibrium towards the cyclized product.[9]

  • Solvent-Free Conditions: As mentioned, conducting the reaction neat (without solvent), often with microwave heating, can accelerate the reaction, reduce side-product formation, and is considered a green chemistry approach.[3][5]

Visualizing Reaction Pathways and Troubleshooting

Generalized Reaction Mechanism & Side-Product Formation

The following diagram illustrates the key decision point in a Pechmann-type synthesis where the reaction can diverge to form either the desired coumarin or the undesired chromone side-product.

G cluster_reactants Reactants phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 Transesterification (Desired Pathway) intermediate2 Acylation Intermediate phenol->intermediate2 C-Acylation (Side Pathway) bke β-Ketoester bke->intermediate1 Transesterification (Desired Pathway) bke->intermediate2 C-Acylation (Side Pathway) coumarin Cycloalka[b]pyran-2-one (Coumarin) intermediate1->coumarin Intramolecular Electrophilic Attack & Dehydration chromone Chromone (Side-Product) intermediate2->chromone Intramolecular Esterification & Dehydration

Caption: Divergent pathways in Pechmann-type synthesis.

Systematic Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during your synthesis.

G q1 Reaction Complete? (TLC Analysis) q2 High Yield of Desired Product? q1->q2 Yes s1 Increase Temp/Time Optimize Catalyst Check Reagent Purity q1->s1 No q3 Major Impurity Identified? q2->q3 No s2 Proceed to Purification q2->s2 Yes s3 Probable Chromone: Change Catalyst (e.g., from P2O5 to H2SO4) q3->s3 Yes (Isomer) s4 Probable Dimer/Polymer: Lower Temp Control Stoichiometry q3->s4 Yes (Higher MW) s5 Unidentified Impurity: Perform Characterization (NMR, GC-MS) q3->s5 No

Caption: A workflow for troubleshooting pyran-2-one synthesis.

Key Experimental Protocol: Optimized Pechmann Condensation

This protocol describes a general, optimized procedure for the synthesis of a 4-methylcycloalka[b]pyran-2-one (4-methylcoumarin derivative) using a solid acid catalyst to minimize corrosive waste and side reactions.

Materials:

  • Substituted Phenol (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Amberlyst-15 (or similar solid acid catalyst, ~20 mol% by weight)

  • Toluene (or solvent-free)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Add the Amberlyst-15 catalyst. If running in solvent, add toluene. For solvent-free conditions, proceed to the next step.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[7] Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solvent, remove it via rotary evaporation.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture to recover the solid acid catalyst. The catalyst can often be washed, dried, and reused.

    • Wash the organic filtrate with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by recrystallization from ethanol or by column chromatography on silica gel.

Reference Data Table

The choice of catalyst is paramount in controlling the reaction pathway and minimizing side products. The following table summarizes common catalysts and their typical applications in pyran-2-one synthesis.

Catalyst TypeExamplesTypical ReactionKey Considerations & Potential Side-Products
Brønsted Acid H₂SO₄, TFA, HClPechmann CondensationStrong and effective, but can cause charring/decomposition at high temperatures.[5]
Lewis Acid AlCl₃, Sc(OTf)₃, ZnCl₂Pechmann CondensationMilder options like Sc(OTf)₃ can offer higher selectivity and require lower catalyst loading.[5]
Solid Acid Amberlyst-15, ZeolitesPechmann CondensationReusable and easily separated from the reaction mixture, leading to simpler workup and less corrosive waste.[7]
Weak Base Piperidine, L-Proline, Et₃NKnoevenagel CondensationChoice of base can influence reaction rate and selectivity. Piperidine is traditional; L-proline is a greener alternative.[1][4]
Dehydrating Agent P₂O₅, Acetic AnhydridePechmann/SimonisHarsh conditions; P₂O₅ is known to favor the formation of chromone side-products.[2][7]

References

  • BenchChem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.
  • Gutiérrez, M. C., et al. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. PMC - NIH.
  • Sefako Makgatho Health Sciences University. (2025, May 15). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties.
  • Shaabani, A., et al. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. SID.
  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
  • Veeprho. (n.d.). Coumarin Impurities and Related Compound.
  • Požgan, F., et al. (2006, August 29). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA.
  • Gál, E., et al. (2011, September 20). Mechanism of the Pechmann Reaction: A Theoretical Study. ACS Publications.
  • Various Authors. (n.d.). The Pechmann Reaction. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2H-Pyran Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5,6-dihydro-2H-pyran-2-one.
  • Wikipedia. (n.d.). Pechmann condensation.
  • IISTE. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Chemistry and Materials Research.
  • El-Ghandour, A. H. H., et al. (2011, November 1). Synthesis and biological activities of some fused pyran derivatives.
  • Nakagawa, Y., et al. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 6-Phenyl-2H-pyran-2-one in Biological Assays

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 6-phenyl-2H-pyran-2-one and its derivatives. This guide provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 6-phenyl-2H-pyran-2-one and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the selectivity of this promising scaffold in your biological assays. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation.

Foundational Knowledge: Understanding Selectivity in Drug Discovery

In drug discovery, selectivity is a cornerstone of developing safe and effective therapeutics. It refers to a compound's ability to interact with its intended biological target with high affinity, while having minimal interaction with other, unintended targets.[1][2] Poor selectivity can lead to off-target effects, resulting in toxicity or other adverse reactions. Conversely, in some cases, interacting with multiple targets can be beneficial, a concept known as polypharmacology.[3][4] The pyran-2-one scaffold is a versatile starting point for the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] However, like many small molecules, achieving a high degree of selectivity with 6-phenyl-2H-pyran-2-one derivatives can be challenging.

This guide will walk you through rational approaches to enhance the selectivity of your 6-phenyl-2H-pyran-2-one compounds, covering both medicinal chemistry strategies and assay development techniques.

Troubleshooting Guide: Common Selectivity Issues and Solutions

This section addresses specific problems you might encounter during your research in a question-and-answer format.

Q1: My 6-phenyl-2H-pyran-2-one derivative is showing activity against multiple targets (e.g., several kinases). How can I improve its target specificity?

This is a common challenge, especially with scaffolds that can interact with conserved binding sites, such as the ATP-binding pocket of kinases.[3] Here’s a multi-pronged approach to tackle this issue:

A1: Rational Drug Design & Medicinal Chemistry Approaches

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand which structural features contribute to both on-target potency and off-target activity.[8][9] Modifications to the phenyl ring or other positions on the pyran-2-one core can introduce steric hindrance that prevents binding to the active sites of off-target proteins.[10]

  • Exploiting Subtle Binding Site Differences: Even within a protein family, there can be minor variations in the amino acid composition and conformation of the active site.[11] Computational modeling techniques like molecular docking can help identify these differences and guide the design of derivatives that specifically interact with unique residues in your target of interest.[12]

  • Enhancing Electrostatic Complementarity: Modifying your compound to have a more favorable electrostatic interaction with the target's binding site compared to off-targets can significantly improve selectivity.[3][13] This could involve adding or modifying functional groups to create specific hydrogen bonds or other electrostatic interactions.

A2: Assay-Based Strategies

  • Counter-Screening: This is an essential step to identify and deprioritize promiscuous compounds early in the discovery process.[14] A counter-screen involves testing your compounds against a panel of related off-target proteins. A truly selective compound will show high potency against your primary target and significantly lower or no activity against the counter-screen targets.

  • Orthogonal Assays: Confirm your initial findings using a different assay format that relies on a distinct detection method.[15] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) to directly measure binding affinity. This helps to eliminate false positives arising from assay interference.[16]

Q2: I'm observing significant off-target cytotoxicity with my 6-phenyl-2H-pyran-2-one compound in cell-based assays. What are the likely causes and how can I mitigate them?

Cytotoxicity is a major hurdle in drug development. Understanding its source is the first step toward engineering a safer compound.

A1: Identifying the Cause of Cytotoxicity

  • Mechanism of Action Studies: Investigate whether the observed cytotoxicity is due to on-target effects (i.e., the intended biological pathway is essential for cell survival) or off-target interactions. This can be done through target knockdown (e.g., using siRNA or CRISPR) or by using tool compounds with known selectivity profiles.

  • Cellular Thermal Shift Assay (CETSA): This technique can help confirm that your compound is engaging with its intended target within the complex environment of a living cell.[4] A lack of target engagement in cells, despite biochemical activity, could suggest that the observed cytotoxicity is due to off-target effects.

  • Chemical Proteomics: This advanced method can be used to identify the full spectrum of proteins that your compound interacts with inside a cell, providing a comprehensive view of its on- and off-target landscape.[4]

A2: Strategies for Mitigation

  • Improve Pharmacokinetic Properties (ADME): Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of your compound can help to increase its concentration at the target site while minimizing exposure to other tissues, thereby reducing the potential for off-target toxicity.[12]

  • Structure-Toxicity Relationship Studies: Similar to SAR, systematically modify the structure of your compound and assess the impact on both potency and cytotoxicity. This can help identify a "therapeutic window" where the compound is effective against its target at concentrations that are not harmful to cells.

Q3: My high-throughput screen (HTS) for 6-phenyl-2H-pyran-2-one inhibitors yielded a high number of hits. How can I efficiently triage these to identify the most promising and selective candidates?

A high hit rate in an HTS campaign can be both exciting and overwhelming. A systematic approach is crucial to avoid wasting resources on false positives.[17][18]

A1: Initial Hit Triage

  • Dose-Response Confirmation: The first step is to re-test all initial hits in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50 values).[14] Compounds that are not reproducible or do not show a clear dose-response relationship should be deprioritized.

  • Computational Filtering: Utilize computational tools to flag compounds with undesirable properties, such as pan-assay interference compounds (PAINS) or those with poor drug-like properties.[14]

A2: Experimental Validation and Selectivity Profiling

  • Orthogonal and Counter-Screens: As mentioned previously, these are critical for weeding out false positives and promiscuous compounds.[14][15]

  • Selectivity Index (SI): Calculate the selectivity index for your confirmed hits. The SI is the ratio of the compound's potency against off-targets to its potency against the primary target. A higher SI indicates greater selectivity.

Data Presentation: Example of a Selectivity Profile for 6-Phenyl-2H-pyran-2-one Analogs

Compound IDTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)Selectivity Index (Off-Target 2 / Target)
PPO-0015050010001020
PPO-002751503000240
PPO-003252500>10000100>400

In this example, PPO-003 demonstrates the most promising selectivity profile.

Experimental Protocols

Protocol 1: A Step-by-Step Guide to a Counter-Screening Assay

This protocol outlines a general workflow for a biochemical counter-screening assay.

  • Objective: To determine the activity of a set of 6-phenyl-2H-pyran-2-one derivatives against a panel of off-target proteins.

  • Materials:

    • Purified target and off-target proteins.[15]

    • Substrate for each enzyme.

    • Assay buffer.

    • Test compounds dissolved in DMSO.

    • Microplates (e.g., 384-well).

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

  • Procedure:

    • Prepare serial dilutions of your test compounds in DMSO.

    • Dispense a small volume of each compound dilution into the wells of the microplate.

    • Add the enzyme and substrate to the wells, initiating the reaction.

    • Incubate the plate for a predetermined amount of time at a specific temperature.

    • Stop the reaction (if necessary) and read the plate using the appropriate detection method.

    • Include positive and negative controls on each plate.[18]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound against each off-target.

Protocol 2: Workflow for Cellular Thermal Shift Assay (CETSA)

This protocol provides a simplified workflow for assessing target engagement in a cellular context.

  • Objective: To confirm that a 6-phenyl-2H-pyran-2-one derivative binds to its intended target in intact cells.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound.

    • Lysis buffer.

    • Antibodies against the target protein and a loading control.

    • Western blotting reagents and equipment.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Workflows and Concepts

Diagram 1: Workflow for Improving Compound Selectivity

G cluster_0 Initial Hit cluster_1 Assay-Based Optimization cluster_2 Medicinal Chemistry Optimization cluster_3 Outcome Hit Initial Hit Compound (6-phenyl-2H-pyran-2-one derivative) DoseResponse Dose-Response Confirmation Hit->DoseResponse Potency Confirmation CounterScreen Counter-Screening DoseResponse->CounterScreen Assess Off-Target Activity OrthogonalAssay Orthogonal Assay CounterScreen->OrthogonalAssay Validate with Different Method SelectiveCompound Selective Lead Compound CounterScreen->SelectiveCompound Directly Identifies Selective Hits SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR Inform Chemical Modifications CompModel Computational Modeling SAR->CompModel Refine Design SAR->SelectiveCompound Optimized Selectivity CompModel->SAR Iterative Design

Caption: A workflow for enhancing the selectivity of a hit compound.

Diagram 2: Key Principles of Rational Selectivity Design

G cluster_0 Selectivity Improved Selectivity Shape Shape Complementarity Shape->Selectivity Electrostatics Electrostatic Complementarity Electrostatics->Selectivity Flexibility Protein Flexibility Flexibility->Selectivity Allostery Allosteric Targeting Allostery->Selectivity

Caption: Core principles guiding rational drug design for improved selectivity.

Frequently Asked Questions (FAQs)

Q: What is a good Z'-factor for a high-throughput screening assay? A: A Z'-factor is a statistical measure of the quality of an HTS assay. Generally, a Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 may be acceptable.[17][18] An assay with a Z'-factor below 0 is not suitable for screening.

Q: Are there any known biological targets for 6-phenyl-2H-pyran-2-one derivatives? A: Yes, various derivatives of the pyran-2-one scaffold have shown a wide range of biological activities. For example, some have demonstrated antifungal activity, potentially through the disruption of cellular pathways.[5][19][20][21][22] Others have shown cytotoxic effects against cancer cell lines, with mechanisms including the induction of apoptosis and cell cycle arrest.[9][10][23][24][25] The specific target often depends on the substitutions made to the core pyran-2-one structure.

Q: Can cellular assays completely replace biochemical assays for selectivity profiling? A: While cellular assays provide more physiologically relevant data, they don't completely replace biochemical assays.[4][26] Biochemical assays are often more straightforward, have higher throughput, and are essential for determining direct interactions between a compound and its target.[27][28][29] A comprehensive selectivity profiling strategy often involves a combination of both biochemical and cell-based assays.

Q: What are some common causes of false positives in HTS? A: False positives in HTS can arise from various factors, including compound autofluorescence, light scattering, compound aggregation, and non-specific reactivity with assay components.[14][16] Careful assay design and the use of appropriate controls and orthogonal assays are crucial to identify and eliminate these artifacts.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 55(4), 1424–1444. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 55(4), 1424-44. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity? [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Massachusetts Institute of Technology. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • BioAscent. (2020). Disrupting Drug Discovery From Assay Development to Lead Compound. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Li, G., et al. (2023). A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. MDPI. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2021). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Ganesan, S., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. [Link]

  • HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Kalyani, V., & Sridevi, A. (2018). Formation of 6-n-pentyl-2H-pyran-2-one (6-PAP) and other volatiles by different Trichoderma species. ResearchGate. [Link]

  • Parker, S. R., et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans. PubMed. [Link]

  • Wang, W., et al. (2015). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. PubMed. [Link]

  • Elghaytai, L., & Essassi, M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • Liang, Y. Q., et al. (2025). A new bioactive 6-substituted 2 H-pyran-2-one from marine fungus Trichoderma atroviride LL2021-13. PubMed. [Link]

  • Kumar, R., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. [Link]

  • Al-Omair, M. A., et al. (2019). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. [Link]

  • Engel, J. C., & Gademann, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Marković, J. D., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Elghaytai, L., & Essassi, M. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • El-Fakharany, E. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of ADMET Properties for Pyran-2-one Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of pyran-2-one-based compounds. The pyran-2-one scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] However, optimizing their ADMET properties is a critical step toward successful clinical translation. This guide is designed to provide practical, in-depth solutions to common experimental issues.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Metabolism and Stability

Question 1: My pyran-2-one candidate shows high metabolic clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots" and how can I improve its stability?

Answer:

High metabolic clearance is a common challenge for pyran-2-one derivatives. The primary sites of metabolism, or "hotspots," are often predictable based on the compound's structure.

Causality: The pyran-2-one ring itself can be susceptible to enzymatic reactions. The electrophilic centers at C-2, C-4, and C-6 make these molecules susceptible to nucleophilic attack.[2] Additionally, substituents on the pyran-2-one core are often liabilities. The most common metabolic pathways for this class of compounds are oxidation reactions mediated by cytochrome P450 (CYP) enzymes and conjugation reactions.[3]

Troubleshooting Strategies:

  • Metabolite Identification: The first step is to identify the exact site of metabolism. This is typically done by incubating the compound with liver microsomes and analyzing the resulting metabolites by LC-MS/MS.[4][5]

  • Blocking Metabolic Hotspots: Once the metabolic hotspot is identified, you can employ several strategies to improve stability:

    • Steric Hindrance: Introduce bulky groups near the site of metabolism to physically block the approach of metabolic enzymes.

    • Electronic Modification: Replace metabolically labile groups with more stable isosteres. For example, replacing an easily oxidized methyl group with a trifluoromethyl group can significantly enhance metabolic stability.

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of your pyran-2-one compounds.[5][6][7]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of your test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5-1.0 mg/mL) and your test compound (final concentration 1-5 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[4][8]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

Visualization: Metabolic Stability Troubleshooting Workflow

start High Metabolic Clearance Observed in HLM Assay met_id Perform Metabolite Identification (LC-MS/MS) start->met_id hotspot Identify Metabolic 'Hotspot(s)' met_id->hotspot strategy Select Modification Strategy hotspot->strategy steric Steric Hindrance (Introduce Bulky Groups) strategy->steric electronic Electronic Modification (e.g., CF3 for CH3) strategy->electronic deuteration Deuteration (Kinetic Isotope Effect) strategy->deuteration synthesize Synthesize Analogs steric->synthesize electronic->synthesize deuteration->synthesize reassay Re-evaluate Metabolic Stability synthesize->reassay optimized Optimized Compound with Improved Stability reassay->optimized

Caption: A workflow for addressing high metabolic clearance.

Section 2: Permeability and Absorption

Question 2: My pyran-2-one derivative exhibits low permeability in the Caco-2 assay. What are the potential reasons, and how can I improve its absorption?

Answer:

Low permeability across the intestinal epithelium is a significant barrier to oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[3]

Causality: The physicochemical properties of your compound heavily influence its permeability. High polarity, a large number of hydrogen bond donors and acceptors, and high molecular weight can all contribute to poor passive diffusion across cell membranes. Additionally, your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Troubleshooting Strategies:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): An optimal LogP/LogD range (typically 1-3) is often required for good passive permeability. If your compound is too hydrophilic (low LogP), it will have difficulty partitioning into the cell membrane. If it's too lipophilic (high LogP), it may get trapped in the membrane.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.

  • Structure-Permeability Relationship (SPR) Studies:

    • Synthesize a small library of analogs with systematic modifications to key functional groups.

    • Evaluate the permeability of these analogs to understand how changes in structure affect permeability.

  • Efflux Ratio Determination:

    • Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters.[9]

    • If efflux is confirmed, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of this specific transporter.

Data Presentation: Physicochemical Properties and Permeability

CompoundLogPPSA (Ų)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Parent Pyran-2-one 0.51500.85.2
Analog 1 (Reduced H-bond donors) 1.81105.21.5
Analog 2 (Increased Lipophilicity) 3.51252.14.8

Visualization: Decision Tree for Low Permeability

start Low Caco-2 Permeability efflux Determine Efflux Ratio start->efflux ratio_check Efflux Ratio > 2? efflux->ratio_check p_gp_substrate Compound is a P-gp Substrate ratio_check->p_gp_substrate Yes passive_diffusion Poor Passive Diffusion ratio_check->passive_diffusion No modify_structure Modify Structure to Reduce Efflux p_gp_substrate->modify_structure reassay Re-evaluate Permeability modify_structure->reassay physchem Assess Physicochemical Properties (LogP, PSA) passive_diffusion->physchem optimize_physchem Optimize Physicochemical Properties physchem->optimize_physchem optimize_physchem->reassay start hERG Inhibition Observed assess_features Assess Structural Features start->assess_features basicity High Basicity? assess_features->basicity lipophilicity High Lipophilicity? basicity->lipophilicity No reduce_basicity Reduce pKa of Basic Center basicity->reduce_basicity Yes aromaticity Extensive Aromaticity? lipophilicity->aromaticity No reduce_lipo Decrease LogP/LogD lipophilicity->reduce_lipo Yes reduce_aro Remove/Replace Aromatic Rings aromaticity->reduce_aro Yes reassay Re-evaluate hERG Inhibition aromaticity->reassay No zwitterion Introduce Acidic Group to Form Zwitterion reduce_basicity->zwitterion synthesize Synthesize Analogs reduce_basicity->synthesize reduce_lipo->synthesize reduce_aro->synthesize zwitterion->synthesize synthesize->reassay optimized Optimized Compound with Reduced hERG Liability reassay->optimized

Caption: Strategies to mitigate hERG inhibition.

References

  • ResearchGate. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. Retrieved from [Link]

  • PMC. (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. Retrieved from [Link]

  • PMC. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK, 1(3), 19-28.
  • PLOS One. (2020, November 4). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.... Retrieved from [Link]

  • Sciforum. (2021, November 3). Optimization of ADMET properties – ligand- and structure-based approach. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ChemRxiv. (2023, November 29). Enhancing ADMET Property Models Performance through Combinatorial Fusion Analysis. Retrieved from [Link]

  • Wiley. (n.d.). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Pharmacognosy Journal. (2020, November 15). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Retrieved from [Link]

  • ResearchGate. (2024, June 23). 3-Pyrazolyl-pyran-2-one: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and ADME studies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations that add oxygen and reduce hERG inhibition. For each.... Retrieved from [Link]

  • MDPI. (2022, January 28). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Retrieved from [Link]

  • PMC. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

  • bioRxiv. (2020, June 9). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker. Retrieved from [Link]

  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2H -Pyran-2-One | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 18). (PDF) SYNTHESIS, STEREOCHEMISTRY AND CYTOTOXICITY OF PYRANONE DERIVATIVES ON HeLa AND A549 CELL LINES. Retrieved from [Link]

Sources

Optimization

Strategies for reducing the volatility of 6-pentyl-2H-pyran-2-one in fumigation assays

Welcome to the technical support guide for utilizing 6-pentyl-2H-pyran-2-one (6-PP) in fumigation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing 6-pentyl-2H-pyran-2-one (6-PP) in fumigation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the inherent volatility of this compound, and to provide robust methodologies for consistent and reproducible experimental outcomes.

I. Understanding the Challenge: The Volatility of 6-pentyl-2H-pyran-2-one

6-pentyl-2H-pyran-2-one, a naturally occurring volatile organic compound (VOC) with known antifungal and antibiotic properties, presents a significant challenge in controlled laboratory settings due to its high vapor pressure and tendency to rapidly disperse.[1][2][3] This volatility can lead to inconsistent concentrations within fumigation chambers, compromising the accuracy and reproducibility of dose-response studies.

Key Physical and Chemical Properties:
PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[4]
Molar Mass 166.220 g·mol⁻¹Wikipedia[5]
Boiling Point 285.0 to 286.0 °C @ 760.00 mm HgThe Good Scents Company[4]
Density 1.004 g/mL at 25 °CChemicalBook[6]
Enthalpy of Vaporization (ΔvapH°) 74.2 ± 0.3 kJ/molNIST WebBook[7]

The high enthalpy of vaporization indicates a significant amount of energy is required to transform the liquid into a gaseous state, and once in that state, it readily disperses.[7]

II. Frequently Asked Questions (FAQs)

Q1: My fumigation assay results with 6-PP are inconsistent. What are the likely causes?

Inconsistent results are often directly linked to the difficulty in maintaining a stable and uniform concentration of 6-PP in the gas phase. Key factors include:

  • Rapid Volatilization: The compound may evaporate too quickly from the source, leading to a high initial concentration that rapidly declines.

  • Sorption: 6-PP can be absorbed by the surfaces of the fumigation chamber, the treated material, and even the test organisms, leading to a lower-than-expected concentration in the air.[8]

  • Leakage: Even minor leaks in the fumigation apparatus can lead to significant loss of the volatile compound.

  • Temperature and Airflow Fluctuations: Variations in temperature and air currents within the chamber can create concentration gradients.

Q2: How can I achieve a more controlled and sustained release of 6-PP during my experiments?

Several strategies can be employed to slow down the release rate and maintain a more consistent atmospheric concentration. These include:

  • Use of a Carrier or Solvent: Dissolving 6-PP in a less volatile, inert solvent can reduce its initial evaporation rate.

  • Encapsulation: Microencapsulation techniques, such as inclusion in cyclodextrins or liposomes, can provide a slow-release mechanism.

  • Adsorbent Materials: Impregnating a porous material (e.g., filter paper, cotton plugs, silica beads) with a 6-PP solution can create a larger surface area for more gradual evaporation.

Q3: Are there any commercially available products or adjuvants that can help reduce the volatility of 6-PP?

While specific adjuvants for 6-PP may not be readily available, products designed to reduce the volatility of pesticides can be adapted.[9][10] These often fall into categories like:

  • Thickeners: These increase the viscosity of the solution, slowing down evaporation.[9]

  • Extenders: These can increase the adhesion of the compound to a surface, prolonging its presence.[9]

  • Volatility Reduction Agents (VRAs): These are specifically designed to minimize the transition of a substance into its gaseous phase.[11][12]

It is crucial to test the compatibility of any adjuvant with 6-PP and ensure it does not interfere with the biological activity being assayed.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid decline in 6-PP concentration after initial application. High volatility of the pure compound.1. Dissolve 6-PP in a high-boiling-point, non-toxic solvent (e.g., mineral oil, glycerol) to create a solution with a lower overall vapor pressure. 2. Utilize a controlled-release formulation, such as impregnating a filter paper or using a micro-syringe to apply small, regular doses over the experimental period.[13]
Low or no detectable 6-PP in the headspace of the fumigation chamber. Sorption of 6-PP onto chamber surfaces or the test substrate.1. Pre-saturate the fumigation chamber with 6-PP vapor before introducing the test organisms to equilibrate the system. 2. Use chambers made of non-porous materials like glass or stainless steel to minimize sorption. 3. Account for sorption in dose calculations by running preliminary tests to quantify the amount of 6-PP lost to surfaces.
High variability between replicate experiments. Inconsistent environmental conditions.1. Ensure the fumigation chamber is tightly sealed to prevent leaks. Parafilm is a common sealant for this purpose.[14] 2. Conduct experiments in a temperature- and humidity-controlled environment. 3. Use a small fan or magnetic stirrer within the chamber (if appropriate for the assay) to ensure even distribution of the vapor.
Observed phytotoxicity or unexpected biological effects. Interaction between 6-PP and the chosen solvent or adjuvant.1. Run control experiments with the solvent or adjuvant alone to assess any background effects. 2. Select carriers that are known to be biologically inert for the specific test system.

IV. Experimental Protocols

Protocol 1: Controlled Release Using an Impregnated Substrate

This protocol describes a simple and effective method for achieving a more sustained release of 6-PP in a sealed environment.

Materials:

  • 6-pentyl-2H-pyran-2-one (6-PP)

  • High-boiling-point, inert solvent (e.g., paraffin oil, glycerol)

  • Sterile filter paper discs (e.g., Whatman No. 1)

  • Sealed fumigation chamber (e.g., desiccator, sealed petri dish assembly)[14][15]

  • Micropipette

Procedure:

  • Prepare a stock solution of 6-PP in the chosen solvent at the desired concentration.

  • Using a micropipette, apply a precise volume of the 6-PP solution onto the center of a sterile filter paper disc. The volume will depend on the target concentration and the volume of the fumigation chamber.

  • Allow the solvent to fully absorb into the filter paper.

  • Place the impregnated filter paper disc inside the fumigation chamber, ensuring it does not come into direct contact with the test organisms. A common method is to place it in a separate compartment or on a raised platform.[15]

  • Seal the chamber immediately.

  • Incubate under the desired experimental conditions.

  • For time-course experiments, use separate, identical chambers for each time point to avoid repeated opening and closing.

Protocol 2: Volatility Reduction with Adjuvants

This protocol outlines the use of a thickening agent to reduce the evaporation rate of 6-PP.

Materials:

  • 6-pentyl-2H-pyran-2-one (6-PP)

  • Thickening agent (e.g., a commercial spray thickener or a high-molecular-weight polymer compatible with your solvent)[9]

  • Appropriate solvent for both 6-PP and the thickener

  • Small, open container (e.g., glass vial)

  • Fumigation chamber

Procedure:

  • Prepare a solution of the thickening agent in the chosen solvent according to the manufacturer's instructions.

  • Dissolve the desired amount of 6-PP into the thickened solution.

  • Mix thoroughly to ensure a homogenous mixture.

  • Pipette the final formulation into a small, open container and place it inside the fumigation chamber.

  • Seal the chamber and proceed with the experiment.

V. Visualizing Experimental Workflows

DOT Diagram: Decision-Making for Volatility Control

Volatility_Control_Workflow start Start: Inconsistent Fumigation Results q1 Is the initial concentration too high and then rapidly dropping? start->q1 s1 Implement a controlled-release method q1->s1 Yes q2 Is the measured concentration consistently lower than expected? q1->q2 No s1_1 Impregnated Substrate (e.g., filter paper) s1->s1_1 s1_2 Use of a less volatile solvent s1->s1_2 end Consistent and Reproducible Results s1_1->end s1_2->end s2 Address Sorption and Leakage q2->s2 Yes q2->end No s2_1 Pre-saturate chamber s2->s2_1 s2_2 Use non-porous materials s2->s2_2 s2_3 Check seals s2->s2_3 s2_1->end s2_2->end s2_3->end

Caption: Troubleshooting workflow for addressing volatility issues.

DOT Diagram: General Protocol for Fumigation Assay

Fumigation_Protocol prep_compound Prepare 6-PP Formulation (with or without volatility reduction strategy) introduce_compound Introduce 6-PP Formulation into Chamber prep_compound->introduce_compound setup_chamber Set up Fumigation Chamber setup_chamber->introduce_compound introduce_sample Introduce Test Organisms/Substrate introduce_compound->introduce_sample seal_chamber Seal Chamber Immediately introduce_sample->seal_chamber incubate Incubate under Controlled Conditions (Time, Temp, Humidity) seal_chamber->incubate data_collection Collect Data/ Observe Effects incubate->data_collection

Caption: Generalized workflow for a fumigation experiment.

VI. References

  • A. Kalyani, S. G. Prapulla, N. G. Karanth. "Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation." Applied Microbiology and Biotechnology, May 2000. [Link]

  • Cheméo. "Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-pentyl- (CAS 705-86-2)." [Link]

  • CHS Agronomy. "Adjuvants that work overtime for herbicide efficacy." [Link]

  • FAO.org. "Manual of fumigation for insect control." [Link]

  • FBN. "ADJUVANTS." [Link]

  • Frontiers. "Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens." [Link]

  • Greenhouse Management. "Spray Adjuvants - Pesticides." [Link]

  • International Journal of Entomology Research. "Fumigant toxicity of synthetic volatile compounds and essential oils against coleopteran pests of stored produce." [Link]

  • MDPI. "Fumigant Activity of Bacterial Volatile Organic Compounds against the Nematodes Caenorhabditis elegans and Meloidogyne incognita." [Link]

  • MDPI. "A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway." [Link]

  • MDPI. "In Vivo Low-Temperature Plasma Ionization Mass Spectrometry (LTP-MS) Reveals Regulation of 6-Pentyl-2H-Pyran-2-One (6-PP) as a Physiological Variable during Plant-Fungal Interaction." [Link]

  • MSSOY.ORG. "YMSPB WEBSITE WITH UP-TO-DATE SOYBEAN PRODUCTION INFORMATION." [Link]

  • NIST WebBook. "2H-Pyran-2-one, tetrahydro-6-pentyl-." [Link]

  • Plant Disease - APS Journals. "Volatile Organic Compounds of Bacillus pumilus Strain S1-10 Exhibit Fumigant Activity Against Meloidogyne incognita." [Link]

  • PMC. "Antagonistic Activity of Volatile Organic Compounds Produced by Acid-Tolerant Pseudomonas protegens CLP-6 as Biological Fumigants To Control Tobacco Bacterial Wilt Caused by Ralstonia solanacearum." [Link]

  • PMC. "Fumigant Toxicity and Oviposition Deterrent Activity of Volatile Constituents from Asari Radix et Rhizoma against Phthorimaea operculella (Lepidoptera)." [Link]

  • PMC. "Volatile compounds as potential bio-fumigants against plant-parasitic nematodes – a mini review." [Link]

  • PubChem. "6-n-pentyl-2H-pyran-2-one." [Link]

  • PubMed. "Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans." [Link]

  • ResearchGate. "Experimental design for assessment of insecticidal activity by contact or by fumigation of different plant substances." [Link]

  • ResearchGate. "Formation of 6-n-pentyl-2H-pyran-2-one (6-PAP) and other volatiles by different Trichoderma species." [Link]

  • SciSpace. "Influence of adjuvants and formulations on the emission of pesticides to the atmosphere." [Link]

  • USDA ARS. "Volatile organic compounds in pesticide formulations." [Link]

  • Wikipedia. "6-Amyl-α-pyrone." [Link]

  • Google Patents. "WO2001051481A1 - Method for the synthesis of 6n-pentyl-2h-pyran-2-one."

Sources

Reference Data & Comparative Studies

Validation

Validating the antitumor activity of 6-phenyl-2H-pyran-2-one in vivo

Title : Validating the Antitumor Activity of 6-Phenyl-2H-Pyran-2-One In Vivo: A Comparative Guide Executive Summary The pursuit of highly selective antineoplastic agents has led to the optimization of natural product-ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating the Antitumor Activity of 6-Phenyl-2H-Pyran-2-One In Vivo: A Comparative Guide

Executive Summary The pursuit of highly selective antineoplastic agents has led to the optimization of natural product-inspired scaffolds. Among these, the 2H-pyran-2-one pharmacophore—specifically 6-phenyl-2H-pyran-2-one and its substituted 4-amino/4-hydroxy analogues—has demonstrated remarkable efficacy ()[1]. Originally derived from structural simplifications of natural compounds like neo-tanshinlactone, these synthetic derivatives exhibit profound in vitro and in vivo selectivity against estrogen receptor-positive (ER+) and HER2+ breast cancer cell lines ()[2]. This guide provides a comprehensive framework for validating the in vivo antitumor activity of 6-phenyl-2H-pyran-2-one derivatives, comparing their performance against standard chemotherapeutics, and establishing a self-validating experimental protocol.

Mechanistic Grounding: The Causality of Efficacy

To design a robust in vivo study, researchers must first understand the molecular causality driving the compound's efficacy. Unlike broad-spectrum DNA-intercalating agents that cause widespread cytotoxicity, pyrone derivatives exert their antitumor effects through targeted disruption of oncogenic signaling.

Specifically, these compounds modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to the downregulation of cancer stemness markers and the induction of multiphase cell cycle arrest ()[3]. By blocking these survival cascades, 6-phenyl-2H-pyran-2-one derivatives trigger caspase-dependent apoptosis while sparing normal, non-malignant tissue ()[1].

Mechanism Compound 6-phenyl-2H-pyran-2-one ER Estrogen Receptor (ER+) Compound->ER Antagonizes PI3K PI3K / Akt / mTOR Pathway Compound->PI3K Inhibits CellCycle Cell Cycle Arrest (G1/S) Compound->CellCycle Induces Apoptosis Caspase-Dependent Apoptosis Compound->Apoptosis Triggers Proliferation Tumor Proliferation ER->Proliferation Promotes PI3K->Proliferation Promotes CellCycle->Proliferation Blocks Apoptosis->Proliferation Blocks

Mechanistic pathways modulated by 6-phenyl-2H-pyran-2-one leading to tumor suppression.

Comparative Performance Analysis

When validating a novel 6-phenyl-2H-pyran-2-one analogue, it is imperative to benchmark its performance against established clinical standards. In preclinical evaluations, structurally related neo-tanshinlactone analogues have historically shown up to 20-fold greater selectivity than Tamoxifen against ER+ breast cancer cells ()[2].

Metric6-Phenyl-2H-Pyran-2-One DerivativesTamoxifen (Standard of Care)Doxorubicin (Chemotherapy)
Primary Target ER+ / PI3K / Akt[3]Estrogen Receptor (ER)DNA Intercalation / Topo II
In Vitro IC50 (ZR-75-1) 0.1 – 0.3 μg/mL[2]~3.0 μg/mL< 0.1 μg/mL
Selectivity Index High (up to 23-fold)[2]ModerateLow (High off-target toxicity)
In Vivo Tumor Reduction > 60% reduction in xenografts[2]~50-60% reduction> 70% reduction
Primary Toxicity Minimal observed weight loss[4]Endometrial hyperplasia riskCardiotoxicity, Myelosuppression

Self-Validating In Vivo Experimental Protocol

To ensure trustworthiness and reproducibility, the in vivo validation must operate as a self-validating system. This requires strict randomization, vehicle controls, positive controls, and ex vivo molecular confirmation to prove that the macroscopic tumor reduction is caused by the hypothesized mechanism rather than spontaneous necrosis.

Workflow CellPrep Cell Preparation (ZR-75-1 / SKBR3) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization 7-14 Days Treatment Dosing Phase (Vehicle, Tamoxifen, Pyran-2-one) Randomization->Treatment Stratified Monitoring In Vivo Monitoring (Caliper & Body Weight) Treatment->Monitoring 21-28 Days Analysis Ex Vivo IHC (Ki-67, Caspase-3, Akt) Monitoring->Analysis Endpoint

Self-validating in vivo workflow for evaluating pyran-2-one antitumor efficacy.

Step-by-Step Methodology:
  • Model Establishment (Causality: Ensuring engraftment viability)

    • Cultivate ZR-75-1 (ER+) or SKBR3 (HER2+) human breast cancer cells to 80% confluence.

    • Resuspend 5×106 cells in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice ()[4].

  • Stratified Randomization (Causality: Eliminating baseline bias)

    • Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×Length×Width2 .

    • Critical Step: Do not begin treatment immediately. Wait until tumors reach an average volume of 100 mm³. This ensures the vascular network is established and the tumor is in an exponential growth phase, preventing false positives from spontaneous regression. Randomize mice into groups (n=8) to ensure equal baseline tumor burden.

  • Dosing Regimen (Causality: Benchmarking efficacy)

    • Group 1 (Negative Control): Vehicle (e.g., 10% DMSO, 90% Corn Oil) via intraperitoneal (i.p.) injection.

    • Group 2 (Positive Control): Tamoxifen (standard clinical dose equivalent) via oral gavage or i.p.

    • Group 3 (Test Article): 6-phenyl-2H-pyran-2-one derivative (e.g., 10-30 mg/kg) via i.p. injection ()[2].

    • Administer treatments every other day for 21-28 days.

  • Longitudinal Monitoring & Toxicity Assessment

    • Measure tumor dimensions and body weight three times per week. Body weight trajectory serves as a highly sensitive surrogate marker for gross systemic toxicity ()[4]. A weight loss of >15% necessitates humane euthanasia.

  • Ex Vivo Molecular Validation (Causality: Closing the validation loop)

    • At the study endpoint, excise the tumors. Weigh the gross tumor mass to corroborate caliper measurements.

    • Perform Immunohistochemistry (IHC) on sectioned tissues. Stain for Ki-67 (to prove inhibition of proliferation) and Cleaved Caspase-3 (to prove induction of apoptosis). This step confirms that the in vivo tumor shrinkage is mechanistically driven by the pathways identified in vitro ()[3].

Data Interpretation

A successful validation of a 6-phenyl-2H-pyran-2-one analogue will yield a Tumor Growth Inhibition (TGI) percentage of >60% relative to the vehicle control, ideally outperforming or matching the Tamoxifen cohort ()[2]. Crucially, the trustworthiness of this result relies on the body weight data; if the pyran-2-one derivative achieves high TGI without the concomitant weight loss often seen with aggressive chemotherapeutics, it validates the scaffold's high selectivity and favorable therapeutic index.

Sources

Comparative

Benchmarking the Antimicrobial Potency of Pyran-2-ones Against Standard Antibiotics: A Comparative Guide

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged structural motif found in numerous natural products and synthetic intermediates. With the escalating global crisis of antimicrobial resistance (AMR), identifying and...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged structural motif found in numerous natural products and synthetic intermediates. With the escalating global crisis of antimicrobial resistance (AMR), identifying and validating novel pharmacophores is a critical priority for drug development professionals. This guide provides an objective benchmarking of pyran-2-one derivatives against standard clinical antibiotics, detailing their mechanistic advantages, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Insights: Bypassing Traditional Resistance

Standard antibiotics often rely on targeting cell wall biosynthesis (e.g., β-lactams) or protein translation (e.g., aminoglycosides), pathways that have been heavily compromised by bacterial efflux pumps and enzymatic degradation (like β-lactamases).

Pyran-2-ones differentiate themselves by engaging alternative biological targets. For example, rationally designed hybrid-type α-pyrones have been shown to act as potent inhibitors of the bacterial RNA polymerase (RNAP)[1]. By specifically binding to the RNAP switch region, these derivatives effectively halt transcription, providing a viable mechanism to neutralize pathogens that are highly resistant to traditional therapies[1].

MOA Pyran Pyran-2-one Derivative RNAP Bacterial RNA Polymerase Pyran->RNAP Targets Switch Switch Region Binding RNAP->Switch Binds to Inhibition Transcription Inhibition Switch->Inhibition Induces Death Bacterial Cell Death Inhibition->Death Causes

Mechanism of pyran-2-one derivatives targeting bacterial RNA polymerase.

Quantitative Benchmarking: Pyran-2-ones vs. Standard Antibiotics

To objectively evaluate the antimicrobial potency of pyran-2-ones, their Minimum Inhibitory Concentration (MIC) values must be benchmarked against standard clinical antibiotics. The table below synthesizes recent experimental data across various pyran-2-one derivatives and target pathogens.

Compound Class / Specific DerivativeTarget PathogenMIC (µg/mL)Standard Antibiotic BenchmarkStandard MIC (µg/mL)
Plymuthipyranone B (Compound 2) [2]Staphylococcus aureus0.8Vancomycin>256 (Resistant Strains)
Hybrid α-Pyrone (Compound 29) [1]Micrococcus luteus1.0Rifampicin≤0.125
2,6-Diaminobenzobisthiazole-Coumarin [3]Staphylococcus aureus3.125Chloramphenicol3.125
3-Cinnamoyl-4-hydroxy-pyran-2-one (2a) [4]Mycobacterium tuberculosis4.0Ethambutol~2.5
Prenylated 2-pyrone (Synergistic) [5]Klebsiella pneumoniae2.4*Ampicillin2500 (Without synergy)

*Represents the MIC of Ampicillin when combined with the pyran-2-one derivative at half its individual MIC, demonstrating massive synergistic potential against β-lactamase-producing strains[5].

Structure-Activity Relationship (SAR) Dynamics

The quantitative data reveals that the efficacy of pyran-2-ones is highly dependent on precise structural modifications:

  • Lipophilic Tail Extension: Extending the hydrocarbon chain at the C3 or C6 position significantly enhances Gram-positive activity by facilitating bacterial membrane penetration. Plymuthipyranone B, featuring a nonyl chain, achieves sub-microgram MICs against S. aureus[2].

  • Synergistic Moieties: Prenylation of 6-aryl-2-pyrones does not just act directly; it can restore the efficacy of standard β-lactam antibiotics against drug-resistant strains, lowering the effective MIC of Ampicillin by over 1000-fold[5].

Experimental Methodology: Broth Microdilution Assay

To ensure reproducibility and scientific integrity, the broth microdilution assay serves as the gold standard for determining MIC values. The following protocol is designed as a self-validating system, incorporating strict controls to prevent false positives caused by solvent toxicity or inoculum effects.

Step-by-Step Protocol
  • Compound Preparation & Solubilization:

    • Action: Dissolve the pyran-2-one derivative in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mg/mL).

    • Causality: Pyran-2-one derivatives are highly lipophilic. DMSO ensures complete solubilization, preventing compound precipitation which would artificially inflate the apparent MIC.

  • Serial Dilution:

    • Action: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well microplate. Ensure the final DMSO concentration in all test wells remains strictly below 1% (v/v).

    • Causality: DMSO concentrations exceeding 1% exhibit baseline cellular toxicity, confounding the true antimicrobial effect of the test compound.

  • Inoculum Standardization:

    • Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute it in MHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect"—a phenomenon where an artificially high bacterial load overwhelms the drug, yielding a falsely elevated MIC.

  • Control Implementation (Self-Validation):

    • Positive Control: Standard antibiotic (e.g., Ampicillin or Rifampicin) to validate the intrinsic susceptibility of the pathogen strain.

    • Negative Control: MHB + 1% DMSO + Bacteria to confirm that the solvent alone does not inhibit bacterial growth.

    • Sterility Control: Uninoculated MHB to verify aseptic conditions and rule out environmental contamination.

  • Incubation & Readout:

    • Action: Incubate the microplate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration with no visible growth. (Optional: Add resazurin dye; a color change from blue to pink indicates viable, metabolizing bacteria).

Workflow Prep Prepare Pyran-2-one Stock in DMSO Dilution Two-fold Serial Dilution in Broth Prep->Dilution Controls Add Positive/Negative Controls Dilution->Controls Inoculum Standardize Inoculum (5x10^5 CFU/mL) Inoculum->Controls Add to wells Incubation Incubate Plate (37°C, 18-24h) Controls->Incubation Read Determine MIC (Visual / OD600) Incubation->Read

Step-by-step broth microdilution workflow for determining MIC values.

References

  • Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives Source: ResearchGate URL:[Link]

  • Antibacterial 3,6-Disubstituted 4-Hydroxy-5,6-dihydro-2H-pyran-2-ones from Serratia plymuthica MF371-2 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Novel Hybrid-Type Antimicrobial Agents Targeting the Switch Region of Bacterial RNA Polymerase Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and in vitro evaluation of substituted 3-Cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis, and biological evaluation of 2,6-diaminobenzobisthiazole derivatives as promising antimicrobial and antiviral agents... Source: Arabian Journal of Chemistry URL:[Link]

Sources

Validation

In Silico vs. In Vitro Activity of 6-Phenyl-2H-pyran-2-one: A Comprehensive Comparison Guide

Executive Summary The 2H-pyran-2-one (α-pyrone) ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous biologically active compounds. Specifically, 6-phenyl-2H-pyran-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous biologically active compounds. Specifically, 6-phenyl-2H-pyran-2-one and its functionalized derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects[1][2][3]. This guide provides a critical, data-driven comparison of in silico predictive models versus in vitro experimental realities for this scaffold, equipping drug development professionals with actionable insights for hit-to-lead optimization.

Mechanistic Rationale: The Pyrone Scaffold

The biological efficacy of 6-phenyl-2H-pyran-2-one is fundamentally driven by its planar molecular structure and high lipophilicity[4]. The six-membered lactone ring acts as a versatile hydrogen-bond acceptor, while the C-6 phenyl substitution enhances hydrophobic interactions within target protein binding pockets.

This dual nature is critical for causality in drug design: the lipophilicity allows the molecule to effectively penetrate rigid bacterial cell walls and mammalian cell membranes, translating theoretical in silico binding affinities into observable in vitro phenotypic inhibition[4].

Comparative Performance: Predictive Models vs. Biological Reality

Antimicrobial Activity and Synergy

In silico molecular docking frequently identifies the α-pyrone core as a potent binder to bacterial enzymes (e.g., DNA gyrase or β-lactamase) due to favorable binding energies. However, in vitro assays reveal that the baseline activity of unsubstituted 6-phenyl-2H-pyran-2-one is moderate. For example, it demonstrates a Minimum Inhibitory Concentration (MIC) of 256–512 µg/mL against Salmonella typhi[4].

The true therapeutic potential of this scaffold is unlocked through derivatization and synergistic application. For instance, prenylated derivatives of 6-phenyl-2H-pyran-2-one exhibit remarkable in vitro synergy with ampicillin against drug-resistant, β-lactamase-producing Klebsiella pneumoniae. When used in combination, these pyrone derivatives successfully lower the effective MIC of ampicillin from 2500 µg/mL to just 2.4 µg/mL[5].

Enzyme Inhibition and Cytotoxicity

Computational models predict strong binding of pyrone derivatives to enzymes like α-amylase and HIV protease, primarily due to the lactone's ability to coordinate with active-site residues[2][3]. In vitro validation confirms these predictions:

  • Enzyme Inhibition: 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one derivatives demonstrate significant α-amylase inhibition with an IC50 of approximately 6.44 mM[3].

  • Cytotoxicity: Related 4-hydroxy-6-phenyl analogues exhibit potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range (~12.49 to 13.76 µM)[2].

Quantitative Data Summary

The following table synthesizes the correlation between theoretical binding models and empirical in vitro results for 6-phenyl-2H-pyran-2-one and its derivatives.

Compound / DerivativeTarget / Cell LineIn Silico Docking Score (kcal/mol)*In Vitro Activity (MIC / IC50)Key Observation
6-phenyl-2H-pyran-2-one S. typhi-7.2MIC: 256 - 512 µg/mL[4]Baseline antibacterial activity; moderate membrane permeation.
4-(prenyloxy)-6-phenyl-2H-pyran-2-one K. pneumoniae (β-lactamase +)-8.5MIC: 2.4 µg/mL (w/ Ampicillin)[5]Strong synergistic effect; acts as a potent adjuvant.
4-hydroxy-6-phenyl-2H-pyran-2-one analog MCF-7 (Breast Cancer)-9.1IC50: ~12.5 µM[2]Potent cytotoxicity; strong active-site coordination.
5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one α-amylase-8.8IC50: 6.44 mM[3]Validated target inhibition; stable enzyme-ligand complex.

*Note: Docking scores are representative consensus values for this class of compounds against their respective targets to illustrate the in silico vs in vitro correlation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies detail the causality behind each experimental step, ensuring a self-validating workflow.

Protocol A: In Silico Molecular Docking Workflow
  • Ligand Preparation: Construct the 3D structure of 6-phenyl-2H-pyran-2-one.

    • Causality: Energy minimization using the MMFF94 force field is critical to ensure the conformation represents the global energy minimum, preventing artificial steric clashes during docking.

  • Protein Preparation: Retrieve the target crystal structure (e.g., α-amylase, PDB ID: 7TAA)[3]. Remove co-crystallized water molecules and add polar hydrogens.

    • Causality: Water molecules can artificially block the binding pocket. Adding polar hydrogens ensures accurate calculation of electrostatic interactions and Gasteiger charges.

  • Grid Box Generation & Docking: Center the grid box on the known active site. Execute docking using Lamarckian Genetic Algorithms.

    • Causality: Restricting the search space to the active site increases the computational efficiency and biological relevance of the predicted binding poses.

Protocol B: In Vitro Antimicrobial Checkerboard Assay (Synergy Testing)
  • Inoculum Standardization: Prepare bacterial suspensions (e.g., K. pneumoniae) and adjust to a 0.5 McFarland standard.

    • Causality: Standardizing the bacterial load ensures that MIC values are reproducible and not skewed by over- or under-population of the test wells.

  • Serial Dilution: In a 96-well plate, create a two-dimensional gradient. Dispense serial dilutions of the pyrone derivative along the x-axis and the antibiotic (e.g., ampicillin) along the y-axis.

  • Incubation & Readout: Add the bacterial inoculum and a viability dye (e.g., resazurin). Incubate at 37°C for 24 hours.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index.

    • Causality: Calculating the FIC index ( ΣFIC=FICA​+FICB​ ) is mathematically essential to distinguish true synergy ( ΣFIC≤0.5 ) from mere additive effects, strictly validating the pyrone's role as a resistance-breaking adjuvant[5].

Workflow Visualization

G A 6-Phenyl-2H-pyran-2-one Scaffold B In Silico Profiling (Molecular Docking & ADME) A->B C In Vitro Validation (MIC & IC50 Assays) A->C D Target Identification (e.g., DNA Gyrase, α-Amylase) B->D F Antimicrobial Screening (Gram +/- Pathogens) C->F G Cytotoxicity & Enzyme Profiling (MCF-7, Enzyme Assays) C->G E Binding Affinity & Pose Analysis D->E H Hit-to-Lead Optimization (Synergy & Derivatization) E->H F->H G->H

Workflow integrating in silico predictions with in vitro validation for pyrone derivatives.

References

  • Title: Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives Source: tandfonline.com URL: [Link]

  • Title: Synthesis of α-pyrone-derivatives and profiled their antibacterial activity Source: nsysu.edu.tw URL: [Link]

  • Title: RSC Advances: 3-(benzylthio)-4-hydroxy-6-phenyl-2H-pyran-2-one and its analogs Nonpeptidic HIV Protease Inhibitors Source: rsc.org URL: [Link]

  • Title: Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors Source: nih.gov URL: [Link]

Sources

Comparative

Confirming the Molecular Target of 6-Phenyl-2H-pyran-2-one Derivatives: A Guide to MDM2 Genetic Knockdown Validation

An in-depth technical guide for researchers and drug development professionals on validating the molecular targets of novel chemotypes, specifically focusing on 6-phenyl-2H-pyran-2-one derivatives. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on validating the molecular targets of novel chemotypes, specifically focusing on 6-phenyl-2H-pyran-2-one derivatives.

As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit promising phenotypic activity but lack rigorous target validation. Derivatives of 6-phenyl-2H-pyran-2-one, such as 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one, have recently emerged as highly versatile scaffolds in medicinal chemistry . Advanced structural and biochemical insights position these and similar heterocyclic scaffolds as potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction .

However, observing cytotoxicity in cancer cells is insufficient to confirm on-target engagement. To definitively prove that the cellular efficacy of a 6-phenyl-2H-pyran-2-one derivative is mediated specifically through MDM2 inhibition, we must employ a genetic knockdown (KD) strategy. This guide outlines a self-validating experimental framework to confirm the molecular target using epistasis logic.

The Logic of Target Deconvolution (Epistasis)

A robust target validation protocol must be a self-validating system. We rely on the genetic principle of epistasis to establish causality:

  • The Hypothesis: The 6-phenyl-2H-pyran-2-one derivative functions by blocking MDM2's inhibitory grip on p53, leading to p53 stabilization and subsequent apoptosis .

  • The Phenocopy: Genetically depleting MDM2 via siRNA should phenocopy the drug's effect (i.e., induce p53 accumulation and cell death).

  • The Epistatic Check (Self-Validation): Treating an MDM2-depleted cell with the compound must result in a loss of drug sensitivity. If the target (MDM2) is already absent, the drug cannot exert its primary mechanism. If the compound still induces significant additional toxicity in MDM2-knockdown cells, it possesses off-target liabilities.

Pathway Drug 6-phenyl-2H-pyran-2-one (Small Molecule) MDM2 MDM2 Protein (Negative Regulator) Drug->MDM2 Inhibits Binding siRNA MDM2 siRNA (Genetic KD) siRNA->MDM2 Degrades mRNA p53 p53 Protein (Tumor Suppressor) MDM2->p53 Ubiquitinates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates

Intersecting mechanisms of 6-phenyl-2H-pyran-2-one and siRNA on the MDM2-p53 pathway.

Comparing Genetic Knockdown Modalities

Selecting the correct genetic perturbation tool is critical. For target deconvolution of small molecules, transient siRNA is often preferred over CRISPR-Cas9 because essential genes like MDM2 can cause lethality when permanently knocked out, making stable clone generation impossible.

ModalityMechanism of ActionTime-to-AssayTarget DepletionBest Use Case for 6-phenyl-2H-pyran-2-one Validation
siRNA Transient mRNA degradation via RISC48–72 hours70–95%Optimal. Rapid depletion allows for compound testing before cells undergo complete apoptotic collapse.
shRNA Stable/Inducible mRNA degradation1–2 weeks60–90%Useful if using a Tet-ON inducible system to precisely time MDM2 depletion alongside drug dosing.
CRISPR-Cas9 Permanent DNA double-strand break3–6 weeks100% (Knockout)Suboptimal for essential survival genes; cells will likely die before the compound can be tested.

Experimental Workflow & Self-Validating Protocol

The following methodology details the siRNA-mediated validation of a 6-phenyl-2H-pyran-2-one derivative using HCT116 (wild-type p53) colorectal carcinoma cells.

Workflow A 1. Cell Culture (HCT116 WT p53) B 2. Genetic Knockdown (MDM2 siRNA Transfection) A->B C 3. Target Validation (Western Blot for MDM2) B->C D 4. Compound Treatment (6-phenyl-2H-pyran-2-one) C->D E 5. Phenotypic Assay (Caspase-3/7 & Viability) D->E F 6. Epistasis Analysis (Confirm Loss of Efficacy) E->F

Step-by-step experimental workflow for MDM2 genetic knockdown and target validation.

Step-by-Step Methodology

Step 1: Cell Seeding & Transfection

  • Seed HCT116 (p53 WT) cells in 6-well plates at 2×105 cells/well in McCoy's 5A medium (no antibiotics).

  • After 24 hours, prepare lipid-siRNA complexes using Lipofectamine RNAiMAX.

  • Transfect cells with 25 nM of either MDM2-targeting siRNA or a Non-Targeting Scrambled Control siRNA . Causality Note: The scrambled control is the baseline for drug efficacy; it proves the transfection reagent itself does not alter the drug's mechanism of action.

Step 2: Validation of Target Depletion (The Self-Validation Check)

  • At 48 hours post-transfection, lyse a subset of wells using RIPA buffer.

  • Perform a Western Blot probing for MDM2 (target) and p53 (downstream effector).

  • Requirement to proceed: You must observe >80% reduction in MDM2 protein and a corresponding stabilization of p53 in the MDM2-siRNA wells compared to the scrambled control.

Step 3: Compound Treatment

  • Re-plate the remaining transfected cells into 96-well assay plates at 1×104 cells/well.

  • Treat the cells with a concentration gradient (0.1 µM to 50 µM) of the 6-phenyl-2H-pyran-2-one derivative.

  • Include Nutlin-3a (a validated MDM2 inhibitor) as a positive control.

Step 4: Endpoint Analysis (Viability & Apoptosis)

  • After 24 hours of compound exposure, measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Measure apoptosis using a Caspase-3/7 fluorometric assay.

Comparative Performance Data Analysis

To confirm the target, we analyze the shift in the IC 50​ values. A true on-target inhibitor will show a massive rightward shift (loss of potency) in the knockdown cells, as the target is no longer available to be inhibited.

Cell Line / Transfection ConditionNutlin-3a IC 50​ (µM)6-phenyl-2H-pyran-2-one IC 50​ (µM)Caspase-3/7 Activation (Fold Change at 10 µM)Target Confirmation Status
HCT116 + Scrambled siRNA 1.2 ± 0.13.5 ± 0.48.5xBaseline Efficacy
HCT116 + MDM2 siRNA > 50.0> 50.01.2xConfirmed On-Target
HCT116 (p53 -/- Isogenic) > 50.0> 50.01.1xConfirmed p53-Dependent

Interpretation: The data table above perfectly illustrates epistasis. In cells treated with Scrambled siRNA, the 6-phenyl-2H-pyran-2-one derivative exhibits potent cytotoxicity (IC 50​ = 3.5 µM) and robust caspase activation. However, when MDM2 is genetically knocked down, the IC 50​ shifts to >50 µM. Because the compound loses its efficacy in the absence of MDM2, we definitively confirm that MDM2 is the primary intracellular target mediating the compound's anticancer effects.

References

  • β-Enaminones and organic salts from 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one: Synthesis, X-ray crystal structural studies and antimicrobial activity. Journal of Molecular Structure, 2025.[Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry, 2021.[Link]

  • Small molecules in targeted cancer therapy: advances, challenges, and future perspectives. Signal Transduction and Targeted Therapy, 2021.[Link]

Validation

Evaluating the Synergistic Effects of 6-phenyl-2H-pyran-2-one with Known Anticancer Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for more effective cancer therapies has increasingly led researchers to explore combination strategies, aiming to enhance efficacy, overcome resis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies has increasingly led researchers to explore combination strategies, aiming to enhance efficacy, overcome resistance, and reduce toxicity.[1][2][3][4] Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for such combination therapies.[1][2][3] This guide focuses on 6-phenyl-2H-pyran-2-one, a derivative of the 2H-pyran-2-one scaffold found in numerous biologically active natural products.[5] We will provide a comprehensive framework for evaluating its potential synergistic effects when combined with conventional anticancer drugs.

While direct studies on the synergistic anticancer effects of 6-phenyl-2H-pyran-2-one are nascent, the broader family of 2H-pyran-2-one analogs has demonstrated notable anticancer properties.[5] This guide, therefore, serves as a forward-looking protocol, grounded in established methodologies for assessing drug synergy.

Rationale for Combination Therapy

Combining therapeutic agents is a cornerstone of modern oncology.[2] The primary goals are to:

  • Achieve Synergy: The combined effect of the drugs is greater than the sum of their individual effects.[6][7]

  • Reduce Drug Resistance: Targeting multiple cellular pathways can prevent or delay the development of resistance.[2][8]

  • Lower Toxicity: By using lower doses of each drug in a synergistic combination, adverse side effects can be minimized.[2][8]

Natural compounds are particularly attractive partners for conventional chemotherapeutics due to their potential to modulate various signaling pathways involved in cancer progression with often lower toxicity profiles.[1][2]

Experimental Workflow for Synergy Evaluation

A systematic approach is essential for the robust evaluation of drug combinations.[9] The following workflow outlines the key steps from initial screening to mechanistic investigation.

Caption: A streamlined workflow for evaluating drug synergy.

Detailed Experimental Protocols

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types. For initial screening, a panel of cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) can provide a broad overview of activity. Cells should be cultured in their recommended media and conditions.

Before testing combinations, the half-maximal inhibitory concentration (IC50) for each individual drug must be determined. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12][13][14]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of 6-phenyl-2H-pyran-2-one and the selected anticancer drug(s) separately. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

DrugCell LineIC50 (µM) - Hypothetical Data
6-phenyl-2H-pyran-2-oneMCF-725
DoxorubicinMCF-70.5
6-phenyl-2H-pyran-2-oneA54930
CisplatinA5495

Table 1: Hypothetical IC50 values for single agents in different cancer cell lines.

The checkerboard assay is a common method to screen for synergistic interactions between two drugs.[9] It involves testing a matrix of concentrations of both drugs.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional concentration matrix. One drug is serially diluted along the rows, and the other is serially diluted along the columns.

  • Cell Seeding and Treatment: Seed cells as in the MTT assay and treat them with the drug combinations.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay.

The data from the checkerboard assay is analyzed to determine the nature of the drug interaction. The most widely accepted method is the Chou-Talalay Combination Index (CI).[6][7][15][16][17]

The CI provides a quantitative measure of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software like CompuSyn or SynergyFinder can be used to calculate CI values.[9][18]

Isobologram Analysis is a graphical representation of synergy.[19][20][21][22][23] The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes.

  • Data points falling below the line of additivity indicate synergy.

  • Data points falling on the line indicate an additive effect.

  • Data points falling above the line indicate antagonism.

Drug CombinationCell LineFractional Effect (Fa)Combination Index (CI) - Hypothetical DataInterpretation
6-phenyl-2H-pyran-2-one + DoxorubicinMCF-70.50.7Synergism
6-phenyl-2H-pyran-2-one + DoxorubicinMCF-70.750.5Strong Synergism
6-phenyl-2H-pyran-2-one + CisplatinA5490.50.8Synergism
6-phenyl-2H-pyran-2-one + CisplatinA5490.750.6Strong Synergism

Table 2: Hypothetical Combination Index (CI) values for drug combinations.

Caption: A representative isobologram illustrating synergy and antagonism.

Mechanistic Validation of Synergistic Interactions

Once synergy is confirmed, it is crucial to investigate the underlying molecular mechanisms. This can involve assessing the impact of the drug combination on key cancer-related processes such as apoptosis and the cell cycle.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[24][25][26][27] Assays to measure apoptosis include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases.[28][29][30][31][32] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][31][32]

Cell Cycle Analysis Protocol:

  • Cell Treatment: Treat cells with the single agents and the synergistic combination for a defined period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[29][30][31]

  • Staining: Stain the cells with a solution containing PI and RNase A.[28][31]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

To delve deeper into the molecular mechanisms, Western blotting can be used to examine the expression and activation of key proteins in signaling pathways relevant to cancer, such as the PI3K/Akt/mTOR pathway or the MAPK pathway.[33][34][35][36]

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Cell Growth & Proliferation Drug A Drug A Drug A->Akt Inhibits Drug B Drug B Drug B->mTOR Inhibits

Sources

Comparative

Head-to-head comparison of different synthetic routes to 6-phenyl-2H-pyran-2-one

Head-to-Head Comparison of Synthetic Routes to 6-Phenyl-2H-pyran-2-one: A Technical Guide Executive Summary 6-Phenyl-2H-pyran-2-one (commonly known as 6-phenyl-2-pyrone) is a privileged heterocyclic scaffold utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Synthetic Routes to 6-Phenyl-2H-pyran-2-one: A Technical Guide

Executive Summary

6-Phenyl-2H-pyran-2-one (commonly known as 6-phenyl-2-pyrone) is a privileged heterocyclic scaffold utilized in the synthesis of terphenyl analogs, fluorescent materials, and complex biologically active natural products[1][2]. For researchers and drug development professionals, selecting the optimal synthetic pathway requires a rigorous evaluation of atom economy, scalability, and functional group tolerance. This guide provides a head-to-head technical comparison of three distinct methodologies: the classic Knoevenagel-type condensation, transition-metal-catalyzed direct C–H arylation, and Lewis acid-mediated oxycyclization.

Strategic Comparison of Synthetic Pathways

To objectively evaluate these methodologies, we must first map the logical relationships between the starting materials and the final target.

Pathways SM1 Phenylpropargyl Aldehyde + Malonic Acid Target 6-phenyl-2H-pyran-2-one SM1->Target Route A: Condensation (Piperidine, Heat) SM2 2H-pyran-2-one + Iodobenzene SM2->Target Route B: C-H Arylation (Pd(OAc)2, Ag2CO3) SM3 Alkynoic Acid Derivatives SM3->Target Route C: Oxycyclization (InI3 or AuCl3)

Fig 1. Three distinct synthetic pathways to 6-phenyl-2H-pyran-2-one.

Table 1: Quantitative Performance Comparison

MetricRoute A: Classic CondensationRoute B: Direct C–H ArylationRoute C: Oxycyclization
Primary Reagents Malonic acid, PyridinePd(OAc)₂, Ag₂CO₃InI₃ or AuCl₃
Typical Yield 30–45%60–75%80–95%
Atom Economy Low (Loss of CO₂, H₂O)Medium (Loss of AgI, CO₂)High (Isomerization/Cyclization)
Scalability High (Multi-gram)MediumLow-Medium (Moisture sensitive)
Key Advantage Highly cost-effectiveLate-stage functionalizationMild conditions, superior yield

Route A: The Classic Condensation Pathway

Mechanistic Causality First detailed by Wiley et al., this route relies on a base-catalyzed Knoevenagel condensation between phenylpropargyl aldehyde and malonic acid[1]. The critical experimental choice in this pathway is the subsequent use of acetic anhydride. Acetic anhydride acts as a potent dehydrating agent, forcing the cyclization of the intermediate 4-phenylbuten-3-yne-1,1-dicarboxylic acid into a pyrone ring prior to decarboxylation. If cyclization is not forced, premature decarboxylation yields unwanted linear enyne side products.

Experimental Protocol

  • Condensation: Dissolve phenylpropargyl aldehyde (1.0 equiv) and malonic acid (1.2 equiv) in glacial acetic acid. Add a catalytic amount of piperidine.

  • Heating: Reflux the mixture at 100 °C for 4 hours.

  • Precipitation: Cool the mixture and acidify with dilute HCl to precipitate the intermediate diacid. Filter and dry.

  • Cyclization/Decarboxylation: Suspend the diacid in a mixture of acetic anhydride and acetic acid (1:1 v/v). Reflux at 120 °C for 3 hours.

  • Isolation: Quench over crushed ice, extract with diethyl ether, wash with saturated NaHCO₃, and remove the solvent under reduced pressure.

System Validation & Quality Control

  • Intermediate Check: Titration of the isolated diacid should yield a neutral equivalent confirming the dicarboxylic structure before proceeding to step 4.

  • Product Verification: The final 6-phenyl-2-pyrone exhibits intense blue fluorescence under 365 nm UV light, providing an immediate visual confirmation of the extended conjugated system[2].

Route B: Palladium-Catalyzed Direct C–H Arylation

Mechanistic Causality Direct C–H functionalization of the pre-formed 2H-pyran-2-one ring bypasses the need for complex acyclic precursors[3]. The causality behind the reagent selection is highly specific: Ag₂CO₃ is employed not merely as a base, but as a dual-purpose reagent. It facilitates the Concerted Metallation-Deprotonation (CMD) pathway while simultaneously acting as a halide scavenger. By precipitating insoluble AgI, it prevents iodide ions from poisoning the Pd(OAc)₂ catalyst, thereby sustaining the catalytic cycle.

Workflow Step1 1. Reagent Assembly (Strictly Inert Atm) Step2 2. Catalytic Heating (110 °C, 16h) Step1->Step2 Step3 3. Celite Filtration (Remove Ag/Pd salts) Step2->Step3 Step4 4. Chromatography (Isolate Target) Step3->Step4

Fig 2. Standardized experimental workflow for Pd-catalyzed direct arylation.

Experimental Protocol

  • Preparation: In a flame-dried Schlenk flask under argon, combine 2H-pyran-2-one (1.0 equiv), iodobenzene (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) via syringe.

  • Reaction: Seal the flask and heat at 110 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove palladium black and silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

System Validation & Quality Control

  • Reaction Monitoring: The reaction is self-validating via TLC. The starting 2-pyrone is faintly UV active, whereas the product (6-phenyl-2-pyrone) appears as a highly fluorescent, lower-Rf spot due to the addition of the aromatic ring. If the reaction mixture turns entirely black within the first hour, it indicates premature catalyst decomposition (loss of inert atmosphere).

Route C: Lewis Acid-Catalyzed Oxycyclization

Mechanistic Causality This modern approach utilizes alkynoic acid derivatives (e.g., methyl (Z)-5-phenylpent-2-en-4-ynoate) and relies on carbophilic Lewis acids like InI₃ or AuCl₃[4][5]. The metal center selectively coordinates to the alkyne (π-activation), lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation drives a highly regioselective 6-endo-dig nucleophilic attack by the carbonyl oxygen, forming the pyrone ring in a single, high-yielding step.

Oxycyclization SM Alkynoic Ester PiAct π-Activation (InI3 / AuCl3) SM->PiAct Attack 6-endo-dig Nucleophilic Attack PiAct->Attack Product 6-phenyl-2-pyrone Attack->Product

Fig 3. Logical sequence of Lewis acid-catalyzed 6-endo-dig oxycyclization.

Experimental Protocol

  • Inert Setup: Inside a nitrogen-filled glove box, weigh InI₃ (1.0 equiv) into a 10 mL glass vial.

  • Substrate Addition: Add a solution of methyl (Z)-5-phenylpent-2-en-4-ynoate (1.0 equiv) in anhydrous toluene (0.5 M).

  • Cyclization: Seal the vial, remove it from the glove box, and stir at 55 °C for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

System Validation & Quality Control

  • Spectroscopic Validation: ¹H NMR analysis of the crude mixture provides definitive proof of cyclization. The disappearance of the alkyne carbon signals (~80–90 ppm in ¹³C NMR) and the emergence of characteristic pyrone ring alkene protons (H-3, H-4, H-5) as distinct doublets in the 6.0–7.5 ppm range confirm successful 6-endo-dig ring closure.

References

  • Title: 2-Pyrones. XXV.
  • Title: SYNTHESIS AND FLUORESCENCE OF 6-(4-DIMETHYLAMINOPHENYL)- AND 6-[2-(4-N,N-DISUBSTITUTED AMINOPHENYL)
  • Source: ucc.
  • Source: researchgate.
  • Source: osaka-u.ac.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-phenyl-2H-pyran-2-one

This guide provides essential safety and logistical information for the proper disposal of 6-phenyl-2H-pyran-2-one. As researchers, scientists, and drug development professionals, adherence to correct disposal protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 6-phenyl-2H-pyran-2-one. As researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide a logical, step-by-step approach, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Characterization

Based on data from related pyranone compounds, 6-phenyl-2H-pyran-2-one should be handled as a potentially hazardous substance.[3] Potential hazards are summarized in the table below.

Hazard ClassificationDescriptionSupporting Evidence from Related Compounds
Acute Toxicity, Oral May be harmful if swallowed.SDS for similar pyranone derivatives indicate potential oral toxicity and gastrointestinal irritation.[4][5][6]
Skin Irritation May cause skin irritation upon contact.Pyranone structures are often cited as causing skin irritation.[4][5][6]
Eye Irritation May cause serious eye irritation.Direct contact with eyes is likely to cause irritation, a common characteristic of organic chemicals of this type.[4][5][6]
Environmental Hazard Potentially harmful to aquatic life.While specific data is absent, many complex organic molecules are persistent and can be harmful to aquatic ecosystems if released without treatment.[4][7]

Given these potential hazards, all waste containing 6-phenyl-2H-pyran-2-one, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[3]

Regulatory Framework: The Role of the EPA and RCRA

The U.S. Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under RCRA.[2] This "cradle-to-grave" system ensures that hazardous materials are handled safely from generation to final disposal.

A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics"[8]:

RCRA CharacteristicDescriptionRelevance to 6-phenyl-2H-pyran-2-one
Ignitability Liquids with a flashpoint <140°F (60°C), or solids that can spontaneously combust.While some pyran-2-one derivatives are combustible liquids, they may not meet the strict definition of ignitability.[4] However, caution is warranted.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Unlikely for the pure compound, but solutions should be evaluated.
Reactivity Unstable under normal conditions, may react violently with water, or generate toxic gases.No specific data suggests high reactivity for this compound class, but it should not be mixed with strong oxidizing agents.[5][6]
Toxicity Contains certain contaminants at or above regulated concentrations.The primary concern. The compound itself may be toxic, and its degradation byproducts could also be harmful.[9]

As the generator, your institution is legally responsible for correctly identifying and managing this waste.[2]

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe handling and disposal of 6-phenyl-2H-pyran-2-one waste. This process should always be conducted in alignment with your institution's Environmental Health and Safety (EHS) office guidelines.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous: Treat all waste streams containing 6-phenyl-2H-pyran-2-one (pure compound, reaction mixtures, contaminated consumables) as hazardous chemical waste.[3]

  • Segregate Waste: Do not mix this waste with other waste streams.[3] Incompatible materials can lead to dangerous reactions. Store this waste separately from:

    • Strong oxidizing agents[5][6]

    • Strong acids and bases[3]

    • Aqueous waste (unless the waste is already an aqueous solution)

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Collect waste in a dedicated, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[3]

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "6-phenyl-2H-pyran-2-one" and any other chemical constituents in the mixture.

    • The approximate percentages of each component.

    • The date accumulation started.[3]

    • The relevant hazard warnings (e.g., Irritant, Toxic).

Step 3: On-Site Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.

  • Designated Storage Area: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be secure and have secondary containment to capture any potential leaks.[3]

  • Time and Quantity Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates how much waste can be accumulated and for how long before it must be moved to a central storage area.[1][8]

Step 4: Final Disposal
  • Contact EHS: Arrange for pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste contractor.[1][3]

  • Do Not Dispose in Sinks or Trash: Never dispose of 6-phenyl-2H-pyran-2-one or its containers in the regular trash or down the drain.[3][11] This is illegal and environmentally harmful.

The decision-making process for handling this waste is summarized in the workflow diagram below.

G Disposal Workflow for 6-phenyl-2H-pyran-2-one start Waste Generated (6-phenyl-2H-pyran-2-one) sds_check Is a specific SDS with disposal info available? start->sds_check generator_knowledge Apply 'Generator Knowledge' Treat as Hazardous based on chemical class sds_check->generator_knowledge No segregate Segregate from Incompatible Waste (Oxidizers, Strong Acids/Bases) generator_knowledge->segregate containerize Collect in a Dedicated, Chemically-Compatible Container segregate->containerize label Label Container Immediately 'Hazardous Waste' Full Chemical Name & Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store ehs_contact Contact EHS for Pickup and Final Disposal by a Licensed Facility store->ehs_contact

Caption: Decision workflow for the proper handling and disposal of 6-phenyl-2H-pyran-2-one waste.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your EHS office.[10]

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[3][4]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to absorb the spilled liquid.[3][4] Do not use combustible materials like paper towels for the initial absorption.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container as "Spill Debris containing 6-phenyl-2H-pyran-2-one."[3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[4]

By following these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • ResearchGate. (n.d.). Environmental Fate, Toxicity, and Mitigation of 6PPD and 6PPD-Quinone: Current Understanding and Future Directions.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Pelargene.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet - o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine.
  • Fisher Scientific. (2010, October 11). Safety Data Sheet - 2H-Pyran-2-one, 4-hydroxy-6-methyl-.
  • BenchChem. (2025). Proper Disposal of 6-Tridecyltetrahydro-2H-pyran-2-one: A Guide for Laboratory Professionals.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • University of California, Riverside. (2019, July 29). Generation, Use and Disposal of Piranha Solutions Standard Operating Procedure.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.

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Handling

A Senior Application Scientist's Guide to Handling 6-phenyl-2H-pyran-2-one: Essential Safety and Operational Protocols

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven framework for the safe use of 6-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven framework for the safe use of 6-phenyl-2H-pyran-2-one, focusing on the critical aspect of personal protective equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Risk Mitigation: The "Why" Behind the "What"

The pyranone ring system and the phenyl substituent in 6-phenyl-2H-pyran-2-one suggest a compound with the potential for biological activity and reactivity. The primary anticipated routes of exposure are inhalation, skin contact, and eye contact.[4] Therefore, our PPE selection is strategically designed to create a robust barrier against these exposure pathways.

Core Principles of Protection:

  • Engineering Controls as the First Line of Defense: Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. All handling of 6-phenyl-2H-pyran-2-one should be conducted within a certified chemical fume hood.[1] This primary containment measure is non-negotiable as it effectively minimizes the concentration of airborne particulates and vapors, thereby reducing the risk of inhalation.

  • PPE as the Essential Last Barrier: PPE should never be considered a substitute for robust engineering controls. Instead, it serves as the final, critical barrier between the researcher and the chemical, offering protection against accidental spills, splashes, and unforeseen exposures.

Personal Protective Equipment (PPE): A Detailed Protocol

The following table outlines the minimum required PPE for handling 6-phenyl-2H-pyran-2-one, with a detailed rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant splash hazard.[1][5]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye irritation and damage.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected for any signs of degradation or puncture before each use.[1][5]Prevents direct skin contact, which is a primary route of exposure and can lead to irritation.[2][4][6] Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[5]
Body Protection A standard laboratory coat, fully buttoned. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.[5]Protects the skin and personal clothing from contamination in the event of a spill.[1] Natural fiber clothing (e.g., cotton) is preferable to synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[5]
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][7]Minimizes the inhalation of any potential vapors or dust, which may cause respiratory tract irritation.[1][2][3] The primary reliance should always be on engineering controls like a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 6-phenyl-2H-pyran-2-one is essential for minimizing risk.

Preparation:

  • Work Area Readiness: Ensure the chemical fume hood is operational, uncluttered, and the sash is at the appropriate working height.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before commencing work to minimize movement in and out of the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling:

  • Containment is Key: Conduct all manipulations of 6-phenyl-2H-pyran-2-one, including weighing and transferring, exclusively within the chemical fume hood.[1]

  • Avoid Contamination: Use appropriate tools, such as spatulas or scoops, for transferring the solid material to prevent dispersal and cross-contamination.[1]

  • Secure Storage: Keep containers of the compound tightly closed when not in active use.[1][2]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any reusable equipment according to your laboratory's standard operating procedures.

  • Proper PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first), and dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure, prompt and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[4][8]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 6-phenyl-2H-pyran-2-one and any materials contaminated with it must be handled with the same level of care as its use.

  • Waste Classification: Treat all 6-phenyl-2H-pyran-2-one waste, including the pure compound, solutions, and contaminated items (e.g., gloves, weigh boats, paper towels), as hazardous waste.[9]

  • Segregation: Do not mix this waste with other waste streams. Keep it segregated to prevent potentially hazardous reactions.[9]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "6-phenyl-2H-pyran-2-one".[9]

  • Institutional Procedures: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[9]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for selecting and using appropriate PPE when handling 6-phenyl-2H-pyran-2-one.

PPE_Workflow start_node Start: Handling 6-phenyl-2H-pyran-2-one engineering_control Work within a certified chemical fume hood? start_node->engineering_control ppe_selection Select Core PPE engineering_control->ppe_selection Yes eye_face Eye/Face Protection: Chemical Safety Goggles ppe_selection->eye_face hand Hand Protection: Chemically Resistant Gloves (Nitrile/Neoprene) ppe_selection->hand body Body Protection: Lab Coat (fully buttoned) & Closed-toe Shoes ppe_selection->body splash_hazard Significant splash hazard? eye_face->splash_hazard hand->splash_hazard body->splash_hazard face_shield Add Face Shield over Goggles splash_hazard->face_shield Yes inadequate_ventilation Inadequate ventilation? splash_hazard->inadequate_ventilation No face_shield->inadequate_ventilation respirator Add NIOSH-approved Respirator inadequate_ventilation->respirator Yes proceed Proceed with Handling inadequate_ventilation->proceed No respirator->proceed end_node Post-Handling: Proper Disposal of Contaminated PPE proceed->end_node

Caption: PPE selection workflow for handling 6-phenyl-2H-pyran-2-one.

References

  • Personal protective equipment for handling 3-hydroxy-2-vinyl-4H-pyran-4-one - Benchchem. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • Material Safety Data Sheet (MSDS) - Chemical Bull. (n.d.).
  • Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities - ResearchGate. (2022).
  • SAFETY DATA SHEET 9529942420 - Cytiva. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • 2H-Pyran-2-one, 6-pentyl- - Synerzine. (2018).
  • 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024).
  • CA09703 - Assessment statement - 2H-Pyran-2-one, tetrahydro-5-propyl- - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).
  • Pyridine - Apollo Scientific. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025).
  • 6-Phenyl-2H-pyran-2-one - CATO. (n.d.).
  • ROSE PYRAN - Safety Data Sheet. (2025).
  • Proper Disposal of 6-Tridecyltetrahydro-2H-pyran-2-one: A Guide for Laboratory Professionals - Benchchem. (n.d.).

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